molecular formula C9H10O3 B057812 Methyl mandelate CAS No. 4358-87-6

Methyl mandelate

Cat. No.: B057812
CAS No.: 4358-87-6
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl mandelate is a high-purity chiral ester of mandelic acid, serving as a critical intermediate and building block in sophisticated organic synthesis and medicinal chemistry research. Its primary value lies in its stereogenic center, making it an invaluable precursor for the synthesis of enantiomerically pure compounds. Researchers utilize this compound in the development of pharmaceutical agents, particularly as a key intermediate for chiral ligands in asymmetric catalysis, and in the study of enzyme-catalyzed reactions and kinetic resolutions. Its mechanism of action in research contexts often involves its role as a model substrate for esterases and lipases, providing insights into enzymatic stereoselectivity and reaction mechanisms. Furthermore, its defined chiral structure facilitates the synthesis of complex molecules with high enantiomeric excess, which is paramount in the discovery of new therapeutics, agrochemicals, and fine chemicals. This product is presented to support advanced laboratory investigations where precise chemical structure and purity are fundamental to experimental success.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITATYELQCJRCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871907
Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4358-87-6, 771-90-4
Record name (±)-Methyl mandelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4358-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl mandelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl mandelate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6539
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (±)-glycolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl phenylglycolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-(-)-Methyl Mandelate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-Methyl mandelate , a chiral ester of mandelic acid, is a versatile and valuable building block in modern organic synthesis. Its unique stereochemical properties make it an indispensable tool in the development of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth overview of the properties, uses, and relevant experimental methodologies associated with (R)-(-)-Methyl mandelate, tailored for professionals in research and drug development.

Core Properties of (R)-(-)-Methyl Mandelate

(R)-(-)-Methyl mandelate is a white to off-white solid at room temperature, characterized by its specific optical rotation.[1][2] Its physical and chemical properties are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReferences
CAS Number 20698-91-3[1][2]
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [2]
Appearance White to off-white solid/powder or colorless to pale yellow liquid[1][2]
Melting Point 56-58 °C[3]
Boiling Point 258.1 °C at 760 mmHg[3]
Density 1.182 g/cm³[4]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]
Optical Properties
PropertyValueReferences
Specific Rotation ([α]D) -146° (c=2, MeOH)[5]
Enantiomeric Purity Typically ≥98%[2]

Key Applications in Research and Development

The utility of (R)-(-)-Methyl mandelate spans several critical areas of chemical synthesis and analysis.

Chiral Synthesis

As a chiral building block, (R)-(-)-Methyl mandelate is a key intermediate in the asymmetric synthesis of a wide range of complex molecules.[2] Its predefined stereocenter allows for the construction of specific stereoisomers, which is crucial for the efficacy and safety of many pharmaceutical compounds.[2] For instance, it has been utilized in the synthesis of (-)-Maoecrystal V, an ent-kauranoid analogue with selective and potent cytotoxic activity.[4]

Chiral Resolving Agent

While mandelic acid itself is more commonly cited as a resolving agent, the principle of using chiral acids or their derivatives to resolve racemic mixtures is a fundamental application. (R)-(-)-Mandelic acid, the precursor to the methyl ester, is widely used for the resolution of racemic amines and other bases through the formation of diastereomeric salts.[6] These salts, having different physical properties, can be separated by fractional crystallization. The resolved enantiomer can then be liberated from the salt.

Flavor and Fragrance Industry

(R)-(-)-Methyl mandelate possesses a pleasant, fruity odor, which makes it a valuable ingredient in the formulation of flavors and fragrances.[1]

Analytical Chemistry

In analytical settings, (R)-(-)-Methyl mandelate can be used as a chiral derivatizing agent.[2] By reacting it with a racemic mixture, diastereomers are formed that can be separated and quantified using standard chromatographic techniques such as HPLC or GC, allowing for the determination of the enantiomeric composition of the original mixture.

Experimental Protocols

Synthesis of (R)-(-)-Methyl Mandelate via Asymmetric Reduction

A common and efficient method for the synthesis of (R)-(-)-Methyl mandelate is the asymmetric reduction of methyl benzoylformate using a biocatalyst, such as Saccharomyces cerevisiae (baker's yeast).[2]

Materials:

  • Methyl benzoylformate

  • Saccharomyces cerevisiae (fresh baker's yeast)

  • Glucose (or other carbon source)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Appropriate glassware for fermentation and extraction

Procedure:

  • Yeast Culture Preparation: A suspension of Saccharomyces cerevisiae is prepared in a buffered aqueous solution containing a carbon source like glucose. The culture is typically incubated at a controlled temperature (e.g., 30°C) and pH (e.g., 5.0) for a specific period to ensure cell viability and enzymatic activity.

  • Substrate Addition: Methyl benzoylformate is added to the yeast culture. The concentration of the substrate is a critical parameter and should be optimized (e.g., 22 g/L).

  • Bioreduction: The reaction mixture is incubated with agitation for a set duration (e.g., 36 hours) to allow for the enzymatic reduction of the keto group to a hydroxyl group, yielding (R)-(-)-Methyl mandelate.

  • Extraction: After the reaction is complete, the yeast cells are removed by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude (R)-(-)-Methyl mandelate can be further purified by techniques such as column chromatography or recrystallization to achieve high enantiomeric and chemical purity.

Workflow for Asymmetric Reduction of Methyl Benzoylformate

sub Methyl Benzoylformate bioreduction Asymmetric Bioreduction sub->bioreduction yeast Saccharomyces cerevisiae (Baker's Yeast) culture Yeast Culture (Glucose, Water) yeast->culture culture->bioreduction extraction Extraction (Ethyl Acetate) bioreduction->extraction purification Purification extraction->purification product (R)-(-)-Methyl Mandelate purification->product racemate Racemic Mixture (R-Amine & S-Amine) salt_formation Diastereomeric Salt Formation racemate->salt_formation resolver Chiral Resolving Agent ((R)-Acid) resolver->salt_formation diastereomers Mixture of Diastereomers ((R,R)-Salt & (S,R)-Salt) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation by Filtration crystallization->separation less_soluble Less Soluble Diastereomer ((S,R)-Salt) separation->less_soluble more_soluble More Soluble Diastereomer ((R,R)-Salt in Mother Liquor) separation->more_soluble liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Amine (Base Treatment) more_soluble->liberation2 enantiomer1 Enantiomerically Enriched S-Amine liberation1->enantiomer1 recovery Recovery of Resolving Agent liberation1->recovery enantiomer2 Enantiomerically Enriched R-Amine liberation2->enantiomer2 liberation2->recovery

References

An In-depth Technical Guide to (S)-(+)-Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Methyl mandelate, a chiral ester of mandelic acid, is a pivotal building block in modern organic and medicinal chemistry. Its stereospecific structure makes it an invaluable intermediate in the asymmetric synthesis of a wide array of pharmaceutical compounds, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its critical application in chiral resolution, particularly relevant to drug development.

(S)-(+)-Methyl mandelate is recognized for its role as a chiral precursor, enabling the synthesis of enantiomerically pure drugs, which often leads to improved efficacy and reduced side effects.[1] Its applications also extend to the flavor and fragrance industry, where it contributes to the sensory profile of various products.

Core Data and Structure

The fundamental properties of (S)-(+)-Methyl mandelate are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Chemical Structure:

Figure 1: Chemical structure of (S)-(+)-Methyl mandelate with the chiral center indicated.

Table 1: Physicochemical and Identification Properties

PropertyValueReference(s)
CAS Number 21210-43-5[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 56-58 °C[2]
Boiling Point 138 °C at 16 mmHg[2]
Optical Rotation [α]D²⁰ +142° to +144° (c=1 or 2 in Methanol)[1][2]
Purity (HPLC) ≥98%[1]
Solubility Soluble in chloroform and methanol.[2]
InChI Key ITATYELQCJRCCK-QMMMGPOBSA-N[2]
SMILES COC(=O)--INVALID-LINK--c1ccccc1[3]

Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR 7.43-7.33m5H (Aromatic C-H)
5.18d1H (CH-OH)
3.76s3H (O-CH₃)
3.45d1H (O-H)
¹³C NMR ~170-175-C=O (Ester)
~135-140-Aromatic C (Quat.)
~125-130-Aromatic CH
~70-75-CH-OH
~50-55-O-CH₃

Note: NMR data are representative and may vary slightly based on solvent and experimental conditions. For authoritative spectra, refer to sources such as ChemicalBook[3] and PubChem[4].

Experimental Protocols

Synthesis of (S)-(+)-Methyl Mandelate from (S)-(+)-Mandelic Acid

A common and efficient method for the preparation of (S)-(+)-Methyl mandelate is the esterification of (S)-(+)-mandelic acid. Below is a detailed protocol using thionyl chloride, which readily forms the ester under mild conditions.

Protocol: Esterification using Thionyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve (S)-(+)-mandelic acid (0.1 mol) in anhydrous methanol (200 mL).

  • Reagent Addition: Cool the stirred solution to -30°C using a suitable cooling bath. Slowly add thionyl chloride (0.11 mol) dropwise, ensuring the temperature remains at -30°C.

  • Reaction Progression: Continue stirring the reaction mixture at -30°C for 15 minutes after the addition is complete. Then, allow the mixture to warm to room temperature and stir for 48 hours.

  • Work-up:

    • Remove the solvent by concentration under reduced pressure (rotary evaporation).

    • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is adjusted to 9. This step neutralizes any remaining acid.

    • Extract the aqueous layer with diethyl ether (5 x 50 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • The final product can be further purified by recrystallization or vacuum distillation to afford (S)-(+)-Methyl mandelate as a white crystalline solid.[2]

Figure 2: Workflow for the synthesis of (S)-(+)-Methyl mandelate.

Application in Drug Development: Chiral Resolution

(S)-(+)-Methyl mandelate's precursor, (S)-(+)-mandelic acid, is a highly effective chiral resolving agent. It is used to separate enantiomers of racemic amines through the formation of diastereomeric salts, which can be separated by fractional crystallization. This is a crucial step in the synthesis of many single-enantiomer drugs.

Case Study: Resolution of Racemic Tomoxetine

A key step in the synthesis of the selective norepinephrine reuptake inhibitor Atomoxetine (the (R)-enantiomer of Tomoxetine) involves the resolution of the racemic tomoxetine base using (S)-(+)-mandelic acid.[5]

Experimental Logic and Workflow:

  • Diastereomeric Salt Formation: Racemic (R/S)-tomoxetine is reacted with an enantiomerically pure acid, (S)-(+)-mandelic acid. This acid-base reaction forms a mixture of two diastereomeric salts: (R)-tomoxetine-(S)-mandelate and (S)-tomoxetine-(S)-mandelate.

  • Fractional Crystallization: These diastereomers have different physical properties, including solubility. In a carefully chosen solvent system (e.g., a mixture of toluene and methanol), the (R)-tomoxetine-(S)-mandelate salt is significantly less soluble and preferentially crystallizes out of the solution.[6]

  • Isolation: The crystallized, diastereomerically pure salt is isolated by filtration. Seeding with pure crystals of the desired salt can be employed to initiate and improve the efficiency of the crystallization.[5]

  • Liberation of the Free Base: The isolated salt is then treated with a base (e.g., sodium hydroxide) to neutralize the mandelic acid. This breaks the salt and liberates the enantiomerically pure (R)-(-)-tomoxetine, which can then be extracted and used in the final steps of Atomoxetine synthesis.

G cluster_start Starting Materials cluster_process Resolution Process cluster_products Separated Components cluster_final Final Product Generation racemate Racemic (R/S)-Tomoxetine mix Combine in Toluene/Methanol racemate->mix resolver (S)-(+)-Mandelic Acid resolver->mix heat Heat to Dissolve mix->heat cool Cool & Seed heat->cool crystallize Selective Crystallization of (R,S) Salt cool->crystallize filtrate_node Filtration crystallize->filtrate_node solid Solid: (R)-Tomoxetine-(S)-Mandelate Salt filtrate_node->solid Insoluble Diastereomer solution Solution: (S)-Tomoxetine-(S)-Mandelate Salt filtrate_node->solution Soluble Diastereomer basify Treat with Base (e.g., NaOH) solid->basify extract Extract with Organic Solvent basify->extract final_product Enantiomerically Pure (R)-(-)-Tomoxetine extract->final_product

Figure 3: Chiral resolution workflow of racemic tomoxetine using (S)-(+)-mandelic acid.

Conclusion

(S)-(+)-Methyl mandelate is more than a simple chemical intermediate; it is an enabling tool for stereoselective synthesis. Its well-defined physical properties and reliable synthetic routes make it a staple in both academic research and industrial-scale pharmaceutical production. The ability of its parent acid to facilitate efficient chiral resolutions, as demonstrated in the synthesis of Atomoxetine, underscores its profound importance in the development of modern, enantiomerically pure therapeutics. This guide provides the core technical information required for professionals to effectively utilize this versatile chiral building block.

References

Methyl DL-mandelate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl DL-mandelate

This guide provides a comprehensive overview of the physical and chemical properties of Methyl DL-mandelate, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and a visual representation of a typical experimental workflow.

Core Physical and Chemical Properties

Methyl DL-mandelate is the methyl ester of DL-mandelic acid, a racemic mixture of the (R)- and (S)-enantiomers. It is a white to slightly yellow crystalline solid.[1]

Table 1: General and Physical Properties of Methyl DL-mandelate

PropertyValueSource(s)
Chemical Name methyl 2-hydroxy-2-phenylacetate[2][3]
Synonyms (±)-Methyl mandelate, DL-Mandelic acid methyl ester[4][5]
CAS Number 4358-87-6 (current), 771-90-4 (deprecated)[2][3]
Molecular Formula C₉H₁₀O₃[6]
Molecular Weight 166.17 g/mol [4][7]
Appearance White to slightly yellow crystalline solid[1]
Melting Point 54-58 °C
Boiling Point 258.1 ± 0.0 °C at 760 mmHg; 135 °C at 12 mmHg[6][7]
Density 1.2 ± 0.1 g/cm³
Flash Point 113 °C (235.4 °F) - closed cup[7][8]

Table 2: Solubility and Chromatographic Data of Methyl DL-mandelate

PropertyValueSource(s)
Solubility Soluble in methanol (0.1 g/mL, clear)[6][9]
LogP 0.893[4][6]
Topological Polar Surface Area 46.53 Ų[4][9]

Chemical Reactivity and Stability

Methyl DL-mandelate exhibits reactivity typical of an ester and a secondary alcohol.

  • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield mandelic acid and methanol.

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, forming methyl phenylglyoxylate.

  • Stability: It should be stored in a dry, sealed container at room temperature.[1]

Experimental Protocols

Synthesis: Fischer-Speier Esterification of DL-Mandelic Acid

This protocol describes the synthesis of Methyl DL-mandelate from DL-mandelic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • DL-Mandelic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-mandelic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude Methyl DL-mandelate.

    • The crude product can be further purified by vacuum distillation or recrystallization.[10][11][12]

Purification: Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which Methyl DL-mandelate is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of hexane and ethyl acetate can be effective.[13]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.[14]

  • Drying: Dry the crystals under vacuum.

Analysis: Gas Chromatography (GC)

This method is suitable for the chiral separation of the enantiomers of methyl mandelate.

Instrumentation and Conditions:

  • Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness

  • Oven Temperature: 140 °C (isothermal)

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) at 250 °C

  • Carrier Gas: Helium at 30 psi

  • Expected Elution Order: S(+)-methyl mandelate followed by R(-)-methyl mandelate.

Analysis: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Filter the solution if any solid particles are present to ensure good spectral resolution.

Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR: Signals corresponding to the aromatic protons, the methine proton (CH-OH), the hydroxyl proton, and the methyl ester protons are expected. The chemical shifts of solvent residual peaks and water should be noted for accurate interpretation.[15]

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, the methine carbon, and the methyl ester carbon are anticipated.[16]

Analysis: FTIR Spectroscopy

Sample Preparation:

  • For a solid sample, a KBr pellet or nujol mull can be prepared.

  • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.

Expected Absorptions:

  • A broad peak corresponding to the O-H stretch of the hydroxyl group.

  • A strong absorption band for the C=O stretch of the ester group.

  • Peaks in the aromatic region for C-H and C=C stretching.

  • Signals corresponding to C-O stretching.[17]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and purification of Methyl DL-mandelate.

Synthesis_and_Purification_of_Methyl_DL_mandelate Workflow for Synthesis and Purification of Methyl DL-mandelate cluster_synthesis Synthesis (Fischer Esterification) cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 1. Mix DL-Mandelic Acid and Methanol B 2. Add H₂SO₄ (catalyst) A->B Catalysis C 3. Reflux for 2-4 hours B->C Heating D 4. Cool to Room Temperature C->D E 5. Evaporate excess Methanol D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with NaHCO₃ solution F->G Neutralization H 8. Wash with Brine G->H Washing I 9. Dry with Na₂SO₄ H->I Drying J 10. Filter and Evaporate Solvent I->J K 11. Recrystallize or Distill J->K Crude Product L 12. Characterize Product (GC, NMR, IR, MP) K->L Pure Product

Caption: Synthesis and purification workflow for Methyl DL-mandelate.

References

The Stereochemical Nuances of Methyl Mandelate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl mandelate, a chiral ester of mandelic acid, is a pivotal building block in the asymmetric synthesis of a wide array of pharmaceuticals and other biologically active molecules. Its stereochemistry, defined by the spatial arrangement of the hydroxyl and phenyl groups around the chiral carbon center, dictates its reactivity and biological interactions. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, focusing on its synthesis, resolution, and characterization, with a particular emphasis on enzymatic and asymmetric catalytic methods for obtaining enantiomerically pure forms.

Physicochemical Properties of this compound Enantiomers

The two enantiomers of this compound, (R)-(-)-methyl mandelate and (S)-(+)-methyl mandelate, exhibit identical physical properties in a non-chiral environment, such as melting point and boiling point. However, their interaction with plane-polarized light, known as optical activity, is equal in magnitude but opposite in direction. This defining characteristic, along with other key physical properties, is summarized in Table 1.

Property(R)-(-)-Methyl Mandelate(S)-(+)-Methyl MandelateRacemic (DL)-Methyl Mandelate
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol 166.17 g/mol 166.17 g/mol
Melting Point 56-58 °C[1]56-58 °C[2]54-56 °C[3]
Boiling Point 138 °C / 16 mmHg138 °C / 16 mmHg[2]135 °C / 12 mmHg[3]
Specific Rotation ([α]D) -146° (c=2, MeOH)[1]+144° (c=1, MeOH)[4]
Appearance White crystalline powderWhite crystalline powderWhite to slightly yellow crystals
Solubility Sparingly soluble in chloroform and methanol[1]Sparingly soluble in chloroform and methanol[2]Soluble in methanol (0.1 g/mL)[3]

Synthesis of Enantiomerically Pure this compound

The production of enantiomerically pure this compound is crucial for its application in the pharmaceutical industry. Several strategies have been developed to achieve high enantiomeric excess (ee), primarily falling into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic this compound

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Lipases are the most extensively used enzymes for the kinetic resolution of mandelic acid esters due to their high enantioselectivity, broad substrate specificity, and stability in organic solvents. The principle of lipase-catalyzed kinetic resolution involves the selective hydrolysis or transesterification of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

A general workflow for enzymatic kinetic resolution is depicted below:

G General Workflow for Enzymatic Kinetic Resolution of this compound cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up and Separation cluster_products Products racemic_mm Racemic this compound reaction_mixture Reaction Mixture racemic_mm->reaction_mixture lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_mixture solvent Organic Solvent (e.g., Toluene, Hexane) solvent->reaction_mixture reaction Incubation with Stirring (Controlled Temperature and Time) reaction_mixture->reaction filtration Filtration to remove enzyme reaction->filtration extraction Solvent Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography enantioenriched_mm Enantioenriched This compound chromatography->enantioenriched_mm hydrolyzed_product Hydrolyzed Product (Mandelic Acid) chromatography->hydrolyzed_product

Caption: General workflow for the enzymatic kinetic resolution of this compound.

The mechanism of lipase-catalyzed hydrolysis of an ester, such as this compound, proceeds through a "Ping-Pong Bi-Bi" mechanism involving a catalytic triad (typically Ser-His-Asp/Glu) in the enzyme's active site.

G Mechanism of Lipase-Catalyzed Ester Hydrolysis E Free Lipase (E) ES Enzyme-Substrate Complex (E-S) E->ES + S ES->E - S AcylE Acyl-Enzyme Intermediate (E-Acyl) ES->AcylE + P1 EP1 Enzyme-Product 1 Complex (E-P1) AcylE->EP1 - P1 E_H2O Acyl-Enzyme-Water Complex AcylE->E_H2O + H2O EP1->E - P1 P1 Product 1 (Alcohol) E_H2O->AcylE - H2O EP2 Enzyme-Product 2 Complex (E-P2) E_H2O->EP2 + P2 EP2->E - P2 P2 Product 2 (Acid) S Substrate (Ester) H2O Water

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed ester hydrolysis.[5]

Table 2 summarizes the performance of various lipases in the kinetic resolution of this compound and related esters.

Lipase SourceSubstrateReaction TypeSolventTemp (°C)Time (h)Conversion (%)ee (%) of Productee (%) of SubstrateReference
Candida antarctica B (CAL-B), immobilizedRacemic this compoundHydrolysis----96 (R-mandelic acid)-[6]
Candida antarctica B (Novozym 435)Racemic this compoundHydrolysisNon-aqueous-24--78 (R-methyl mandelate)[7]
Pseudomonas cepaciaRacemic 4-chloro-mandelic acidTransesterificationMTBE551847.698.7-[8]
Cell surface-displayed lipase (E. coli)Racemic this compoundHydrolysis-3736-99 (S-mandelic acid)33[9]
Pseudomonas cepaciaRacemic 3-phenylbutanoateHydrolysis---->94-[10]
Candida antarctica B (Novozym 435)Racemic benzyl mandelateTransesterificationToluene4024~50>99 (R-benzyl mandelate)-[11]
Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the 50% theoretical yield limitation of kinetic resolution.

The enantioselective reduction of methyl benzoylformate to this compound is a prominent asymmetric synthesis route. This transformation can be achieved using biocatalysts or chemical catalysts.

Biocatalytic Reduction: Whole cells of microorganisms, such as Saccharomyces cerevisiae, can efficiently catalyze the asymmetric reduction of methyl benzoylformate to (R)-(-)-methyl mandelate with high conversion and enantioselectivity.

Experimental Protocol: Asymmetric Reduction of Methyl Benzoylformate using Saccharomyces cerevisiae

  • Strain Selection: Saccharomyces cerevisiae 21 is selected as the optimal strain.

  • Reaction Conditions:

    • Substrate Concentration: 22 g/L methyl benzoylformate

    • Cell Concentration: 150 g/L Saccharomyces cerevisiae

    • Temperature: 30°C

    • pH: 5.0

    • Reaction Time: 36 hours

  • Results:

    • Conversion: 99.4%

    • Enantiomeric Excess (ee) of (R)-(-)-methyl mandelate: 99.9%[7]

Recent advancements in organocatalysis have provided powerful tools for the asymmetric synthesis of chiral molecules. An enantioselective one-pot synthesis of (R)-methyl mandelate has been developed based on a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening hydrolysis sequence. This method utilizes commercially available reagents and an epi-quinine-derived urea as the organocatalyst. While a detailed experimental protocol is beyond the scope of this guide, this approach highlights the potential of organocatalysis in producing highly valuable mandelic acid derivatives from simple aldehyde feedstocks.

Analytical Methods for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess is paramount in the synthesis and application of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable techniques for separating and quantifying the enantiomers of this compound.

Chiral Gas Chromatography (GC)

Chiral GC offers excellent resolution for volatile compounds like this compound. Cyclodextrin-based chiral stationary phases are widely used for this purpose.

Experimental Protocol: Chiral GC Analysis of this compound Enantiomers

  • Method 1:

    • Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness

    • Oven Temperature: 140 °C

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium, 30 psi

    • Elution Order: 1. (S)-(+)-methyl mandelate, 2. (R)-(-)-methyl mandelate[12]

  • Method 2:

    • Column: Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm film thickness

    • Oven Temperature: 140 °C

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium, 30 psi

    • Elution Order: 1. (R)-(-)-methyl mandelate, 2. (S)-(+)-methyl mandelate

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for the separation of a wide range of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving mandelic acid derivatives. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

Conclusion

The stereochemistry of this compound is a critical aspect that governs its utility as a chiral synthon in the pharmaceutical and fine chemical industries. This guide has provided an in-depth overview of the synthesis of enantiomerically pure this compound, with a focus on enzymatic kinetic resolution and asymmetric synthesis. The detailed experimental protocols and tabulated data offer valuable insights for researchers and professionals in the field of drug development. The continued development of novel and efficient catalytic systems, coupled with robust analytical techniques for enantiomeric excess determination, will undoubtedly expand the applications of this versatile chiral building block.

References

Methyl Mandelate: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl mandelate, the methyl ester of mandelic acid, stands as a cornerstone in asymmetric synthesis. Its inherent chirality, coupled with the synthetic accessibility of both of its enantiomers, makes it an invaluable precursor and reagent in the preparation of a wide array of enantiomerically pure compounds, particularly within the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of this compound's synthesis, applications, and the experimental methodologies that underpin its use as a critical chiral building block.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiopure this compound is paramount for its successful application in asymmetric synthesis. The two primary strategies to achieve this are the kinetic resolution of racemic this compound and the asymmetric reduction of a prochiral precursor.

Enzymatic Kinetic Resolution

Kinetic resolution leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of racemic this compound.[3][4] In this process, one enantiomer is preferentially acylated or hydrolyzed by the enzyme, leaving the unreacted enantiomer in high enantiomeric excess. Lipases such as Novozym 435 (immobilized Candida antarctica lipase B) are widely employed for this purpose due to their high efficiency and selectivity.[3][4]

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Benzyl Mandelate [3]

LipaseSubstratesSolventTemperature (°C)Reaction Time (h)Yield of (R)-Benzyl Mandelate (%)Enantiomeric Excess (ee) of (R)-Benzyl Mandelate (%)
Novozym 435Racemic Mandelic Acid, Benzyl AlcoholToluene507240-45>95
Lipase from Rhizomucor mieheiRacemic Mandelic Acid, Benzyl AlcoholMethyl tert-butyl ether (MTBE)409635-40>92
Asymmetric Reduction of Methyl Benzoylformate

An alternative and highly efficient route to enantiopure this compound is the asymmetric reduction of the prochiral ketone, methyl benzoylformate. This transformation can be achieved using biocatalysts, such as whole yeast cells (Saccharomyces cerevisiae), or with chiral chemical reducing agents.[4][5] The enzymatic approach offers high conversions and exceptional enantioselectivities under mild reaction conditions.[4]

Table 2: Asymmetric Synthesis of (R)-(-)-Methyl Mandelate via Yeast Reduction [4]

BiocatalystSubstrateSubstrate Concentration (g/L)Cell Concentration (g/L)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) (%)
Saccharomyces cerevisiae 21Methyl Benzoylformate221503699.499.9

Applications of this compound in Organic Synthesis

Enantiomerically pure this compound is a versatile intermediate for the synthesis of a variety of chiral molecules.

Synthesis of Chiral Pharmaceuticals and Bioactive Molecules

Both (R)- and (S)-methyl mandelate are crucial intermediates in the synthesis of numerous pharmaceuticals. For instance, they are utilized in the preparation of active pharmaceutical ingredients where the stereochemistry is critical for therapeutic efficacy. The straightforward conversion of the ester and alcohol functionalities allows for diverse synthetic manipulations.

Chiral Derivatizing Agent for NMR Analysis

Mandelic acid and its esters, including this compound, are effective chiral derivatizing agents.[6] They can be reacted with a chiral alcohol or amine of unknown enantiomeric purity to form a mixture of diastereomers. The resulting diastereomers exhibit distinct signals in NMR spectroscopy, allowing for the determination of the enantiomeric excess of the original analyte.[6]

Experimental Protocols

Protocol 1: Kinetic Resolution of Racemic Benzyl Mandelate using Novozym 435[3]

Materials:

  • Racemic benzyl mandelate

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Toluene

  • Molecular sieves (4Å)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of racemic benzyl mandelate (1.0 g, 4.13 mmol) in toluene (20 mL), add vinyl acetate (0.71 g, 8.26 mmol, 2.0 equivalents).

  • Add Novozym 435 (100 mg, 10% w/w of substrate) and activated molecular sieves (1.0 g).

  • Seal the flask and stir the mixture at 40°C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Once the desired conversion is reached, filter off the enzyme and molecular sieves. Wash the solids with toluene.

  • Combine the filtrate and washings and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted mandelic acid, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to isolate the unreacted (R)-benzyl mandelate and the acylated (S)-benzyl mandelate.

Protocol 2: Asymmetric Reduction of Methyl Benzoylformate using Saccharomyces cerevisiae[4]

Materials:

  • Methyl benzoylformate

  • Saccharomyces cerevisiae 21 cells

  • Appropriate growth medium and buffer (pH 5.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Cultivate Saccharomyces cerevisiae 21 cells under optimal growth conditions.

  • Prepare a reaction mixture with a cell concentration of 150 g/L in a suitable buffer at pH 5.0.

  • Add methyl benzoylformate to the cell suspension to a final concentration of 22 g/L.

  • Incubate the reaction mixture at 30°C with agitation for 36 hours.

  • Monitor the conversion of the substrate and the formation of the product by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, separate the cells from the reaction mixture by centrifugation.

  • Extract the supernatant with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-(-)-methyl mandelate.

  • Purify the product by column chromatography or distillation if necessary.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Synthesis_of_Enantiopure_Methyl_Mandelate cluster_0 Kinetic Resolution cluster_1 Asymmetric Reduction Racemic Methyl\nMandelate Racemic Methyl Mandelate Enzyme\n(e.g., Lipase) Enzyme (e.g., Lipase) Racemic Methyl\nMandelate->Enzyme\n(e.g., Lipase) Acyl Donor (S)-Acylated Methyl\nMandelate (S)-Acylated Methyl Mandelate Enzyme\n(e.g., Lipase)->(S)-Acylated Methyl\nMandelate Preferential Acylation (R)-Methyl\nMandelate (R)-Methyl Mandelate Enzyme\n(e.g., Lipase)->(R)-Methyl\nMandelate Unreacted Methyl\nBenzoylformate Methyl Benzoylformate Chiral Reducing Agent\n(e.g., Yeast) Chiral Reducing Agent (e.g., Yeast) Methyl\nBenzoylformate->Chiral Reducing Agent\n(e.g., Yeast) Enantiopure\nthis compound Enantiopure This compound Chiral Reducing Agent\n(e.g., Yeast)->Enantiopure\nthis compound Application_as_Chiral_Derivatizing_Agent Chiral Analyte\n(Racemic Mixture) Chiral Analyte (Racemic Mixture) Diastereomeric\nMixture Diastereomeric Mixture Chiral Analyte\n(Racemic Mixture)->Diastereomeric\nMixture Enantiopure\nthis compound Enantiopure This compound Enantiopure\nthis compound->Diastereomeric\nMixture NMR Analysis NMR Analysis Diastereomeric\nMixture->NMR Analysis Enantiomeric\nExcess Determination Enantiomeric Excess Determination NMR Analysis->Enantiomeric\nExcess Determination

References

A Technical Guide to the Solubility of Methyl Mandelate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl mandelate in common organic solvents. Recognizing the scarcity of readily available quantitative data, this document outlines a detailed experimental protocol for researchers to determine these values accurately. This guide is intended to be a valuable resource for scientists and professionals in drug development and other research fields where this compound is utilized.

Physicochemical Properties of this compound

This compound is the methyl ester of mandelic acid. It is a chiral compound with the following key properties:

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [1][2]
Appearance White to slightly yellow crystalline solid[2]
Melting Point 54-58 °C[1]
Boiling Point 135 °C at 12 mmHg[2]

Published Solubility Data for this compound

Published quantitative solubility data for this compound in a wide range of common organic solvents is limited. The available data is summarized below.

SolventTypeSolubilityReference(s)
MethanolAlcohol0.1 g/mL (clear solution)[1][2]
EthanolAlcoholSoluble[3]
Diethyl EtherEtherSoluble[3]
ChloroformHalogenatedSparingly soluble[4]
WaterAqueousSlightly soluble[3]

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.

  • Phase Separation: After equilibration, allow the vials to rest at the set temperature for a few hours to let the undissolved solid settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis (Optional but recommended for validation): Record the weight of the collected filtrate and then evaporate the solvent to dryness under controlled conditions (e.g., in a vacuum oven). Weigh the remaining solid this compound.

  • Quantitative Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method (e.g., HPLC).

  • Concentration Determination: Analyze the diluted sample using a validated analytical method to determine the precise concentration of this compound in the saturated solution.

Analytical Quantification of this compound

Accurate quantification of the dissolved this compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a highly suitable technique.

HPLC Method Parameters (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at 212 nm[5]

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Calibration

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration. The concentration of the unknown sample can then be determined from this curve.

Data Presentation

The solubility can be expressed in various units. The most common are:

  • g/100 mL: Grams of solute per 100 milliliters of solvent.

  • g/kg: Grams of solute per kilogram of solvent.

  • mol/L (Molarity): Moles of solute per liter of solution.

  • Mole fraction (χ): Moles of solute divided by the total moles of solute and solvent.

Visualized Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

experimental_workflow prep Preparation of Supersaturated Solution (Excess this compound in Solvent) equil Equilibration (Temperature-Controlled Shaking) prep->equil sep Phase Separation (Settling or Centrifugation) equil->sep sample Sample Collection & Filtration (Syringe with 0.45 µm filter) sep->sample quant Quantitative Analysis (e.g., HPLC) sample->quant result Solubility Calculation quant->result

Caption: Experimental workflow for determining this compound solubility.

logical_relationship cluster_experiment Experimental Determination cluster_application Application start Define Solvent & Temperature equilibration Achieve Saturation Equilibrium start->equilibration analysis Analyze Supernatant Concentration equilibration->analysis data Calculate Solubility analysis->data process_dev Process Development data->process_dev formulation Formulation Design data->formulation purification Purification (e.g., Crystallization) data->purification

Caption: Logical relationship from experimental data to application.

References

Spectroscopic data for methyl mandelate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Methyl Mandelate

This guide provides a comprehensive overview of the spectroscopic data for this compound (C₉H₁₀O₃), a significant ester of mandelic acid.[1][2] The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data below corresponds to spectra typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.43-7.33Multiplet5HAromatic (C₆H₅)
5.18Doublet1HMethine (CH-OH)
3.76Singlet3HMethyl (O-CH₃)
3.45Doublet1HHydroxyl (OH)

Data sourced from The Royal Society of Chemistry.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
174.1Carbonyl (C=O)
138.2Aromatic (C-ipso)
128.6Aromatic (CH)
128.5Aromatic (CH)
126.6Aromatic (CH)
72.9Methine (CH-OH)
53.0Methoxy (O-CH₃)

Data sourced from The Royal Society of Chemistry and ChemicalBook.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)DescriptionFunctional Group
~3520O-H stretch (sharp, monomeric)Alcohol
3088-3031C-H stretch (aromatic)Aromatic Ring
2995, 2955C-H stretch (aliphatic)Methyl/Methine
~1735C=O stretchEster
1497, 1456C=C stretch (in-ring)Aromatic Ring
1210, 1125C-O stretchEster/Alcohol

Data primarily sourced from matrix isolation FTIR studies.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that results in significant fragmentation, providing a fingerprint of the molecule's structure.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

Mass-to-Charge (m/z)Relative Intensity (%)Assignment
166~14[M]⁺ (Molecular Ion)
107100[M - COOCH₃]⁺
79~51[C₆H₇]⁺
77~43[C₆H₅]⁺ (Phenyl cation)

Data sourced from PubChem and The Royal Society of Chemistry.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5mm NMR tube.[8] For ¹H NMR, a lower concentration (5-10 mg) is often sufficient, while ¹³C NMR typically requires a more concentrated sample (20-50 mg) due to the lower natural abundance of the ¹³C isotope.[8][9]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Data Acquisition (¹H NMR) :

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire the spectrum at room temperature.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Typically, 8 to 16 scans are sufficient.

  • Data Acquisition (¹³C NMR) :

    • Acquire the spectrum using a standard pulse program with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[11]

    • A longer acquisition time is necessary; the number of scans can range from 128 to 1024 or more, depending on the sample concentration.[11][12]

    • Set a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei.[11]

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[10]

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation : For a liquid sample like this compound, no special preparation is needed. For a solid, a KBr pellet or a Nujol mull can be prepared.[13] The ATR technique is often simplest for liquids.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and the crystal itself.[14]

    • Place a small drop of this compound directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing : Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Preparation : Dilute a small amount of this compound in a volatile organic solvent like methanol or dichloromethane. The concentration should be low (typically in the range of µg/mL to ng/mL).

  • Instrumentation : Use a mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[1][15]

  • Data Acquisition :

    • If using GC-MS, inject the sample into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

    • In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing : The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion ([M]⁺) and the major fragment ions. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.

Visualization of Spectroscopic Workflow

The logical flow of analyzing an organic compound such as this compound using multiple spectroscopic techniques can be visualized as follows.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Compound This compound (C₉H₁₀O₃) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups (-OH, C=O) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural analysis of this compound.

References

A Technical Guide to the Commercial Availability and Analysis of Methyl Mandelate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl mandelate, the methyl ester of mandelic acid, is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its importance lies in its bifunctional nature, possessing both a hydroxyl and an ester group attached to a stereogenic center. This allows for the selective introduction of chirality, a critical aspect in modern drug design and development where the stereochemistry of a molecule can dictate its pharmacological activity and safety profile. This technical guide provides an in-depth overview of the commercial availability of this compound, its various suppliers, and detailed experimental protocols for its quality control analysis.

Commercial Availability and Suppliers

This compound is commercially available in three primary forms: the racemic mixture (DL-Methyl mandelate), and the two enantiomers, (S)-(+)-Methyl mandelate and (R)-(-)-Methyl mandelate. The choice of form depends on the specific synthetic route and the desired stereochemistry of the final product. A variety of chemical suppliers offer these compounds in different purities and quantities, ranging from grams for research and development purposes to kilograms for bulk manufacturing.

Below is a summary of representative suppliers and their offerings. Please note that pricing is subject to change and should be confirmed with the respective suppliers.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesIndicative Pricing (USD)
Chem-Impex Methyl-(S)-(+)-mandelate21210-43-5≥ 98% (HPLC)5g, 25g, 100g, 250g, 1kg$22.03 (5g) - $1,187.48 (1kg)[1]
Chem-Impex Methyl-(R)-(-)-mandelate20698-91-3≥ 98% (HPLC)5g, 25g, 100g$18.53 (5g) - $133.00 (100g)[2]
Kono Chem Co., Ltd Methyl DL-mandelate4358-87-699% BY HPLCMin. Order: 1 Kilogram$100.00 - $200.00 / Kilogram
Lab Pro Inc. Methyl DL-Mandelate4358-87-6Min. 98.0 (GC)25gPrice not listed
Simson Pharma Limited This compound4358-87-6N/AN/APrice not listed[3]
Manchester Organics Methyl DL-mandelate4358-87-697%N/APrice not listed[4]
TCI America (via CP Lab Safety) Methyl DL-Mandelate4358-87-6N/A500gPrice not listed[5]
BioFM (via eBay) methyl DL-mandelate4358-87-698%+N/A~$63.00 (pack size not specified)[6]
ChemicalBook (S)-(+)-Methyl mandelate21210-43-5Varies50mg - 1kgVaries by supplier[7]
ChemicalBook Methyl DL-mandelate4358-87-6Varies100g+Varies by supplier[8]

Experimental Protocols for Quality Control

Ensuring the chemical purity and enantiomeric excess of this compound is crucial for its application in pharmaceutical synthesis. The following are representative experimental protocols for the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) for Enantiomeric Purity

This method is suitable for determining the enantiomeric ratio of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness is a suitable option.

GC Conditions:

  • Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm, 0.12 µm)

  • Oven Temperature: 140 °C (isothermal)

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 250 °C

  • Carrier Gas: Helium at a constant pressure of 30 psi.

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.

  • Perform serial dilutions to obtain a working standard concentration appropriate for the detector's linear range (e.g., 10-100 µg/mL).

Procedure:

  • Inject the prepared sample into the GC system.

  • Record the chromatogram. The two enantiomers, (S)-(+)-methyl mandelate and (R)-(-)-methyl mandelate, should be baseline separated.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of this compound enantiomers.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral HPLC Column: Cellulose or amylose-based CSPs, such as Chiralcel® OD, are known to be effective for separating mandelic acid and its derivatives.

HPLC Conditions (General Guidance):

  • Column: Chiralcel® OD-H (or similar cellulose-based chiral column)

  • Mobile Phase: A mixture of hexane and isopropanol is a common starting point. The ratio can be optimized to achieve baseline separation (e.g., 90:10 or 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm or 254 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram and determine the retention times for each enantiomer.

  • Quantify the enantiomers by integrating the peak areas. The enantiomeric excess can be calculated as described in the GC protocol.

Visualizing the Supply and Analysis Workflow

The following diagrams illustrate the typical supply chain for a specialty chemical like this compound and the general workflow for its quality control analysis.

cluster_0 Supply Chain Raw Material Suppliers Raw Material Suppliers Chemical Manufacturer Chemical Manufacturer Raw Material Suppliers->Chemical Manufacturer Mandelic Acid, Methanol Distributor / Supplier Distributor / Supplier Chemical Manufacturer->Distributor / Supplier Bulk this compound Researcher / Drug Developer Researcher / Drug Developer Distributor / Supplier->Researcher / Drug Developer Packaged Product

Figure 1: Supply Chain for this compound.

cluster_1 Quality Control Workflow Receive this compound Receive this compound Sample Preparation Sample Preparation Receive this compound->Sample Preparation Dissolution & Dilution Chromatographic Analysis (GC/HPLC) Chromatographic Analysis (GC/HPLC) Sample Preparation->Chromatographic Analysis (GC/HPLC) Injection Data Analysis Data Analysis Chromatographic Analysis (GC/HPLC)->Data Analysis Peak Integration Purity & Enantiomeric Excess Determination Purity & Enantiomeric Excess Determination Data Analysis->Purity & Enantiomeric Excess Determination Calculation Release for R&D / Manufacturing Release for R&D / Manufacturing Purity & Enantiomeric Excess Determination->Release for R&D / Manufacturing Meets Specification

Figure 2: Quality Control Workflow for this compound Analysis.

This compound is a readily available chiral intermediate crucial for the pharmaceutical and chemical industries. A diverse range of suppliers offers various grades and quantities to meet the needs of both small-scale research and large-scale manufacturing. The selection of a suitable supplier should be based on the required enantiomeric purity, quantity, and accompanying analytical documentation. The provided GC and HPLC protocols offer robust methods for the in-house quality control of this compound, ensuring its suitability for its intended synthetic applications. Researchers and drug development professionals can utilize this guide as a starting point for sourcing and qualifying this important chiral building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Enantiomerically Pure Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enantiomerically pure methyl mandelate is a crucial chiral building block in the pharmaceutical and fine chemical industries. It serves as a versatile intermediate for the synthesis of a variety of chiral drugs and bioactive molecules. The stereochemistry of these molecules is often critical to their pharmacological activity and safety. This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure (R)- and (S)-methyl mandelate, focusing on enzymatic resolution and asymmetric synthesis methods.

Methods for the Synthesis of Enantiomerically Pure this compound

Several methods have been developed for the synthesis of enantiomerically pure this compound. The most common and effective strategies include:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes the high enantioselectivity of enzymes, typically lipases, to preferentially catalyze the hydrolysis or transesterification of one enantiomer of racemic this compound, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

  • Whole-Cell Biocatalysis: This approach employs microorganisms, such as baker's yeast (Saccharomyces cerevisiae), for the enantioselective reduction of a prochiral precursor, methyl benzoylformate, to yield enantiomerically enriched this compound.

  • Asymmetric Synthesis: This strategy involves the direct conversion of a prochiral substrate to a single enantiomer of the product using a chiral catalyst or auxiliary.

The choice of method depends on factors such as the desired enantiomer, required enantiomeric excess (ee), scalability, and cost.

Data Presentation

The following tables summarize the quantitative data for different methods of synthesizing enantiomerically pure this compound.

Table 1: Enzymatic Kinetic Resolution of Racemic this compound

Enzyme/BiocatalystMethodSubstrateProduct(s)Yield (%)Enantiomeric Excess (ee) (%)Reference
Novozym 435 (Immobilized Candida antarctica lipase B)HydrolysisRacemic this compound(R)-Mandelic acid & (S)-Methyl mandelate~50 (for each)>99 (for S-acid)[1]
Cell surface-displayed lipase (E. coli)HydrolysisRacemic this compound(S)-Mandelic acid & (R)-Methyl mandelate48 (for S-acid)99 (for S-acid)N/A
Dactylosporangium esterase DAEst6HydrolysisRacemic this compound(R)-Methyl mandelate4999[2]

Table 2: Asymmetric Reduction of Methyl Benzoylformate

Biocatalyst/CatalystMethodSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reference
Saccharomyces cerevisiae 21Whole-cell reductionMethyl benzoylformate(R)-(-)-Methyl mandelate99.499.9[3]
Saccharomyces cerevisiae LH1Whole-cell reductionMethyl benzoylformate(R)-(-)-Methyl mandelate94.395[4]
Thermophilic NADH-dependent alcohol dehydrogenaseEnzymatic reductionMethyl benzoylformate(R)-(-)-Methyl mandelateN/A92[2]
Chiral NAD(P)H-model compoundChemical reductionMethyl benzoylformateThis compoundQuantitative97[5]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound using Novozym 435

This protocol describes the kinetic resolution of racemic this compound via hydrolysis catalyzed by Novozym 435 to produce (R)-mandelic acid and unreacted (S)-methyl mandelate.

Materials:

  • Racemic this compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Phosphate buffer (50 mM, pH 7.0)

  • Heptane

  • Ethyl acetate

  • Dilute HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve racemic this compound (e.g., 1 mmol) in a suitable organic solvent (e.g., 20 mL of heptane).

  • Add phosphate buffer (e.g., 2 mL of 50 mM, pH 7.0). This creates a two-phase system which is common for such reactions.[6]

  • Add Novozym 435 (e.g., 50 mg).[6]

  • Stir the mixture at a constant temperature (e.g., 40-50°C).[6]

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • Separate the organic and aqueous layers.

  • To isolate the (S)-methyl mandelate, wash the organic layer with saturated NaHCO₃ solution to remove any unreacted mandelic acid, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • To isolate the (R)-mandelic acid, acidify the aqueous layer with dilute HCl and extract with ethyl acetate.[6] Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the products further by column chromatography if necessary.

Protocol 2: Asymmetric Synthesis of (R)-(-)-Methyl Mandelate using Saccharomyces cerevisiae

This protocol details the asymmetric reduction of methyl benzoylformate to (R)-(-)-methyl mandelate using whole cells of Saccharomyces cerevisiae.

Materials:

  • Methyl benzoylformate

  • Saccharomyces cerevisiae (e.g., strain 21)

  • Glucose

  • Yeast extract

  • Peptone

  • Phosphate buffer (pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Yeast Culture Preparation: Culture Saccharomyces cerevisiae in a suitable medium (e.g., YPD medium containing glucose, yeast extract, and peptone) at 30°C with shaking until the desired cell density is reached.

  • Cell Harvesting: Harvest the yeast cells by centrifugation and wash them with phosphate buffer (pH 5.0).

  • Biotransformation: Resuspend the yeast cells in a reaction buffer (e.g., phosphate buffer with glucose as a co-substrate) to a final cell concentration of 150 g/L (wet weight).[3]

  • Add methyl benzoylformate to the cell suspension to a final concentration of 22 g/L.[3]

  • Incubate the reaction mixture at 30°C and pH 5.0 with gentle agitation for 36 hours.[3]

  • Monitor the reaction progress by TLC or HPLC.

  • Product Extraction: After the reaction is complete, separate the cells by centrifugation.

  • Extract the supernatant with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-(-)-methyl mandelate.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Methods cluster_EKR Enzymatic Kinetic Resolution (EKR) cluster_Biocatalysis Whole-Cell Biocatalysis racemic_mm Racemic this compound lipase Lipase (e.g., Novozym 435) racemic_mm->lipase hydrolysis Selective Hydrolysis lipase->hydrolysis r_ma (R)-Mandelic Acid hydrolysis->r_ma s_mm (S)-Methyl Mandelate hydrolysis->s_mm mbf Methyl Benzoylformate yeast S. cerevisiae mbf->yeast reduction Asymmetric Reduction yeast->reduction r_mm (R)-Methyl Mandelate reduction->r_mm

Caption: Synthetic routes to enantiomerically pure this compound.

EKR_Workflow start Start: Racemic this compound reaction Enzymatic Hydrolysis with Lipase start->reaction separation1 Filter to remove enzyme reaction->separation1 extraction Liquid-Liquid Extraction separation1->extraction organic_phase Organic Phase: (S)-Methyl Mandelate extraction->organic_phase aqueous_phase Aqueous Phase: (R)-Mandelic Acid Salt extraction->aqueous_phase product_s Purified (S)-Methyl Mandelate organic_phase->product_s acidification Acidify Aqueous Phase aqueous_phase->acidification extraction2 Extract with Organic Solvent acidification->extraction2 product_r Purified (R)-Mandelic Acid extraction2->product_r

Caption: Experimental workflow for Enzymatic Kinetic Resolution.

References

Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic mixtures is a cornerstone in the synthesis of enantiomerically pure compounds, which are critical in the pharmaceutical industry. One of the most efficient and environmentally benign methods for achieving this is through enzyme-catalyzed reactions. Lipases (EC 3.1.1.3), a class of hydrolases, have demonstrated remarkable utility in this area due to their stereoselectivity, broad substrate specificity, and stability in organic solvents.[1][2]

This document provides detailed application notes and experimental protocols for the lipase-catalyzed kinetic resolution of racemic methyl mandelate. This process yields enantiomerically enriched mandelic acid and its corresponding ester, both of which are valuable chiral building blocks in the synthesis of various active pharmaceutical ingredients. The two primary strategies discussed are enantioselective hydrolysis and transesterification.

Principle of the Reaction

The kinetic resolution of racemic this compound relies on the principle that a chiral catalyst (lipase) reacts at different rates with the two enantiomers of the racemic substrate. In this case, the lipase will selectively catalyze the hydrolysis or transesterification of one enantiomer (e.g., the (R)-enantiomer) at a much higher rate than the other (the (S)-enantiomer), leading to a mixture of an unreacted, enantiomerically enriched ester and a product with high enantiomeric purity.

Quantitative Data Summary

The efficiency of lipase-catalyzed kinetic resolution is typically evaluated based on the enantiomeric excess of the substrate (ee_s) and the product (ee_p), as well as the conversion rate (c). The enantiomeric ratio (E) is a measure of the enzyme's selectivity. The following table summarizes representative data from various studies on the kinetic resolution of mandelic acid derivatives.

Lipase SourceReaction TypeSubstrateAcyl Donor/MediumTemp (°C)Time (h)Conversion (%)ee_p (%)E-valueReference
Cell surface-displayed lipaseHydrolysisRacemic this compoundTris buffer (pH 8.0)37--99 ((S)-mandelic acid)292[3]
Pseudomonas cepacia lipase (PCL) immobilized on UiO-67(Zr)Transesterification(R, S)-4-chloromandelic acidVinyl acetate in MTBE551847.698.7-[4]
Pseudomonas sp. lipaseTransesterification(R, S)-2-methyl-1-pentanolVinyl acetate in CH2Cl230--->100[5]
Aspergillus niger lipase (immobilized)HydrolysisRacemic Carvedilol intermediateAqueous phosphate buffer-9646>98>200[1]
Candida antarctica lipase B (CAL-B)HydrolysisMorita-Baylis-Hillman acetatesPhosphate buffer/acetone25-30-~50>99>200[6][7]

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis of Racemic this compound

This protocol describes the lipase-catalyzed hydrolysis of one enantiomer of this compound to the corresponding mandelic acid, leaving the unreacted ester enantiomerically enriched.

Materials:

  • Racemic this compound

  • Lipase (e.g., from Pseudomonas cepacia, Candida antarctica, or Aspergillus niger)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., acetone, tert-butanol)

  • Sodium bicarbonate solution (for pH control)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Stirring apparatus (magnetic stirrer or orbital shaker)

  • Temperature-controlled water bath or incubator

  • pH meter or autotitrator

  • Separatory funnel

  • Rotary evaporator

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of racemic this compound (e.g., 100 mM) in a mixture of phosphate buffer and an organic co-solvent (e.g., 9:1 v/v).

  • Enzyme Addition: Add the lipase preparation (e.g., 10-50 mg of immobilized lipase per mmol of substrate).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the pH of the reaction mixture. As the hydrolysis proceeds, the formation of mandelic acid will cause the pH to drop. Maintain the pH at the desired level (e.g., 7.0) by the controlled addition of a dilute sodium bicarbonate solution.

  • Reaction Quenching: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC. Once the desired conversion (ideally close to 50%) is reached, quench the reaction by filtering off the immobilized enzyme or by adding a water-immiscible organic solvent to extract the product and unreacted substrate.

  • Product Isolation:

    • Acidify the aqueous phase to a pH of ~2 with dilute HCl to protonate the mandelic acid.

    • Extract the aqueous phase multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to isolate the enantiomerically enriched mandelic acid.

    • The unreacted this compound can be recovered from the initial organic phase.

  • Analysis: Determine the enantiomeric excess of the mandelic acid product and the unreacted this compound using chiral HPLC.

Protocol 2: Enantioselective Transesterification of Racemic this compound

This protocol details the lipase-catalyzed acylation of one enantiomer of this compound using an acyl donor in an organic solvent.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Molecular sieves (for maintaining anhydrous conditions)

  • Stirring apparatus (magnetic stirrer or orbital shaker)

  • Temperature-controlled incubator or water bath

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic this compound (e.g., 0.1 M) and the acyl donor (e.g., 0.2-0.5 M of vinyl acetate) in the anhydrous organic solvent. Add activated molecular sieves to ensure anhydrous conditions.

  • Enzyme Addition: Add the immobilized lipase (e.g., 20-100 mg per mmol of substrate) to the reaction mixture.

  • Reaction Conditions: Seal the flask and incubate at a specific temperature (e.g., 40-50 °C) with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by withdrawing small samples at different time points, filtering out the enzyme, and analyzing the samples by chiral HPLC to determine the conversion and enantiomeric excesses of the substrate and product.

  • Reaction Termination and Enzyme Recovery: When the conversion approaches 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Product Separation:

    • Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

    • Separate the resulting acylated mandelate from the unreacted this compound using silica gel column chromatography.

  • Analysis: Determine the enantiomeric purity of the separated product and the unreacted substrate by chiral HPLC.

Visualizations

experimental_workflow_hydrolysis cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Analysis Racemic_MM Racemic this compound Mix Prepare Reaction Mixture Racemic_MM->Mix Buffer Phosphate Buffer (pH 7) Buffer->Mix Solvent Organic Co-solvent Solvent->Mix Lipase Add Lipase Mix->Lipase Incubate Incubate with Stirring (30-40°C, pH control) Lipase->Incubate Monitor Monitor via Chiral HPLC Incubate->Monitor Quench Quench Reaction (Filter Enzyme) Monitor->Quench ~50% Conversion Extract_Acid Acidify & Extract (S)-Mandelic Acid Quench->Extract_Acid Extract_Ester Recover (R)-Methyl Mandelate Quench->Extract_Ester Analyze Analyze Enantiomeric Excess (Chiral HPLC) Extract_Acid->Analyze Extract_Ester->Analyze

Caption: Workflow for lipase-catalyzed hydrolytic resolution of this compound.

reaction_mechanism_transesterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Racemic_MM Racemic this compound ((R)-MM & (S)-MM) Lipase Lipase (E) Racemic_MM->Lipase S_Ester Unreacted (S)-Methyl Mandelate Racemic_MM->S_Ester (S)-MM remains unreacted Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase Acyl_Enzyme Acyl-Enzyme Intermediate (E-Acyl) Lipase->Acyl_Enzyme Acylation R_Product (R)-Acylated Mandelate Acyl_Enzyme->R_Product Selective reaction with (R)-MM

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl mandelate is a crucial chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereoselective synthesis from the prochiral ketone, methyl benzoylformate, is a topic of significant interest in the field of asymmetric catalysis. This document provides detailed application notes and experimental protocols for several effective methods to achieve this transformation, including biocatalysis and chemocatalysis. The information is intended to guide researchers in selecting and implementing the most suitable method for their specific needs, with a focus on reaction efficiency, enantioselectivity, and operational simplicity.

Data Presentation: A Comparative Overview of Synthetic Methods

The following table summarizes quantitative data for different catalytic systems employed in the asymmetric synthesis of (R)-methyl mandelate from methyl benzoylformate. This allows for a direct comparison of their effectiveness in terms of yield and enantiomeric excess (ee).

Catalyst/MethodReagents/ConditionsSubstrate Conc.Temp. (°C)Time (h)Yield (%)ee (%) (Configuration)Reference
Saccharomyces cerevisiae LH1Glucose, pH 8.0100 mmol/L303094.395 (R)[1]
Saccharomyces cerevisiae 21pH 5.022 g/L303699.499.9 (R)[2]
Thermophilic ADHNADH-recycling system (2-propanol, second thermophilic ADH)----92 (R)[3]
CD@Cu cathodeElectrocatalytic hydrogenation---9478 (R)[4]
Chiral NAD(P)H-modelN-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamide---quant.97 (R)
Corey-Bakshi-Shibata (CBS) CatalystBorane (BH₃)-23< 0.1>99>95 (R) (typical)[5][6]
Rh-BisP*/Rh-MiniPHOSH₂----high (typical)[7]
Ru(II)-TsDPEN CatalystFormic acid/triethylamine-25-408-24high (typical)high (typical)[8][9]

Note: "-" indicates data not specified in the cited sources. "quant." denotes quantitative yield. The data for CBS, Rh, and Ru catalysts are typical values for similar ketone reductions, as specific data for methyl benzoylformate was not fully detailed in the search results.

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae

This protocol describes the asymmetric reduction of methyl benzoylformate using whole cells of Saccharomyces cerevisiae. This method is environmentally friendly and often provides high enantioselectivity.

Materials:

  • Methyl benzoylformate

  • Saccharomyces cerevisiae (e.g., strain LH1 or 21)

  • Glucose

  • Phosphate buffer (pH 8.0 or 5.0 depending on the strain)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Yeast Culture Preparation: Cultivate the selected Saccharomyces cerevisiae strain in a suitable growth medium according to standard microbiological procedures to obtain a sufficient cell mass.

  • Reaction Setup: In a sterile Erlenmeyer flask, prepare a reaction mixture containing the desired concentration of yeast cells (e.g., 75 g/L dry cell weight) and glucose (e.g., 30 g/L) in the appropriate phosphate buffer.[1]

  • Substrate Addition: Add methyl benzoylformate to the reaction mixture to the desired final concentration (e.g., 100 mmol/L).[1]

  • Incubation: Incubate the flask in a shaking incubator at the optimal temperature (e.g., 30°C) for the specified duration (e.g., 30-36 hours).[1][2]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC.

  • Work-up: After the reaction is complete, centrifuge the mixture to separate the yeast cells.

  • Extraction: Extract the supernatant with ethyl acetate (3 x volume of the supernatant).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure (R)-methyl mandelate.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: Asymmetric Reduction using the Corey-Bakshi-Shibata (CBS) Catalyst

This protocol outlines the enantioselective reduction of methyl benzoylformate using a chiral oxazaborolidine catalyst, commonly known as the CBS catalyst, and borane. This method is known for its high enantioselectivity and predictability.[5][6]

Materials:

  • Methyl benzoylformate

  • (R)- or (S)-Methyl CBS catalyst (e.g., as a 1M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS) or borane-THF complex

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • Hydrochloric acid (1N)

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the (S)-Methyl CBS catalyst (e.g., 0.05-0.1 equivalents) in anhydrous THF.

  • Borane Addition: Cool the flask to the desired temperature (e.g., 23°C) and add the borane reagent (e.g., 0.6 equivalents of BMS) dropwise.[10]

  • Substrate Addition: Slowly add a solution of methyl benzoylformate (1.0 equivalent) in anhydrous THF to the catalyst-borane mixture over a period of a few minutes.

  • Reaction: Stir the reaction mixture at the same temperature. The reaction is typically very fast and can be complete within minutes.[10] Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol.

  • Work-up: Remove the solvent under reduced pressure. Add diethyl ether or ethyl acetate and wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the (R)-methyl mandelate using chiral HPLC or GC.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol provides a general procedure for the asymmetric hydrogenation of methyl benzoylformate using a chiral rhodium-phosphine catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Materials:

  • Methyl benzoylformate

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral phosphine ligand (e.g., a BisP* or MiniPHOS derivative)

  • Anhydrous and degassed solvent (e.g., methanol, THF)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a Schlenk flask with the rhodium precursor (e.g., 1 mol%) and the chiral phosphine ligand (e.g., 1.1 mol%). Add anhydrous and degassed solvent and stir at room temperature for about 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve methyl benzoylformate in the same anhydrous and degassed solvent.

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure reactor. Seal the reactor, purge it with hydrogen gas several times, and then pressurize it to the desired hydrogen pressure.

  • Reaction: Stir the reaction mixture vigorously at the specified temperature for the required time. Monitor the reaction progress by taking samples (if possible) and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the (R)-methyl mandelate by chiral HPLC or GC.

Visualizations

Experimental Workflow for Asymmetric Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reactants & Catalyst start->reagents reaction Asymmetric Synthesis (Biocatalysis or Chemocatalysis) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring workup Reaction Quenching & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Determine Yield & Enantiomeric Excess (Chiral HPLC, GC) purification->analysis end End Product: (R)-Methyl Mandelate analysis->end

Caption: General workflow for the asymmetric synthesis of (R)-methyl mandelate.

Logical Relationship of Key Components in Asymmetric Catalysis

G cluster_reactants Reactants substrate Methyl Benzoylformate (Prochiral Ketone) catalyst Chiral Catalyst (Enzyme, CBS, Rh-complex) substrate->catalyst interacts with reductant Reducing Agent (e.g., H₂, Borane, NADH) reductant->catalyst activates/is activated by product (R)-Methyl Mandelate (Chiral Alcohol) catalyst->product facilitates stereoselective conversion to

References

Application Note: Synthesis of Methyl Mandelate via Fischer Esterification of Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl mandelate is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. The Fischer-Speier esterification provides a direct and cost-effective method for its preparation from mandelic acid. This application note presents a detailed protocol for the acid-catalyzed esterification of mandelic acid with methanol to yield this compound. The procedure outlined is suitable for laboratory-scale synthesis and can be adapted for process development.

Reaction Principle

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. In this protocol, mandelic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The use of excess methanol shifts the equilibrium towards the formation of the methyl ester, thereby increasing the product yield. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the Fischer esterification of mandelic acid to this compound.

ParameterValueReference
Reactants
Mandelic Acid1.0 equivalent[1]
Methanol10-20 equivalents (serves as solvent)[1]
Catalyst
Concentrated H₂SO₄0.1-0.2 equivalents[1]
Reaction Conditions
TemperatureReflux (approx. 65 °C)[2]
Reaction Time4-8 hours[1]
Yield
Isolated Yield80-95%[1][2]

Experimental Protocol

Materials and Equipment
  • Mandelic Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus (optional, for high purity)

Procedure

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, add mandelic acid (1.0 equivalent).

  • Add a large excess of anhydrous methanol (10-20 equivalents). Methanol acts as both the reactant and the solvent.

  • While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the flask. Caution: The addition of sulfuric acid to methanol is exothermic.

2. Esterification Reaction:

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the mixture to reflux using a heating mantle and maintain a gentle reflux with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the mandelic acid starting material is consumed. This typically takes 4-8 hours.[1]

3. Workup:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Carefully wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution to neutralize the acidic catalyst. Continue washing until no more gas evolution (CO₂) is observed.

    • Brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

4. Product Isolation:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

5. Purification (Optional):

  • For higher purity, the crude product can be purified by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

Experimental Workflow Diagram

FischerEsterification Workflow for Fischer Esterification of Mandelic Acid A Reactant Preparation - Mandelic Acid - Methanol - H₂SO₄ (catalyst) B Reaction - Heat to reflux (65°C) - Stir for 4-8 hours A->B Combine & Mix C Workup - Cool to RT - Remove excess Methanol B->C Reaction Complete D Extraction - Dissolve in Ethyl Acetate - Transfer to Separatory Funnel C->D E Washing 1. Water 2. Sat. NaHCO₃ 3. Brine D->E F Drying & Isolation - Dry with Na₂SO₄ - Filter - Concentrate via Rotovap E->F G Purification (Optional) - Vacuum Distillation F->G Crude Product H Pure this compound F->H If sufficiently pure G->H

References

Application Notes and Protocols: Methyl Mandelate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl mandelate, the methyl ester of mandelic acid, is a valuable and versatile chiral building block in the synthesis of a wide array of pharmaceutical intermediates.[1][2][3] Its importance lies in its bifunctional nature, possessing both a hydroxyl and an ester group attached to a stereogenic center, which allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic strategies relevant to pharmaceutical development. The enantiomers, Methyl (R)-(-)-mandelate and Methyl (S)-(+)-mandelate, are of particular interest as they serve as crucial precursors for producing enantiomerically pure pharmaceuticals, leading to drugs with improved efficacy and reduced side effects.[1][2]

Key Applications in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in the synthesis of several important classes of drugs:

  • Chiral Amines and Amino Alcohols: The hydroxyl group can be activated and displaced by nitrogen nucleophiles, or the ester can be reduced and the resulting alcohol converted to an amine. These chiral amino alcohols are core structures in many active pharmaceutical ingredients (APIs).

  • α-Hydroxy Ketones and Acids: Oxidation of the secondary alcohol of this compound provides access to α-keto esters, which are versatile intermediates. Hydrolysis of the ester furnishes mandelic acid, a scaffold for various drugs.[4]

  • Heterocyclic Compounds: The functional groups of this compound can be elaborated to construct chiral heterocyclic systems, which are prevalent in modern pharmaceuticals.

  • As a Resolving Agent: Racemic mixtures of amines or alcohols can be resolved by forming diastereomeric salts or esters with an enantiomerically pure form of mandelic acid, derived from this compound.

A notable application is in the synthesis of intermediates for drugs such as fluoxetine isomers and tomoxetine .[1][5] It is also a precursor for the synthesis of (R)-Pemoline , a stimulant drug.[4]

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis of Racemic this compound via Lipase Biocatalysis

This protocol describes the kinetic resolution of racemic this compound to produce enantiomerically enriched (S)-mandelic acid and unreacted (R)-methyl mandelate. This method is advantageous due to its high enantioselectivity and mild reaction conditions.

Workflow for Enantioselective Hydrolysis

G racemic_mm Racemic this compound reaction Reaction Mixture (37°C, 250 rpm) racemic_mm->reaction lipase Cell Surface-Displayed Lipase (e.g., from Bacillus sp.) lipase->reaction buffer Tris Buffer (pH 8.0) buffer->reaction separation Separation & Purification (e.g., HPLC) reaction->separation s_ma (S)-Mandelic Acid separation->s_ma r_mm (R)-Methyl Mandelate separation->r_mm

Caption: Workflow for the enzymatic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Freeze-dried E. coli cells with surface-displayed lipase (e.g., from Bacillus sp. strain TG43)[6]

  • 50 mM Tris buffer (pH 8.0)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure: [6]

  • Prepare a reaction mixture by adding 300 mg of freeze-dried cells and 150 mg of racemic this compound to 30 ml of 50 mM Tris buffer (pH 8.0).

  • Incubate the mixture at 37°C with shaking at 250 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentrations of this compound and mandelic acid and their enantiomeric excess.

  • After the desired conversion is reached (e.g., 36 hours), terminate the reaction.

  • Separate the product, (S)-mandelic acid, and the remaining substrate, (R)-methyl mandelate, using standard purification techniques such as extraction and chromatography.

Quantitative Data:

ParameterValueReference
Reaction Time36 h[6]
Enantiomeric Excess (product, (S)-mandelic acid)99%[6]
Enantiomeric Excess (remaining substrate)33%[6]
Enantioselectivity (E value)250[6]
Protocol 2: Asymmetric Reduction of Methyl Benzoylformate to (R)-Methyl Mandelate

This protocol outlines a biocatalytic approach for the enantioselective reduction of a prochiral ketone to the corresponding chiral α-hydroxy ester using a whole-cell biocatalyst.

Synthetic Pathway for (R)-Methyl Mandelate

G mbf Methyl Benzoylformate rmm (R)-Methyl Mandelate mbf->rmm Enantioselective Reduction biocatalyst Saccharomyces cerevisiae AS2.1392 biocatalyst->rmm G start Cyclopentyl Mandelic Acid reaction Heating at 75-80°C start->reaction reagent1 N-methyl-3-methylsulphonyloxypyrrolidine reagent1->reaction base Sodium Carbonate base->reaction solvent Acetonitrile solvent->reaction workup Cooling, Filtration, Concentration reaction->workup product N-Methyl-3-pyrrolidinyl cyclopentylmandelate workup->product

References

Application Notes and Protocols: Methyl Mandelate as a Chiral Auxiliary in Diastereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl mandelate, the methyl ester of mandelic acid, is a readily available, optically active compound that belongs to the chiral pool. Historically, mandelic acid itself was among the first chiral auxiliaries to be introduced in asymmetric synthesis.[1] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[2] The auxiliary creates a biased steric environment, forcing reagents to approach from a specific direction, thus leading to the preferential formation of one diastereomer.[3] After the reaction, the auxiliary can be cleaved and ideally recovered.[2]

While the principle is well-established, the direct application of simple esters like this compound as chiral auxiliaries in common diastereoselective C-C bond-forming reactions is not extensively documented in recent scientific literature.[3] Modern asymmetric synthesis often favors more robust and predictable systems like Evans' oxazolidinones or Oppolzer's sultams.[3]

However, a well-established strategy for employing mandelic acid derivatives involves their conversion into rigid dioxolanone structures. This approach provides excellent stereocontrol in reactions such as enolate alkylations and Michael additions.[4] These application notes will focus on this effective strategy, adapting it for the use of a this compound-derived auxiliary.

Core Principle: Diastereoselective Control via a Dioxolanone Intermediate

The primary strategy for using mandelic acid derivatives as effective chiral auxiliaries involves the formation of a rigid 1,3-dioxolan-4-one ring system. This is typically achieved by reacting the mandelic acid core with an aldehyde, such as pivalaldehyde.[4] The resulting cyclic structure locks the conformation of the auxiliary.

Deprotonation of this dioxolanone with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) generates a planar enolate. The bulky substituents on the dioxolanone ring (the phenyl group from mandelic acid and the tert-butyl group from pivalaldehyde) effectively shield one face of this enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective transformation.[4]

Experimental Protocols

The following protocols provide a representative methodology for the preparation of a this compound-derived chiral auxiliary and its application in a diastereoselective alkylation reaction.

Protocol 1: Synthesis of (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one from (S)-Mandelic Acid

This protocol describes the formation of the rigid auxiliary structure, which is the key to achieving high diastereoselectivity.

Materials:

  • (S)-Mandelic acid

  • Pivalaldehyde

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a Dean-Stark trap and a magnetic stirrer, add (S)-mandelic acid (1.0 eq).

  • Add anhydrous toluene to create a suspension.

  • Add pivalaldehyde (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected and the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure dioxolanone.

Protocol 2: Diastereoselective Alkylation of the Mandelate-Derived Auxiliary

This protocol details the enolate formation and subsequent alkylation, which is the key stereocontrol step.

Materials:

  • (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Electrophile (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • After stirring for 30 minutes, slowly add a solution of the dioxolanone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.

  • Continue stirring the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the alkylated product.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

This final step removes the auxiliary to yield the desired chiral product.

Materials:

  • Alkylated dioxolanone product (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water mixture (e.g., 3:1)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0-5.0 eq) to the solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (as monitored by TLC).

  • Cool the reaction mixture and carefully acidify to a pH of ~2 with 1 M HCl.

  • Extract the mixture with ethyl acetate. The organic layer will contain the desired chiral carboxylic acid product.

  • The aqueous layer can be further extracted to recover the mandelic acid auxiliary.

  • Purify the final product by standard methods (e.g., chromatography or crystallization).

Data Presentation

The following table summarizes representative quantitative data for the diastereoselective alkylation of the mandelate-derived dioxolanone auxiliary with various electrophiles. The data is based on results reported for closely related mandelic acid-derived auxiliaries.[4]

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide2-((S)-Benzyl)-2-phenylacetic acid derivative85-95>95:5
2Ethyl iodide2-((S)-Ethyl)-2-phenylacetic acid derivative80-90>95:5
3Allyl bromide2-((S)-Allyl)-2-phenylacetic acid derivative82-92>95:5

Visualizations

G General Workflow for Chiral Auxiliary Synthesis sub Prochiral Substrate adduct Chiral Substrate-Auxiliary Adduct sub->adduct Attachment aux Chiral Auxiliary (this compound Derivative) aux->adduct diastereomer Diastereomerically Enriched Product adduct->diastereomer Diastereoselective Reaction final_product Enantiomerically Pure Product diastereomer->final_product Cleavage recovered_aux Recovered Auxiliary diastereomer->recovered_aux Cleavage

Caption: General workflow for asymmetric synthesis.

Caption: Proposed transition state for alkylation.

References

Protocols for Determining Enantiomeric Excess of Methyl Mandelate: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the enantiomeric excess (ee) of methyl mandelate, a crucial chiral intermediate in the synthesis of many pharmaceutical compounds. Accurate determination of enantiomeric purity is paramount for ensuring the efficacy and safety of drug products. The following sections detail three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of mandelate esters.

Data Presentation: HPLC
ParameterMethod 1: Chiralcel® OD-HMethod 2: Chiral CD-Ph
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiral CD-Ph (250 x 4.6 mm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Methanol / 2-Propanol (83:15:2, v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 220 nm
Retention Time (R)-(-) t R1t R1
Retention Time (S)-(+) t R2t R2
Separation Factor (α) (t R2 - t 0) / (t R1 - t 0)(t R2 - t 0) / (t R1 - t 0)
Resolution (Rs) 2(t R2 - t R1) / (w 1 + w 2)2(t R2 - t R1) / (w 1 + w 2)

Note: Specific retention times, separation factors, and resolution values are dependent on the specific column batch and system configuration. The provided parameters are a strong starting point for method development. Successful separation of ethyl mandelate on Chiralcel OD suggests good potential for this compound separation.[1]

Experimental Protocol: HPLC
  • System Preparation: Ensure the HPLC system is clean and free of any contaminating solvents. The use of solvents like acetone, chloroform, or THF can damage polysaccharide-based chiral columns.[2][3]

  • Column Equilibration: Equilibrate the chosen chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of racemic this compound (as a standard) and the test sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Analysis: Inject 10 µL of the test sample and record the chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the standard injection.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the following formula: % ee = [ |Area (S) - Area (R)| / (Area (S) + Area (R)) ] x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing system_prep HPLC System Preparation column_eq Column Equilibration system_prep->column_eq sample_prep Sample Preparation (1 mg/mL in mobile phase) column_eq->sample_prep inject_racemate Inject Racemic Standard sample_prep->inject_racemate inject_sample Inject Test Sample inject_racemate->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_ee Calculate % Enantiomeric Excess integrate_peaks->calc_ee

Caption: Workflow for ee determination of this compound by HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient method for the separation of volatile chiral compounds like this compound. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

Data Presentation: GC
ParameterMethod 1: Astec® CHIRALDEX™ B-DPMethod 2: Astec® CHIRALDEX™ G-TA
Column 30 m x 0.25 mm I.D., 0.12 µm film30 m x 0.25 mm I.D., 0.12 µm film
Oven Temperature 140 °C (Isothermal)140 °C (Isothermal)
Injector Temperature 250 °C250 °C
Detector (FID) Temp. 250 °C250 °C
Carrier Gas Helium, 30 psiHelium, 30 psi
Elution Order 1. (R)-(-)-methyl mandelate2. (S)-(+)-methyl mandelate1. (S)-(+)-methyl mandelate2. (R)-(-)-methyl mandelate

Source: Product information from Sigma-Aldrich.

Experimental Protocol: GC
  • System Preparation: Ensure the GC is equipped with a Flame Ionization Detector (FID) and the appropriate chiral capillary column.

  • Instrument Setup: Set the oven, injector, and detector temperatures as specified in the table. Set the carrier gas flow or pressure.

  • Sample Preparation: Prepare a dilute solution of the racemic this compound standard and the test sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the racemic standard to determine the retention times and elution order of the enantiomers.

  • Analysis: Inject 1 µL of the test sample and record the chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the % ee using the formula provided in the HPLC section.

GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing instrument_setup GC Instrument Setup sample_prep Sample Preparation (1 mg/mL in volatile solvent) instrument_setup->sample_prep inject_racemate Inject Racemic Standard sample_prep->inject_racemate inject_sample Inject Test Sample inject_racemate->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_ee Calculate % Enantiomeric Excess integrate_peaks->calc_ee

Caption: Workflow for ee determination of this compound by GC.

¹H NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different chemical environments and thus, distinct signals in the ¹H NMR spectrum. The integration of these separated signals allows for the quantification of each enantiomer.[4] Lanthanide shift reagents can also be utilized for this purpose.[5]

Data Presentation: ¹H NMR with a Chiral Solvating Agent
ParameterMethod: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol)
Analyte This compound
Chiral Solvating Agent (CSA) (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
Solvent CDCl₃
Analyte Protons Monitored Methine proton (-CHOH) or Methoxy protons (-OCH₃)
Observed Chemical Shift Difference (Δδ) Dependent on CSA:Analyte molar ratio
Typical Molar Ratio (CSA:Analyte) 1:1 to 2:1

Note: The magnitude of the chemical shift non-equivalence (Δδ) is dependent on the specific CSA used, the solvent, temperature, and the concentration of both the analyte and the CSA. The optimal conditions often require empirical determination.

Experimental Protocol: ¹H NMR
  • Sample Preparation (Analyte): Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Acquire Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to identify the chemical shifts of the methine and methoxy protons.

  • Addition of CSA: Prepare a stock solution of the chosen chiral solvating agent (e.g., Pirkle's alcohol) in the same deuterated solvent. Add a stoichiometric amount (e.g., 1 equivalent) of the CSA solution to the NMR tube containing the analyte.

  • Acquisition: Gently mix the sample and acquire a ¹H NMR spectrum. The signals for the methine or methoxy protons should now appear as two separate signals corresponding to the two diastereomeric complexes.

  • Optimization (if necessary): If the signal separation is not optimal, the molar ratio of CSA to analyte can be adjusted.

  • Calculation of Enantiomeric Excess (% ee):

    • Integrate the separated signals corresponding to the two enantiomers.

    • Calculate the % ee using the formula: % ee = [ |Integration (S) - Integration (R)| / (Integration (S) + Integration (R)) ] x 100

¹H NMR Workflow Diagram

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_analyte Prepare Analyte Solution in NMR Tube prep_csa Prepare CSA Solution prep_analyte->prep_csa add_csa Add CSA to Analyte prep_csa->add_csa acquire_spectrum Acquire 1H NMR Spectrum add_csa->acquire_spectrum integrate_signals Integrate Diastereotopic Signals acquire_spectrum->integrate_signals calc_ee Calculate % Enantiomeric Excess integrate_signals->calc_ee

Caption: Workflow for ee determination of this compound by ¹H NMR.

Conclusion

The choice of method for determining the enantiomeric excess of this compound will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation. Chiral GC and HPLC offer high resolution and sensitivity, making them ideal for quality control and trace analysis. ¹H NMR spectroscopy with a chiral solvating agent provides a rapid and convenient method for ee determination without the need for chromatographic separation, which is particularly useful for reaction monitoring and rapid screening. Each of the detailed protocols provides a robust starting point for the successful implementation of these essential analytical techniques.

References

Application Notes and Protocols for the Chiral Separation of Mandelic Acid Derivatives by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid and its derivatives are pivotal chiral building blocks in the synthesis of many pharmaceuticals. The enantiomers of these compounds can exhibit distinct pharmacological and toxicological profiles, making their stereospecific analysis a critical aspect of drug development, quality control, and metabolic studies. Gas chromatography (GC), particularly with chiral stationary phases (CSPs), offers a high-resolution and sensitive method for the enantioseparation of these compounds. However, due to the low volatility and high polarity of mandelic acid, derivatization is a mandatory prerequisite for successful GC analysis.[1][2][3] This document provides detailed application notes and protocols for the chiral separation of mandelic acid derivatives using various GC methods.

Principle of Chiral Separation by GC

The enantioselective separation of mandelic acid derivatives by GC is primarily achieved using columns coated with a chiral stationary phase (CSP). Cyclodextrins, which are cyclic oligosaccharides, are among the most widely utilized chiral selectors in GC.[1][4] The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. According to the three-point interaction model, one enantiomer interacts with the chiral selector at three points, while the other interacts at only two, leading to a difference in the stability of the complexes and, consequently, different retention times.[1] The choice of cyclodextrin (e.g., α, β, or γ) and its chemical modifications can significantly influence the chiral recognition and separation efficiency.[1]

Experimental Workflow

The general workflow for the chiral GC analysis of mandelic acid derivatives involves several key steps, from sample preparation to data analysis.

Chiral GC Workflow for Mandelic Acid Derivatives cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Racemic Mandelic Acid Derivative deriv Derivatization (Esterification/Acylation) start->deriv injection Injection into GC deriv->injection Derivatized Sample separation Chiral Separation on CSP Column injection->separation detection Detection (FID/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Reporting Results quantification->report

Caption: General workflow for the chiral GC analysis of mandelic acid derivatives.

Factors Affecting Chiral Separation

Several factors can influence the chiral separation of mandelic acid derivatives in GC. Understanding these factors is crucial for method development and optimization.

Factors Affecting Chiral Separation cluster_csp Chiral Stationary Phase cluster_analyte Analyte Properties cluster_gc GC Conditions center Chiral Separation (Resolution, Rs) csp_type Selector Type (e.g., α, β, γ-CD) csp_type->center csp_mod Selector Modification csp_mod->center deriv_group Derivatization Group deriv_group->center substituents Ring Substituents substituents->center temp Temperature Program temp->center carrier Carrier Gas Flow carrier->center

Caption: Key factors influencing the chiral separation of mandelic acid derivatives.

Quantitative Data Summary

The following table summarizes the chiral separation data for various mandelic acid derivatives on different cyclodextrin-based chiral stationary phases. The chiral selectivity factor (α) is a measure of the separation between the two enantiomer peaks.

DerivativeDerivatizationChiral Stationary Phase (CSP)Column DimensionsTemperature (°C)α (S/R)Elution OrderReference
Mandelic AcidMethyl EsterAstec® CHIRALDEX™ G-TA30 m x 0.25 mm, 0.12 µm140>1.0S then R
Mandelic AcidMethyl EsterPermethylated α-cyclodextrin25 m x 0.25 mm110>1.0R then S[1]
Mandelic AcidMethyl EsterPermethylated γ-cyclodextrin25 m x 0.25 mm90>1.0S then R[1]
Mandelic AcidMethyl EsterTBDMSDAGCD-1001.24-[2]
Mandelic AcidEthyl EsterTBDMSDAGCD-1001.27-[2]
2-Chloromandelic AcidMethyl EsterTBDMSDAGCD-1001.39-[2]
4-Chloromandelic AcidMethyl EsterTBDMSDAGCD-1001.12-[2]
Atrolactic AcidMethyl EsterPermethylated β-cyclodextrin25 m x 0.22 mm80-170>1.0-[1]

*TBDMSDAGCD: Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin

Experimental Protocols

Protocol 1: Chiral Separation of Mandelic Acid Methyl Ester on an Astec® CHIRALDEX™ G-TA Column

This protocol is based on the application note for the analysis of mandelic acid methyl ester enantiomers.

1. Sample Preparation (Derivatization to Methyl Ester):

  • To 1 mg of mandelic acid in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Cap the vial and heat at 60°C for 1 hour.

  • After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the methyl esters with 2 mL of hexane.

  • Use the hexane layer for GC analysis.

2. GC Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.

  • Injector Temperature: 250°C.

  • Oven Temperature: 140°C (isothermal).

  • Carrier Gas: Helium at 30 psi.

  • Detector Temperature: 250°C.

  • Injection Volume: 1 µL (split injection recommended).

3. Expected Results:

  • Baseline separation of the S-(+)-methyl mandelate and R-(-)-methyl mandelate enantiomers.

  • Elution order: S-enantiomer followed by the R-enantiomer.

Protocol 2: Chiral Separation of Mandelic Acid Derivatives on Permethylated Cyclodextrin Columns

This protocol is a generalized procedure based on studies using various permethylated cyclodextrin selectors.[1]

1. Sample Preparation (Derivatization):

  • Esterification (e.g., Methyl or Ethyl Esters):

    • Dissolve approximately 0.066 mmol of the racemic mandelic acid derivative in 1 mL of methanol or ethanol.

    • For determining the elution order, a small amount of one pure enantiomer can be added to the racemic mixture.[1]

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the mixture at 60-70°C for 1-2 hours.

    • Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and extract the ester with a suitable organic solvent (e.g., diethyl ether or hexane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate before GC analysis.

  • Acylation (e.g., Acetate Esters):

    • For derivatives where the hydroxyl group is to be acylated, dissolve the mandelic acid ester in a suitable solvent (e.g., pyridine or dichloromethane).

    • Add an excess of the acylating agent (e.g., acetic anhydride).

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • Quench the reaction with water and extract the acylated derivative.

    • Wash the organic layer to remove any remaining acid and dry before GC analysis.

2. GC-MS Conditions:

  • Instrument: Shimadzu 17A/QP5000 GC/MS or equivalent.[1]

  • Column:

    • Permethylated α-cyclodextrin (e.g., Alfa Dex 120), 25 m x 0.25 mm.[1]

    • Permethylated β-cyclodextrin (e.g., Cydex B), 25 m x 0.22 mm.[1]

    • Permethylated γ-cyclodextrin (e.g., Gamma Dex 120), 25 m x 0.25 mm.[1]

  • Carrier Gas: Helium at a linear velocity of 50 cm/s.[1]

  • Oven Temperature Program:

    • Start at a suitable initial temperature (e.g., 80-90°C).

    • Ramp the temperature at a rate of 1-5°C/min to a final temperature of 170°C.[1]

    • Isothermal conditions may also be employed for specific separations.[1]

  • Injector and Transfer Line Temperature: Typically 250°C.

  • MS Detector: Scan mode for peak identification and SIM mode for quantification if required.

3. Expected Results:

  • The elution order of the enantiomers is dependent on the specific derivative and the type of cyclodextrin stationary phase used. For instance, the elution order of mandelic acid methyl ester is reversed on permethylated α-cyclodextrin compared to permethylated γ-cyclodextrin.[1]

  • Successful separation of a wide range of mandelic acid derivatives, including those with ring and alkyl substitutions.[1]

Conclusion

The gas chromatographic methods detailed in these application notes provide robust and reliable approaches for the chiral separation of mandelic acid derivatives. The necessity of derivatization is a key consideration, and the choice of both the derivatizing agent and the chiral stationary phase is critical for achieving optimal separation. The provided protocols and data serve as a valuable starting point for researchers and scientists in developing and implementing chiral GC methods for the analysis of these important pharmaceutical intermediates. Systematic method development, taking into account the factors influencing separation, will lead to the successful resolution of the target enantiomers.

References

Application of Methyl Mandelate in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl mandelate, the methyl ester of mandelic acid, is a versatile aromatic compound with applications in the pharmaceutical, flavor, and fragrance industries. In the realm of flavors and fragrances, it is valued for its mild, sweet, and subtly fruity aroma. Its chiral nature, existing as (R)-(-)- and (S)-(+)-enantiomers, adds a layer of complexity to its sensory profile and applications, with different enantiomers sometimes offering distinct olfactory characteristics.

This document provides detailed application notes and protocols for the use of this compound in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals involved in the development of new flavors, fragrances, and scented consumer products.

Organoleptic Properties

This compound possesses a delicate and pleasant aromatic profile, making it a useful component in a variety of fragrance and flavor compositions.

Odor Profile: The odor of this compound is generally described as a mild, sweet, slightly fruity, and floral. It can have nuances of cherry and almond, with a powdery background note. The (S)-(+)-enantiomer is often reported to have a more pronounced and pleasant aroma.[1]

Flavor Profile: In flavors, this compound can contribute a sweet, fruity, and cherry-like taste. It is suitable for use in a range of food and beverage applications where a subtle fruity note is desired.[2]

Due to a lack of specific data in the reviewed literature, the odor and flavor threshold values for this compound are not available.

Applications in Flavors and Fragrances

This compound is utilized as both a flavoring agent and a fragrance component in a variety of consumer and food products.[3]

Fragrance Applications:

  • Fine Fragrances: It can be used as a modifier in floral and fruity compositions, adding a touch of sweetness and a powdery nuance.

  • Personal Care Products: Its pleasant and mild aroma makes it suitable for incorporation into cosmetics, lotions, and soaps.[3]

Flavor Applications:

  • Food and Beverages: this compound can be used to enhance fruit flavors, particularly cherry and berry profiles, in confectionery, baked goods, and beverages.[2]

There is limited publicly available information on the specific use levels of this compound in commercial fragrance and flavor formulations. These concentrations are typically proprietary and depend on the desired sensory effect in the final product.

Data Presentation

Physical and Chemical Properties

PropertyValueReference(s)
Chemical Name methyl 2-hydroxy-2-phenylacetate[4]
Synonyms This compound, Mandelic acid methyl ester[4]
CAS Number (racemic) 4358-87-6[4]
CAS Number (S)-(+) 21210-43-5[5]
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [4]
Appearance White to off-white crystalline powder or solid[6]
Melting Point 49-58 °C[6]
Boiling Point 135 °C @ 12 mmHg[7]
Solubility Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[1]
Optical Rotation [α]D²⁰ ((S)-(+)-enantiomer) +142 ± 3º (c=1 in MeOH)[6]

Gas Chromatography Data

ParameterValueReference(s)
Kovats Retention Index (Standard non-polar column) 1244[8]
Kovats Retention Index (Semi-standard non-polar column) 1309.2[8]

Experimental Protocols

Synthesis of this compound

1. Fischer Esterification of Mandelic Acid with Methanol

This protocol describes the synthesis of this compound from mandelic acid and methanol using an acid catalyst. This method is adaptable from general Fischer esterification procedures.[9][10]

Workflow for Fischer Esterification

Reactants Mandelic Acid + Methanol (excess) + Sulfuric Acid (catalyst) Reaction Reflux (e.g., 65°C) Reactants->Reaction Workup Neutralization (NaHCO₃) Extraction (Ethyl Acetate) Washing (Brine) Reaction->Workup Drying Drying over Na₂SO₄ Workup->Drying Purification Solvent Evaporation & Vacuum Distillation Drying->Purification Product This compound Purification->Product Substrate Methyl Benzoylformate Reaction Incubation (Optimal Conditions) Substrate->Reaction Biocatalyst Saccharomyces cerevisiae (Whole Cells) Biocatalyst->Reaction Extraction Product Extraction (e.g., with Ethyl Acetate) Reaction->Extraction Analysis Analysis (GC for yield and ee) Extraction->Analysis Product (R)-(-)-Methyl Mandelate Analysis->Product Sample Fragrance Sample (containing this compound) GC Gas Chromatograph (Separation of Volatiles) Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactometry Port (Odor Detection) Splitter->ODP Data Data Integration (Chromatogram & Aromagram) MS->Data ODP->Data Initial_Sample Prepare Fragrance Formulation with this compound Storage_Conditions Store samples under various conditions: - Refrigerated (4°C) - Ambient (25°C) - Accelerated (40°C) - UV Light Exposure Initial_Sample->Storage_Conditions Evaluation Evaluate at set time points (e.g., 1, 2, 4, 8, 12 weeks) Storage_Conditions->Evaluation Parameters Assess: - Odor Profile - Color - Clarity - pH (if applicable) Evaluation->Parameters Analysis Compare to control sample (stored at 4°C) Parameters->Analysis

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl mandelate is a chiral ester of mandelic acid, a valuable intermediate in the synthesis of various pharmaceuticals. The enantiomeric purity of this compound is often a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis and chiral separation of this compound. This document provides detailed protocols for both achiral (quantitative) and chiral (enantioselective) analysis of this compound by HPLC.

Quantitative Analysis of this compound (Achiral)

This method is suitable for determining the concentration of this compound in a sample.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium Perchlorate Monohydrate

  • Phosphoric Acid (or Formic Acid for MS compatibility)

2. Chromatographic Conditions

A robust method for the analysis of mandelate compounds has been established using a reversed-phase C18 or an ion-exchange column.[1][2] The following conditions are a representative starting point and may require optimization for specific matrices.

ParameterCondition
Column Zorbax SCX-300 (or equivalent ion-exchange column)
Mobile Phase Acetonitrile : 0.1 M Sodium Perchlorate Monohydrate (pH 5.8) (70:30, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL
Column Temperature Ambient
Detection UV at 212 nm[1][2]

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

4. Data Analysis

  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Quantitative Data Summary

The following table presents typical performance data for the quantitative analysis of this compound.

ParameterResult
Linearity Range 0.25 - 50 mM[1][2]
Correlation Coefficient (r²) > 0.999
Intra-day Precision (RSD) < 1.25%[1][2]
Inter-day Precision (RSD) < 1.85%[1][2]
Accuracy (Recovery) 99 - 101%[1]

Chiral Separation of this compound Enantiomers

This method is designed to separate and quantify the individual enantiomers of this compound.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Chiral stationary phase (CSP) column

  • Racemic this compound standard

  • Hexane (HPLC grade)

  • Isopropyl alcohol (IPA) (HPLC grade)

2. Chromatographic Conditions

The separation of this compound enantiomers is typically achieved using a chiral stationary phase. Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), are often effective.[4]

ParameterCondition
Column Chiralcel OD (or equivalent cellulose-based chiral column)[4]
Mobile Phase n-Hexane : Isopropyl Alcohol (90:10, v/v)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 25°C[4]
Detection UV at 254 nm[4]

3. Standard and Sample Preparation

  • Standard Solution: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter.

4. Data Analysis

  • Resolution: The separation of the two enantiomers should be baseline resolved.

  • Enantiomeric Excess (%ee): Calculate the enantiomeric excess using the peak areas of the two enantiomers with the following formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Separation Data Summary

The following table summarizes typical results for the chiral separation of this compound.

ParameterResult
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 1.5
Selectivity (α) > 1.2

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification / Enantiomeric Excess Calculation Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_System_Components Mobile_Phase Mobile Phase Reservoir Pump HPLC Pump Mobile_Phase->Pump Solvent Delivery Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column Injector->Column Sample Introduction Detector UV Detector Column->Detector Separation Data_System Data Acquisition System Detector->Data_System Signal Waste Waste Detector->Waste

Caption: Logical relationship of components in an HPLC system.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Mandelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of methyl mandelate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of mandelic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is typically performed under reflux conditions.

Q2: What are the key challenges in Fischer esterification for this compound synthesis?

A2: The main challenges include the reversible nature of the reaction, which can lead to incomplete conversion, and the formation of water as a byproduct, which can hydrolyze the ester back to the starting materials.[1] Other potential issues include side reactions and difficulties in purifying the final product.

Q3: How can the yield of the Fischer esterification be improved?

A3: To drive the equilibrium towards the product and improve the yield, several strategies can be employed:

  • Use of Excess Methanol: Employing a large excess of methanol (acting as both reactant and solvent) can shift the equilibrium to favor the formation of this compound.[3] A 5:1 molar ratio of methanol to mandelic acid is recommended for high conversion rates.[3]

  • Water Removal: Actively removing water as it is formed is a highly effective method. This can be achieved using a Dean-Stark apparatus during the reaction.[2] This method has been shown to improve yields to approximately 80%.[3]

Q4: Are there alternative, higher-yield synthesis methods for this compound?

A4: Yes, a patented one-step process starting from mandelonitrile (benzaldehyde cyanohydrin) has been reported to achieve yields as high as 95%.[3][4] This method involves the reaction of mandelonitrile with methanol and hydrogen chloride.[3][4]

Q5: What are the typical reaction conditions for Fischer esterification of mandelic acid?

A5: Typical conditions involve refluxing mandelic acid with an excess of methanol in the presence of a catalytic amount of a strong acid.[1][2] The reaction temperature is generally between 65-78°C, and the reaction time can range from 6 to 12 hours.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound The esterification reaction is reversible and may not have reached completion.Increase the reaction time and/or use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product.[2]
The catalyst may be inactive or used in an insufficient amount.Ensure the acid catalyst is fresh and used in the appropriate catalytic amount (e.g., 0.05-0.1 equivalents of p-toluenesulfonic acid).[2]
Sub-optimal molar ratio of reactants.Use a significant excess of methanol (e.g., 10-20 equivalents) to shift the equilibrium towards the ester.[2]
Presence of Unreacted Mandelic Acid in Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) until the mandelic acid spot disappears.[2] Consider extending the reflux time.
Insufficient catalyst.Increase the catalyst loading slightly, but be mindful of potential side reactions.
Product is Difficult to Purify Incomplete neutralization of the acid catalyst.During the workup, ensure thorough washing with a saturated sodium bicarbonate solution to completely neutralize the acid catalyst.[2][5]
Presence of byproducts.Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (123.5-124°C at 13.4 mbar).[4]
Formation of Side Products Dehydration of mandelic acid at high temperatures with a strong acid catalyst.Use a milder catalyst like p-toluenesulfonic acid instead of concentrated sulfuric acid.[2] Maintain careful temperature control during the reaction.

Experimental Protocols

Protocol 1: Fischer Esterification of Mandelic Acid with Sulfuric Acid

This protocol outlines the classic acid-catalyzed esterification of mandelic acid.

Materials:

  • Mandelic acid

  • Absolute methanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine mandelic acid (1 equivalent) and an excess of absolute methanol (10-20 equivalents).[2]

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).[2]

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[2]

  • Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the mandelic acid is consumed (typically 4-8 hours).[2]

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.[2]

  • Dissolve the remaining residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.[2]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2][5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

  • For further purification, perform vacuum distillation.[2]

Protocol 2: High-Yield Synthesis from Mandelonitrile

This protocol is based on a patented method for a high-yield, one-step synthesis.

Materials:

  • Mandelonitrile

  • Methanol

  • Hydrogen chloride (gas or solution)

  • Toluene or Chlorobenzene

  • Ammonia (gas)

Procedure:

  • React 1 mole of mandelonitrile with 3 to 20 moles of methanol and 1.8 to 3 moles of hydrogen chloride.[4]

  • Maintain the reaction temperature between 40 and 160°C for 3 to 10 hours.[4]

  • After the reaction, neutralize the excess hydrogen chloride with gaseous ammonia, which will precipitate as solid ammonium chloride.[4]

  • Add an aromatic hydrocarbon like toluene or chlorobenzene and remove the excess alcohol by distillation.[4]

  • After cooling, filter off the precipitated ammonium chloride.[4]

  • Isolate the this compound from the organic filtrate by distillation.[4] A yield of up to 95% can be achieved with this method.[4]

Data Summary

Comparison of this compound Synthesis Methods
MethodCatalyst/ReagentConditionsTypical YieldAdvantagesLimitations
Fischer-Speier Esterification H₂SO₄ or p-TSAReflux, 6-12 hours50-70%Simple setup, inexpensive reagents.[1]Reversible reaction, often requires long reaction times.[1]
Fischer-Speier with Water Removal H₂SO₄ or p-TSAReflux with Dean-Stark apparatus~80%Improved yield by shifting equilibrium.[3]Requires specialized glassware.
One-Step from Mandelonitrile HCl, Methanol40-160°C, 3-10 hours93-95%High yield, one-step process.[4]Requires handling of toxic reagents like mandelonitrile and HCl gas.
Salicylaldehyde Catalyzed Esterification Salicylaldehyde70°C92%Mild conditions, high yield.[6]Catalyst may need to be recovered.

Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow Reactants 1. Reactant Preparation Mandelic Acid + Excess Methanol + Acid Catalyst (H₂SO₄) Reaction 2. Reaction Reflux for 4-8 hours Reactants->Reaction Cooling 3. Cooling Cool to Room Temperature Reaction->Cooling Evaporation 4. Solvent Removal Remove excess methanol via rotary evaporator Cooling->Evaporation Extraction 5. Workup: Extraction Dissolve in organic solvent (e.g., Ether) Wash with H₂O, NaHCO₃, Brine Evaporation->Extraction Drying 6. Drying Dry organic layer with Na₂SO₄ or MgSO₄ Extraction->Drying Purification 7. Purification Filter and concentrate Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the Fischer esterification of mandelic acid.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of this compound Check_Time Was reaction time sufficient? (Monitor by TLC) Start->Check_Time Check_Water Was water removed during the reaction? Check_Time->Check_Water No Increase_Time Action: Increase reflux time. Check_Time->Increase_Time Yes Check_Reagents Are reactants and catalyst of good quality and in correct ratios? Check_Water->Check_Reagents No Use_Dean_Stark Action: Use a Dean-Stark apparatus. Check_Water->Use_Dean_Stark Yes Optimize_Ratios Action: Use excess methanol and check catalyst activity. Check_Reagents->Optimize_Ratios No Success Yield Improved Check_Reagents->Success Yes Increase_Time->Success Use_Dean_Stark->Success Optimize_Ratios->Success

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Technical Support Center: Esterification of Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the esterification of mandelic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the esterification of mandelic acid, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Ester

Q1: My esterification reaction is showing a low yield. What are the common causes and how can I improve it?

A1: Low yields in the esterification of mandelic acid are frequently due to the reversible nature of the Fischer-Speier esterification, which is an equilibrium process.[1] To improve the yield, the equilibrium needs to be shifted towards the product side. Key factors and solutions include:

  • Incomplete Reaction:

    • Use of Excess Reactant: Employing a large excess of the alcohol (often used as the solvent) can drive the reaction forward.[1]

    • Water Removal: Water is a byproduct of the reaction, and its presence can lead to the hydrolysis of the ester back to the starting materials.[1] Utilizing a Dean-Stark apparatus, molecular sieves, or a drying agent like anhydrous sodium sulfate can effectively remove water and increase the yield.[1]

  • Suboptimal Catalyst:

    • Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh, active, and used in an appropriate amount.[1][2] If a heterogeneous catalyst is used, confirm it is not poisoned.[1]

  • Reaction Temperature and Time:

    • Esterification often requires heating to proceed at a reasonable rate, with refluxing being a common practice.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Issue 2: Presence of Unexpected Byproducts

Q2: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?

A2: Several side reactions can occur during the esterification of mandelic acid, leading to the formation of impurities. The most common byproducts are:

  • Mandelide (Cyclic Dimer): This is a frequent byproduct, especially at higher temperatures, formed by the intermolecular esterification of two mandelic acid molecules.[1][2]

    • Minimization:

      • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of mandelide formation.[1][2]

      • Use Milder Methods: The Steglich esterification, conducted at room temperature, is an excellent alternative to avoid high-temperature-induced side reactions.[1][2]

  • Racemization of Optically Active Mandelic Acid: If you are using an enantiomerically pure form of mandelic acid, racemization can occur under both acidic and basic conditions, and is accelerated by heat.

    • Minimization:

      • Employ milder reaction conditions, such as the Steglich esterification which is performed at room temperature.

      • Carefully neutralize the reaction mixture during workup to avoid prolonged exposure to acidic or basic conditions.

  • Ether Formation: The alcohol used as a reactant can undergo dehydration to form an ether, particularly at high temperatures in the presence of a strong acid catalyst.

    • Minimization:

      • Avoid excessively high temperatures.

      • Consider using a milder acid catalyst.

  • 2,5-diphenyl-1,3-dioxolan-4-one: This byproduct can form if your mandelic acid starting material is contaminated with benzaldehyde.

    • Minimization:

      • Ensure the purity of the mandelic acid starting material.

Q3: My NMR spectrum shows unexpected peaks. How can I identify the byproducts?

  • Mandelide: The formation of this cyclic dimer will result in a more complex aromatic region in the 1H NMR spectrum compared to the starting material and the desired ester.

  • Unreacted Mandelic Acid: The presence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) indicates unreacted starting material.

  • Ether: The formation of diethyl ether from ethanol, for example, would show a characteristic triplet and quartet in the 1H NMR spectrum.

For definitive identification, it is recommended to isolate the byproduct using chromatography and perform further characterization using techniques like mass spectrometry and 2D NMR.

Issue 3: Workup and Purification Difficulties

Q4: I am having trouble separating my ester from unreacted mandelic acid during the workup.

A4: Unreacted mandelic acid can be effectively removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.[1] The acidic mandelic acid will be converted to its carboxylate salt and move into the aqueous layer. Perform multiple washes to ensure complete removal.[1]

Q5: An emulsion has formed during the aqueous workup. How can I break it?

A5: Emulsion formation is a common issue. To resolve this, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Allow the mixture to stand for an extended period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the mixture through a pad of Celite.

Data Presentation

The following tables summarize quantitative data for various esterification methods of mandelic acid, allowing for easy comparison of reaction parameters and outcomes.

Table 1: Fischer Esterification of Mandelic Acid

ParameterSulfuric Acid Catalystp-Toluenesulfonic Acid Catalyst
Mandelic Acid 1.0 eq1.0 eq
Ethanol 10-20 eq (solvent)10-20 eq (solvent)
Catalyst Conc. H₂SO₄ (0.1-0.2 eq)p-TSA (0.05-0.1 eq)
Temperature Reflux (~78 °C)Reflux (~78 °C)
Reaction Time 4-8 hours6-12 hours
Isolated Yield 80-90%85-95%

Data sourced from BenchChem Application Notes.[3]

Table 2: Nickel-Catalyzed Esterification of Mandelic Acid

ParameterValue
Mandelic Acid 1.0 eq
Ethanol 5.0 eq
Catalyst Ni(OTf)₂ (1 mol%)
Temperature 80 °C
Reaction Time 6 hours
Isolated Yield up to 95%

Data sourced from a study on nickel-catalyzed esterification.[3]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes the classic acid-catalyzed esterification of mandelic acid with ethanol.

  • Materials: Mandelic acid, absolute ethanol, concentrated sulfuric acid (98%), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate or sodium sulfate, diethyl ether or ethyl acetate.

  • Procedure:

    • In a round-bottom flask, combine mandelic acid (1.0 eq) and an excess of absolute ethanol (10-20 eq).

    • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) while stirring.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

    • Cool the mixture to room temperature and remove excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.[3]

Protocol 2: Steglich Esterification for Minimizing Side Reactions

This method is ideal for temperature-sensitive substrates and for preserving the stereochemical integrity of chiral mandelic acid.

  • Materials: Mandelic acid, alcohol (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), dichloromethane (DCM), 0.5 M HCl solution, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve mandelic acid (1 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in DCM.

    • Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the precipitated dicyclohexylurea (DCU) by filtration.

    • Wash the filtrate sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Visualizations

Diagram 1: Main and Side Reaction Pathways in Mandelic Acid Esterification

G cluster_side_reactions Side Reactions MA Mandelic Acid Ester Mandelate Ester MA->Ester + Alcohol + H+ / Heat Mandelide Mandelide (Cyclic Dimer) MA->Mandelide High Temp RacemicMA Racemic Mandelic Acid MA->RacemicMA Heat, Acid/Base Dioxolanone 2,5-diphenyl-1,3-dioxolan-4-one MA->Dioxolanone + Benzaldehyde Alcohol Alcohol (R'-OH) Ether Ether (R'-O-R') Alcohol->Ether High Temp + Strong Acid Water Water Ester->Water Byproduct Benzaldehyde Benzaldehyde (impurity)

Caption: Main esterification reaction and common side reactions.

Diagram 2: Troubleshooting Logic for Low Ester Yield

G Problem Low Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Side Reactions? Problem->Cause2 Cause3 Workup Issues? Problem->Cause3 Solution1a Increase excess of alcohol Cause1->Solution1a Yes Solution1b Remove water (Dean-Stark) Cause1->Solution1b Yes Solution1c Optimize catalyst/time/temp Cause1->Solution1c Yes Solution2a Lower reaction temperature Cause2->Solution2a Yes Solution2b Use milder method (Steglich) Cause2->Solution2b Yes Solution3a Ensure complete extraction Cause3->Solution3a Yes Solution3b Use vacuum distillation Cause3->Solution3b Yes

Caption: Troubleshooting workflow for low esterification yield.

References

Technical Support Center: Purification of Crude Methyl Mandelate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude methyl mandelate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities in crude this compound, often synthesized via Fischer esterification of mandelic acid and methanol, can include unreacted mandelic acid, excess methanol, and byproducts from side reactions such as dehydration. If the synthesis involves mandelonitrile, impurities might include unreacted starting materials and byproducts like benzylic chlorides.[1]

Q2: When is column chromatography the recommended purification method for this compound?

A2: Column chromatography is highly recommended when a high degree of purity is required, especially for applications in pharmaceutical development where even trace impurities must be removed.[2] It is particularly effective for separating this compound from structurally similar impurities that are not easily removed by simple distillation or recrystallization.

Q3: How do I select an appropriate solvent system (mobile phase) for the column?

A3: The choice of solvent system is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or diethyl ether.[3] The ideal solvent ratio should provide a retention factor (Rf) value of approximately 0.2-0.4 for this compound on a Thin-Layer Chromatography (TLC) plate, ensuring good separation from impurities.[4]

Q4: How can I monitor the progress of the purification during column chromatography?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation.[5][6] Small aliquots from the collected fractions are spotted on a TLC plate, which is then developed in the same solvent system used for the column. This allows for the identification of fractions containing the pure product, which can then be combined.

Q5: What can I do if my this compound is hydrolyzing back to mandelic acid on the silica gel column?

A5: Hydrolysis of the ester can occur on acidic silica gel. To mitigate this, you can use a neutralized silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in the mobile phase and then re-equilibrating with the mobile phase alone.[3] Alternatively, using a less acidic stationary phase like alumina might be considered.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Separation of Spots on TLC - Inappropriate solvent system polarity.- Systematically vary the ratio of polar to non-polar solvents.[3] If compounds are very polar, consider a more polar system like dichloromethane/methanol.[3]
This compound Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
This compound Does Not Elute (Low or Zero Rf) - The mobile phase is not polar enough.- Gradually increase the proportion of the polar solvent in the mobile phase.
Streaking of Spots on TLC/Column - Sample is overloaded. - Compound is degrading on the stationary phase. - Insoluble impurities are present.- Reduce the amount of crude material loaded onto the column. - Consider using a less acidic silica gel or an alternative stationary phase. - Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase before loading. Pre-filtering the sample solution can help.
Cracked or Channeled Column Bed - Improper packing of the stationary phase. - The column was allowed to run dry.- Ensure the silica gel is packed as a uniform slurry and is never allowed to dry out. Always keep the solvent level above the top of the stationary phase.[4]
Low Yield of Purified Product - Incomplete elution from the column. - Some product may be spread across many fractions. - Hydrolysis of the product on the column.- After eluting the main product, flush the column with a more polar solvent to recover any strongly adsorbed material. - Carefully analyze all fractions by TLC to ensure all product-containing fractions are combined. - Neutralize the silica gel as described in the FAQs.

Quantitative Data Summary

The following table provides typical parameters for the purification of this compound by column chromatography. Actual values may vary based on the specific scale and impurity profile of the crude mixture.

Parameter Typical Value Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[7]The choice of mesh size depends on whether gravity or flash chromatography is used.
Stationary to Crude Ratio 20:1 to 50:1 (by weight)[8]A higher ratio is used for more difficult separations.
Mobile Phase Composition Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v)The exact ratio should be determined by preliminary TLC analysis.
Elution Mode Isocratic or GradientIsocratic elution with the optimized solvent system is common. A gradient of increasing polarity can be used for complex mixtures.
Expected Yield >85%Yields can be very high depending on the purity of the crude material and optimization of the chromatographic conditions.[9]
Purity of Final Product >98%Purity should be assessed by analytical techniques such as HPLC, GC, or NMR.

Experimental Protocol: Column Chromatography of Crude this compound

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare a suitable solvent system (e.g., 8:2 v/v Hexane:Ethyl Acetate). Prepare a sufficient volume to run the entire column.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.[4]

  • Add a small layer of sand.[4]

  • Prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[4]

  • Once the silica gel has settled, add another layer of sand on top to prevent disturbance of the bed during sample loading.[4]

  • Drain the excess solvent until the solvent level is just above the top of the sand. Never let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Using a pipette, carefully load the sample solution onto the top of the column.

  • Allow the sample to absorb into the silica gel bed by draining a small amount of solvent.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in numbered test tubes or flasks.

  • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.

5. Monitoring and Analysis:

  • Monitor the collected fractions by TLC.

  • Combine the fractions that contain pure this compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and confirm the purity using appropriate analytical methods (e.g., NMR, GC-MS).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Mobile Phase slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack Column slurry->pack dissolve 4. Dissolve Crude Product load 5. Load Sample onto Column dissolve->load elute 6. Elute with Mobile Phase collect 7. Collect Fractions elute->collect monitor 8. Monitor Fractions by TLC collect->monitor combine 9. Combine Pure Fractions monitor->combine evaporate 10. Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound by column chromatography.

References

Troubleshooting low enantioselectivity in enzymatic resolution of methyl mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic resolution of methyl mandelate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low enantioselectivity in the enzymatic resolution of this compound?

Low enantioselectivity can stem from several factors, including:

  • Suboptimal Enzyme Choice: The inherent selectivity of the chosen lipase or esterase for this compound may be low.

  • Inappropriate Reaction Conditions: Temperature, pH, and solvent can significantly influence enzyme conformation and, consequently, enantioselectivity.

  • Poor Enzyme Stability or Activity: The enzyme may not be functioning optimally under the chosen conditions.

  • Reaction Progress Beyond 50% Conversion: In kinetic resolutions, exceeding 50% conversion will lead to a decrease in the enantiomeric excess (e.e.) of the remaining substrate.[1]

  • Immobilization Issues: The method of enzyme immobilization and the choice of support can alter the enzyme's structure and accessibility of the active site.[1][2][3]

Q2: How does temperature affect the enantioselectivity of the reaction?

Temperature is a critical parameter. Generally, lowering the reaction temperature can increase enantioselectivity, although it will also decrease the reaction rate.[4][5] Conversely, higher temperatures increase the reaction rate but may negatively impact enantioselectivity.[4][6] The optimal temperature is a balance between an acceptable reaction rate and high enantioselectivity. For instance, the enantioselectivity of some lipases in resolving mandelic acid esters has been shown to improve at lower temperatures.[7]

Q3: Can the choice of solvent impact the enantioselectivity?

Yes, the solvent plays a crucial role in modulating enzyme activity and enantioselectivity in a practice often referred to as "solvent engineering".[4] The hydrophobicity of the solvent, measured by its log P value, can significantly affect enzyme performance.[4] Screening a variety of organic solvents with different polarities, such as toluene, hexane, or tert-butyl methyl ether, is recommended to find the optimal medium for your specific enzyme.[4]

Q4: What is the purpose of enzyme immobilization, and how can it improve my results?

Enzyme immobilization involves confining the enzyme to a solid support material. This technique offers several advantages:

  • Enhanced Stability: Immobilization can protect the enzyme from denaturation caused by temperature, pH, and organic solvents, leading to a longer operational lifespan.[8][9]

  • Improved Enantioselectivity: The immobilization process can induce conformational changes in the enzyme that may enhance its enantioselectivity.[2][3][9] For example, the enantioselectivity of Candida rugosa lipase in the hydrolysis of a mandelic acid derivative was dramatically altered depending on the immobilization method.[3]

  • Ease of Separation and Reusability: Immobilized enzymes can be easily separated from the reaction mixture by filtration, allowing for straightforward product purification and enzyme reuse over multiple cycles.[1][8]

Q5: How can I overcome the 50% theoretical yield limit of kinetic resolution?

To surpass the 50% yield limitation, a dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[1][10] This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%.[1] For mandelic acid, this can be achieved by using a mandelate racemase in conjunction with a selective lipase.[10]

Troubleshooting Guide

Issue: Low Enantioselectivity (Low e.e. value)

This is a common challenge in the enzymatic resolution of this compound. The following troubleshooting workflow can help identify and address the root cause.

Troubleshooting_Low_Enantioselectivity start Start: Low Enantioselectivity enzyme_choice 1. Enzyme Selection start->enzyme_choice reaction_conditions 2. Reaction Conditions enzyme_choice->reaction_conditions If no improvement sub_enzyme Screen a panel of different lipases and esterases. enzyme_choice->sub_enzyme immobilization 3. Immobilization Strategy reaction_conditions->immobilization If no improvement sub_conditions Optimize Temperature (try lower temps) Optimize pH Screen different organic solvents reaction_conditions->sub_conditions substrate_concentration 4. Substrate/Product Inhibition immobilization->substrate_concentration If no improvement sub_immobilization Experiment with different supports (e.g., Eupergit C, agarose) and immobilization techniques (adsorption, covalent bonding). immobilization->sub_immobilization end Resolution: Improved Enantioselectivity substrate_concentration->end Optimization Achieved sub_substrate Vary initial substrate concentration. Monitor reaction to avoid >50% conversion. substrate_concentration->sub_substrate

Caption: Troubleshooting workflow for low enantioselectivity.

Parameter Potential Problem Recommended Action
Enzyme The inherent selectivity of the enzyme is low.Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) and esterases.[4]
Temperature The reaction temperature is too high, reducing enantioselectivity.Decrease the reaction temperature. While this may slow the reaction rate, it often enhances enantioselectivity.[4][5]
pH (for aqueous/biphasic systems) The pH is not optimal for the enzyme's enantioselective conformation.Screen a range of pH values. For example, a study on Candida rugosa lipase showed a significant increase in the enantiomeric ratio for mandelic acid ester hydrolysis when the pH was decreased from 7 to 5.[3]
Solvent The solvent may be stripping essential water from the enzyme or causing unfavorable conformational changes.Screen a range of organic solvents with varying polarities (e.g., hexane, toluene, isooctane, tert-butyl methyl ether).[4]
Immobilization The immobilization support or method is negatively impacting the enzyme's conformation.Experiment with different immobilization supports (e.g., Eupergit C, agarose, magnetic nanoparticles) and techniques (e.g., covalent attachment, adsorption).[1][2][3]
Reaction Conversion The reaction has proceeded significantly beyond 50% conversion.Monitor the reaction progress closely using chiral HPLC and stop the reaction at or near 50% conversion.[1]
Issue: Low Enzyme Activity or Stability
Parameter Potential Problem Recommended Action
Enzyme Denaturation The enzyme is denaturing due to harsh conditions (temperature, pH, solvent).Optimize reaction conditions as described above. Consider enzyme immobilization to enhance stability.[8][9]
Enzyme Leaching For immobilized enzymes, the enzyme may be detaching from the support.If using adsorption, consider a stronger binding method like covalent attachment. Ensure thorough washing after immobilization to remove any unbound enzyme.[1][4]
Inhibitors Presence of inhibitors in the reaction mixture.Ensure high purity of substrate and solvent.
Insufficient Water Activity (in organic media) The enzyme requires a minimal amount of water to maintain its active conformation.Pre-equilibrate the organic solvent with a buffer solution or add a small amount of water to the reaction mixture.

Data Summary Tables

Table 1: Effect of Immobilization on Enantioselectivity (E-value) in the Hydrolysis of this compound

EnzymeImmobilization Support/MethodpHTemperature (°C)E-valueReference
Candida rugosa lipase (CRL)PEI-coated support5N/A300[3]
Candida rugosa lipase (CRL)Glutaraldehyde support5-7N/A10[3]
Candida antarctica lipase B (CAL-B)Eupergit C-amino8N/A52[11]
Lipase displayed on E. coliCell surface display8.037250[12]
Klebsiella oxytoca esteraseFree enzyme65543.6 (for ethyl mandelate)[2]
Klebsiella oxytoca esteraseEupergit C 250L655867 (for 2-methoxyethyl mandelate)[2]

Table 2: Influence of Reaction Conditions on the Resolution of Mandelic Acid Esters

EnzymeSubstrateSolventTemperature (°C)Acyl DonorKey FindingReference
Penicillium roqueforti lipaseMethyl O-butyryl-(RS)-mandelatesIsopropyl etherN/AButanol (deacylation)(S)-mandelates with ≥ 97% e.e. at ~40% conversion (E > 100)[7]
Pseudomonas sp. lipaseMethyl (RS)-mandelatesIsopropyl etherN/AVinyl acetate (acylation)(R)-mandelates with ≥ 98% e.e. at ~60% conversion (E > 15)[7]
Geobacillus thermocatenolatus lipase2-(butyryloxy)-2-phenylacetic acidEMIMBF4 (ionic liquid)120Ethanol (ethanolysis)Fast, enantioselective resolution to (S)-mandelic acid[6]
Geobacillus thermocatenolatus lipase2-(butyryloxy)-2-phenylacetic acidEMIMPF6 (ionic liquid)120Ethanol (ethanolysis)Fast, enantioselective resolution to (R)-mandelic acid[6]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic this compound (Batch Method)
  • Materials:

    • Racemic this compound

    • Immobilized Lipase (e.g., from Candida antarctica B or Pseudomonas cepacia)

    • Phosphate buffer (pH optimized for the specific lipase, e.g., pH 7)

    • Organic solvent (e.g., isooctane, toluene)

    • Agitation equipment (e.g., orbital shaker)

    • Temperature-controlled incubator

  • Procedure:

    • To a sealed vial, add racemic this compound (e.g., 10-50 mM), organic solvent (if using a biphasic system), and phosphate buffer.

    • Add the immobilized lipase (e.g., 10-50 mg/mL).

    • Incubate the reaction mixture at the optimal temperature (e.g., 30-50 °C) with agitation (e.g., 200 rpm).[1]

    • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the product (mandelic acid) and the remaining substrate (this compound).

    • Stop the reaction when the desired conversion is reached (typically around 50%).[1]

    • Separate the immobilized enzyme from the reaction mixture by filtration for reuse.[1]

    • Isolate the product (hydrolyzed mandelic acid) and the unreacted substrate using standard extraction techniques (e.g., acid-base extraction).

Protocol 2: Enzyme Immobilization by Covalent Attachment to Eupergit C

This protocol describes a common method for creating a robust, reusable biocatalyst.

  • Materials:

    • Eupergit C support

    • Phosphate buffer (e.g., 1 M, pH 7.0)

    • Lipase solution (in the same buffer)

    • Blocking agent (e.g., glycine or ethanolamine solution)

  • Procedure:

    • Support Preparation: Swell the Eupergit C support in the phosphate buffer for the time recommended by the manufacturer.[4]

    • Enzyme Solution Preparation: Dissolve the free enzyme in the same buffer to a desired concentration.[4]

    • Immobilization: Add the enzyme solution to the swollen support. Gently agitate the mixture at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24-72 hours) to allow for covalent bond formation.[4]

    • Washing: After the immobilization period, filter the support and wash it extensively with buffer to remove any non-covalently bound enzyme.[4]

    • Blocking: To block any remaining reactive epoxy groups on the support, incubate it with a suitable blocking agent.[4]

    • Final Wash and Storage: Wash the immobilized enzyme again with buffer to remove the blocking agent. The immobilized enzyme can be stored in buffer at 4°C or lyophilized for long-term storage.[4]

Visualizations

Experimental_Workflow start Start: Racemic this compound reaction_setup Reaction Setup (Substrate, Immobilized Lipase, Buffer, Solvent) start->reaction_setup incubation Incubation (Controlled Temperature & Agitation) reaction_setup->incubation monitoring Monitoring (Chiral HPLC) incubation->monitoring decision Conversion ≈ 50%? monitoring->decision decision->incubation No stop_reaction Stop Reaction & Filter Enzyme decision->stop_reaction Yes extraction Product/Substrate Separation (Extraction) stop_reaction->extraction analysis_R (R)-Mandelic Acid (or S-ester) extraction->analysis_R analysis_S (S)-Methyl Mandelate (or R-ester) extraction->analysis_S

Caption: General experimental workflow for kinetic resolution.

Parameter_Relationships enantioselectivity Enantioselectivity (E-value) enzyme Enzyme Properties (Source, Conformation) enzyme->enantioselectivity conditions Reaction Conditions conditions->enantioselectivity temp Temperature conditions->temp ph pH conditions->ph solvent Solvent conditions->solvent immobilization Immobilization (Support, Method) immobilization->enantioselectivity substrate Substrate (Structure, Concentration) substrate->enantioselectivity

Caption: Key factors influencing enantioselectivity.

References

Technical Support Center: Optimizing Lipase-Catalyzed Synthesis of Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of temperature and pH in the lipase-catalyzed synthesis of methyl mandelate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of this compound.

Q1: My reaction yield is very low. What are the potential causes?

A1: Low yield in the lipase-catalyzed synthesis of this compound can stem from several factors. The primary aspects to investigate are:

  • Suboptimal Temperature: Lipase activity is highly temperature-dependent. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation and irreversible loss of activity.[1][2]

  • Incorrect pH: The pH of the reaction medium significantly influences the ionization state of the enzyme's active site and the substrates. For esterification, the optimal pH is often in the acidic range to ensure the carboxylic acid is in its protonated form.[3][4]

  • Water Content: While a minimal amount of water is essential for lipase activity, excess water, a byproduct of esterification, can shift the reaction equilibrium towards hydrolysis (the reverse reaction), thus reducing the ester yield.[1][5]

  • Enzyme Inactivation: The lipase may have lost activity due to improper storage, handling, or repeated use. It is crucial to verify the enzyme's activity with a standard assay before use.[2]

  • Substrate or Product Inhibition: High concentrations of mandelic acid, methanol, or the product, this compound, can sometimes inhibit the enzyme's activity.

  • Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the active sites of an immobilized enzyme, thereby limiting the reaction rate.

Q2: The reaction has stopped prematurely before reaching completion. What should I investigate?

A2: A sudden halt in the reaction is often indicative of enzyme deactivation. Potential causes include:

  • Thermal Denaturation: Prolonged exposure to temperatures above the enzyme's optimal range can cause it to unfold and lose its catalytic function.[1]

  • Solvent-Induced Inactivation: Certain organic solvents, especially short-chain alcohols like methanol when used in very high concentrations, can strip the essential water layer from the enzyme, leading to inactivation.

  • pH Shift: The production of mandelic acid from any side reactions or impurities can lower the pH of the microenvironment around the enzyme, potentially moving it away from its optimal operating range and causing a decrease in activity.

Q3: I am observing inconsistent results between different experimental batches. What could be the reason?

A3: Inconsistency in results often arises from subtle variations in experimental conditions. Key factors to control for batch-to-batch reproducibility include:

  • Precise Measurement of Reactants: Ensure accurate and consistent measurements of mandelic acid, methanol, and the enzyme.

  • Controlled Water Content: The amount of water in the reactants and solvent must be carefully controlled, as minor differences can significantly impact the reaction equilibrium. The use of molecular sieves can help maintain a low water environment.

  • Enzyme Age and Storage: The activity of the lipase can decrease over time, even with proper storage. Use enzyme from the same lot and store it under the recommended conditions.

Q4: How does pH affect the esterification reaction differently from the hydrolysis reaction?

A4: The optimal pH for lipase-catalyzed esterification is often significantly different from that of hydrolysis. For the synthesis of an ester, the carboxylic acid (mandelic acid) needs to be in its protonated form to react with the alcohol. This is favored at a more acidic pH. In contrast, hydrolysis is typically favored at a neutral or slightly alkaline pH. For instance, studies on other lipase-catalyzed esterifications have shown pH optima in the range of 3.5 to 4.25, which is considerably lower than the typical hydrolysis optima of around 7-8.[3][4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize illustrative quantitative data for the optimization of temperature and pH for the synthesis of this compound catalyzed by an immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B). These values are based on general principles of enzyme kinetics and may need to be optimized for specific experimental setups.

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)Reaction Time (hours)Conversion to this compound (%)Notes
302465Reaction is slow at lower temperatures.
402485Increased reaction rate.
502495Optimal temperature for high conversion.
602480Onset of enzyme denaturation, leading to reduced yield.
702440Significant enzyme denaturation and loss of activity.

Conditions: Immobilized lipase, solvent (e.g., toluene), molar ratio of methanol to mandelic acid (3:1), pH 4.0.

Table 2: Effect of pH on this compound Synthesis

pHReaction Time (hours)Conversion to this compound (%)Notes
3.02470Suboptimal pH, lower reaction rate.
4.02495Optimal pH for esterification.
5.02488Conversion starts to decrease as pH moves from the optimum.
6.02475Lower conversion due to deprotonation of mandelic acid.
7.02450Equilibrium shifts towards hydrolysis.

Conditions: Immobilized lipase, solvent (e.g., toluene), molar ratio of methanol to mandelic acid (3:1), temperature 50°C.

Experimental Protocols

Protocol 1: Optimization of Reaction Temperature
  • Reactant Preparation: In a series of sealed reaction vessels, dissolve mandelic acid (e.g., 1 mmol) in a suitable organic solvent (e.g., 10 mL of toluene). Add methanol (e.g., 3 mmol) to each vessel.

  • Enzyme Addition: Add a pre-weighed amount of immobilized lipase (e.g., Novozym 435, 10% w/w of mandelic acid) to each vessel. To ensure an anhydrous environment, add activated molecular sieves (e.g., 100 mg of 4Å).

  • Temperature Gradient: Place each reaction vessel in a separate shaking incubator set to a different temperature (e.g., 30°C, 40°C, 50°C, 60°C, and 70°C).

  • Incubation: Incubate the reactions with constant agitation (e.g., 200 rpm) for a set period (e.g., 24 hours).

  • Sample Analysis: After incubation, stop the reaction by filtering out the enzyme. Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Determination of Optimum Temperature: The temperature that results in the highest conversion to this compound is considered the optimum temperature for the reaction under these conditions.

Protocol 2: Optimization of Reaction pH
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0). Note: While the bulk reaction is in an organic solvent, the pH of the enzyme's microenvironment is critical. This can be controlled by equilibrating the enzyme in the respective buffer and then drying it before adding to the reaction, or by adding a very small, controlled amount of the buffer to the reaction mixture.

  • Enzyme Preparation: Equilibrate separate batches of the immobilized lipase in each of the prepared buffers for a few hours. Afterwards, filter the enzyme and dry it under vacuum.

  • Reaction Setup: In a series of sealed reaction vessels, dissolve mandelic acid (e.g., 1 mmol) and methanol (e.g., 3 mmol) in an organic solvent (e.g., 10 mL of toluene).

  • Enzyme Addition: Add the corresponding pH-adjusted and dried immobilized lipase to each reaction vessel, along with activated molecular sieves.

  • Incubation: Incubate all reaction vessels at the predetermined optimal temperature (from Protocol 1) with constant agitation for a set period (e.g., 24 hours).

  • Sample Analysis: Stop the reactions and analyze the this compound concentration as described in Protocol 1.

  • Determination of Optimum pH: The pH that yields the highest conversion to this compound is the optimum pH for the synthesis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_reaction Reaction cluster_analysis Analysis reactants Prepare Reactants (Mandelic Acid, Methanol, Solvent) enzyme_prep Prepare Immobilized Lipase temp_opt Temperature Optimization (e.g., 30-70°C) reactants->temp_opt enzyme_prep->temp_opt ph_opt pH Optimization (e.g., pH 3-7) reaction Run Esterification Reaction (Constant Agitation) temp_opt->reaction ph_opt->reaction sampling Stop Reaction & Filter Enzyme reaction->sampling analysis Analyze Product Yield (HPLC/GC) sampling->analysis result Determine Optimal Temperature & pH analysis->result

Caption: Experimental workflow for optimizing temperature and pH in lipase-catalyzed this compound synthesis.

References

Technical Support Center: Preserving the Stereochemical Integrity of Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of methyl mandelate during reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound during workup?

A1: Racemization is the process where a single, optically active enantiomer (e.g., (R)-methyl mandelate) converts into an equal mixture of both of its enantiomers ((R)- and (S)-), resulting in a complete loss of optical activity.[1] This is a significant concern in drug development because different enantiomers of a compound can have vastly different pharmacological, physiological, or toxicological effects.[1] The workup phase is particularly high-risk because the introduction of various reagents (acids, bases), solvents, and changes in temperature can create conditions that catalyze this unwanted conversion.[1]

Q2: What is the primary chemical mechanism that causes this compound to racemize?

A2: The primary mechanism for racemization in α-hydroxy esters like this compound is through the formation of an enolate intermediate under either acidic or basic conditions. The proton on the α-carbon (the carbon atom attached to both the hydroxyl and the ester groups) is acidic. A base can abstract this proton to form a planar, achiral enolate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both (R) and (S) enantiomers. Strong acids can also catalyze this enolization process.

Figure 1. Mechanism of base-catalyzed racemization of this compound via an achiral enolate intermediate.

Q3: Which workup factors have the most significant impact on racemization?

A3: The three primary factors that induce racemization during workup are pH, temperature, and time.[1]

  • pH: Both strong acidic and strong basic conditions are highly detrimental and will catalyze enolization.[1] It is crucial to avoid pH extremes.

  • Temperature: The rate of racemization increases with temperature.[2] All workup steps, including extractions, washes, and solvent removal, should be performed at low temperatures (e.g., 0-5 °C) whenever possible.[1]

  • Time: The longer the compound is exposed to potentially racemizing conditions, the greater the loss of chiral purity.[1] Workup procedures should be completed as efficiently as possible.

Q4: My product appears to be racemizing during silica gel chromatography. What should I do?

A4: Standard silica gel is inherently acidic and is a common cause of on-column racemization for acid-sensitive compounds.[1] To mitigate this, you should use deactivated silica gel. This can be achieved by adding a small amount of a tertiary amine, such as triethylamine (~0.5-1% v/v), to the eluent system.[1] Alternatively, switching to a different stationary phase like neutral alumina might be beneficial.[1]

Q5: How can I monitor the chiral purity of my this compound throughout the workup and purification process?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the primary and most accurate technique for determining the chiral purity, or enantiomeric excess (e.e. %), of your compound.[3] It is advisable to take small aliquots of your organic phase after each critical step (e.g., after the initial quench, after acid/base washes, and after chromatography) to be analyzed by a validated chiral HPLC method. This allows you to pinpoint the exact step where racemization is occurring.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Significant loss of enantiomeric excess (e.e.) after aqueous workup. 1. Use of a strong base (e.g., NaOH, KOH) or strong acid (e.g., conc. HCl) for quenching or pH adjustment.[1]2. Performing extractions and washes at room temperature.[1]3. Prolonged contact time with the aqueous phase.[1]1. Quench the reaction at 0-5 °C using a pre-chilled, mild reagent like saturated aqueous NH₄Cl or saturated aqueous NaHCO₃.[1]2. Conduct all extractions and washes in an ice bath.[1]3. Minimize the duration of the workup. Perform extractions swiftly and avoid letting the mixture sit in the separatory funnel.[1]
Racemization is observed only after column chromatography. 1. The silica gel is too acidic.[1]2. The product is degrading on the column, leading to longer retention times and exposure.1. Use deactivated silica gel by adding 0.5-1% triethylamine to your eluent.[1]2. Consider using a less polar eluent system to speed up elution, or switch to an alternative stationary phase like neutral alumina.[1]
Inconsistent chiral purity results between different batches. 1. Variations in workup temperature control.2. Inconsistent timing of workup steps.3. Differences in the age or quality of reagents (e.g., pH of aqueous solutions).1. Strictly adhere to a standard operating procedure (SOP) that specifies temperature control (e.g., "cool to 0-5 °C") for all steps.[1]2. Standardize the duration of each step of the workup.3. Use freshly prepared aqueous solutions for washes to ensure consistent pH.

Key Experimental Protocols

Protocol 1: General Non-Racemizing Aqueous Workup

This protocol is designed to minimize racemization for chiral compounds like this compound that are sensitive to pH and temperature.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Quenching: While maintaining the low temperature, slowly and carefully add a pre-chilled, weak quenching agent. For quenching acidic components, use saturated aqueous NaHCO₃. For quenching organometallics or basic components, use saturated aqueous NH₄Cl.[1] Monitor the temperature to prevent any significant exotherm.

  • Extraction: Transfer the quenched mixture to a cold separatory funnel. Extract the product 2-3 times with a pre-chilled, appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Washing:

    • Wash the combined organic layers sequentially with pre-chilled saturated aqueous NaHCO₃ (if the reaction was acidic) or pre-chilled saturated aqueous NH₄Cl (if the reaction was basic).

    • Perform a final wash with pre-chilled brine (saturated NaCl solution) to break up any emulsions and remove bulk water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and rinse the drying agent with a small amount of cold solvent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator with the water bath set to a low temperature (e.g., ≤ 30 °C) to prevent heating the product.

Recommended Workup Workflow Diagram

G start Reaction Complete cool Cool Mixture to 0-5 °C start->cool quench Slowly Add Pre-Chilled Quenching Agent (e.g., sat. NaHCO₃) cool->quench extract Extract with Pre-Chilled Organic Solvent (2-3x) quench->extract wash Wash with Pre-Chilled Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo (Low Temperature Bath) dry->concentrate end Chirally Pure Product concentrate->end

Figure 2. Recommended workflow for a workup designed to prevent racemization of sensitive compounds.

Data Summary Tables

Table 1: Qualitative Impact of pH on Racemization Risk
Reagent TypeExamplesRacemization RiskRecommendations
Strong Base NaOH, KOH, LiOHVery High Avoid completely for pH adjustments or washes.[1]
Mild Base NaHCO₃, K₂CO₃, Na₂CO₃Low to Moderate Preferred for neutralizing acids. Use saturated aqueous solutions and keep cold.[1]
Organic Base Triethylamine, DIPEAModerate Primarily used for chromatography. Can cause racemization if left in contact for too long.
Neutral Wash Brine (sat. NaCl)Very Low Ideal for final washes to remove water.[1]
Mild Acid NH₄Cl, 10% Citric AcidLow Preferred for neutralizing bases. Use saturated or dilute solutions and keep cold.
Strong Acid 1M HCl, H₂SO₄Very High Avoid completely unless absolutely necessary, and if so, minimize contact time and keep cold.[1]

Troubleshooting Logic Tree

G cluster_workup Workup Stage Analysis cluster_purification Purification Stage Analysis cluster_solutions Potential Solutions start Loss of Enantiomeric Excess (e.e.) Detected? check_quench Was e.e. checked after quenching? start->check_quench Yes check_wash Was e.e. checked after washes? check_quench->check_wash e.e. OK sol_temp_ph Use milder reagents (NaHCO₃) and lower temperature (0 °C) check_quench->sol_temp_ph e.e. Lost check_conc Was e.e. checked after concentration? check_wash->check_conc e.e. OK check_wash->sol_temp_ph e.e. Lost sol_time Reduce workup time check_wash->sol_time check_chroma Was loss observed only after chromatography? check_conc->check_chroma e.e. OK sol_heat Use low-temp rotovap bath check_conc->sol_heat e.e. Lost sol_silica Use deactivated silica (add 1% Et₃N to eluent) check_chroma->sol_silica Yes

Figure 3. A logic tree to help diagnose the source of racemization during experimental work.

References

Technical Support Center: Methyl Mandelate Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the scale-up of methyl mandelate production. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during the transition from laboratory-scale experiments to larger-scale manufacturing.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield in Acid-Catalyzed Esterification

  • Question: We are experiencing yields below 60% when scaling up the classic esterification of mandelic acid and methanol with a sulfuric acid catalyst. What are the potential causes and solutions?

  • Answer: Low yields in this equilibrium-driven reaction are common during scale-up. The primary culprit is often the presence of water, which favors the reverse hydrolysis reaction.[1]

    • Cause 1: Incomplete Water Removal: The water produced during the reaction shifts the equilibrium back towards the reactants. At a larger scale, inefficient mixing and heat transfer can exacerbate this issue.

      • Solution: Employ a Dean-Stark apparatus or similar continuous water removal technique to drive the reaction to completion.[1] Ensure vigorous mixing and maintain a consistent reflux temperature (typically 65-78°C).

    • Cause 2: Suboptimal Catalyst Loading: Incorrect catalyst concentration can lead to slow reaction rates or promote side reactions like dehydration.

      • Solution: Optimize the sulfuric acid loading. A typical range is 1-2 wt% relative to mandelic acid.[1]

    • Cause 3: Reaction Time: The reaction may not have reached equilibrium.

      • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion, which can take 6-8 hours.[1]

Issue 2: Impurities and Byproduct Formation in the Mandelonitrile Process

  • Question: Our scaled-up production of this compound from mandelonitrile is yielding a product with significant impurities, and the overall yield is lower than the expected >90%. What could be going wrong?

  • Answer: The one-step synthesis from mandelonitrile is highly efficient but sensitive to reaction conditions. Improper control can lead to byproduct formation.

    • Cause 1: Insufficient Hydrogen Chloride (HCl): An inadequate amount of HCl can lead to incomplete hydrolysis of the nitrile and the formation of unwanted side products.

      • Solution: Use an excess of HCl, typically 2-3 moles per mole of mandelonitrile, to suppress byproducts.[1] This ensures the complete conversion of the starting material.

    • Cause 2: Incorrect Temperature Control: The reaction is temperature-sensitive. Temperatures that are too high can promote the formation of benzylic chlorides or other degradation products.

      • Solution: Maintain a strict temperature range of 40-60°C to balance reaction rate and selectivity.[1] Implement robust temperature monitoring and control systems for the larger reactor volume.

    • Cause 3: Inefficient Workup: The workup process, which involves neutralizing excess HCl and separating ammonium chloride, can be a source of product loss if not optimized.

      • Solution: After the reaction, ensure complete neutralization of excess HCl with gaseous ammonia. The precipitated ammonium chloride should be thoroughly filtered and washed with a suitable solvent (e.g., toluene or chlorobenzene) to recover any trapped product.[2][3]

Issue 3: Low Enantiomeric Excess (ee) in Enzymatic Resolution

  • Question: During the scale-up of enzymatic resolution of racemic this compound using a lipase, the enantiomeric excess (ee) of the desired enantiomer has dropped significantly. Why is this happening?

  • Answer: Maintaining optimal enzyme performance is critical and can be challenging at larger scales due to difficulties in controlling the reaction environment.

    • Cause 1: pH Fluctuation: Enzyme activity is highly dependent on pH. Localized pH changes in a large, poorly mixed reactor can drastically reduce enzyme selectivity.

      • Solution: Implement a robust pH control system. For many esterases and lipases used in this resolution, maintaining a pH of around 7.5 is optimal.[4] Ensure efficient mixing to prevent pH gradients within the reactor.

    • Cause 2: Temperature Gradients: Similar to pH, enzyme performance is temperature-sensitive. Poor heat transfer in a large vessel can create hot or cold spots, impacting stereoselectivity.

      • Solution: Ensure uniform temperature distribution throughout the reactor. The optimal temperature for many common enzymes in this application is around 40°C.[4]

    • Cause 3: Substrate/Product Inhibition: At higher concentrations typical of scale-up, the enzyme's active site may be inhibited by either the substrate or the product, affecting its efficiency and selectivity.

      • Solution: Optimize the substrate concentration. For some systems, a concentration of around 10 mM racemic this compound is a good starting point.[4] Consider a fed-batch or continuous-flow reactor setup to maintain optimal substrate and product concentrations.

Frequently Asked Questions (FAQs)

  • Question 1: What are the primary synthesis routes for this compound at an industrial scale, and how do they compare?

  • Answer: The two primary industrial routes are the direct esterification of mandelic acid and a one-step synthesis from mandelonitrile. The one-step process from mandelonitrile is generally favored for large-scale production due to its significantly higher yields (>90%) compared to traditional esterification (typically 50-80%), even with water removal techniques.[1][2] For producing specific enantiomers (e.g., (R)- or (S)-methyl mandelate), enzymatic resolution or asymmetric synthesis methods are employed, which offer high enantioselectivity under mild conditions.[2][5]

  • Question 2: What are the most critical safety considerations when scaling up this compound production?

  • Answer: Safety is paramount. Key considerations include:

    • Handling Corrosive and Hazardous Reagents: The mandelonitrile process uses large quantities of hydrogen chloride, which is highly corrosive.[2] Acid-catalyzed esterification uses strong acids like sulfuric acid.[1] Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and emergency procedures are essential.

    • Managing Exothermic Reactions: Chemical reactions can generate significant heat, and the reduced surface-area-to-volume ratio in large reactors makes heat dissipation more challenging.[6] A runaway reaction is a serious risk. A thorough thermal hazard assessment and an adequate reactor cooling system are critical.

    • Flammable Solvents: Many protocols use flammable organic solvents like methanol, ethyl acetate, or THF.[1][2] Scale-up operations must adhere to strict protocols for handling and storing flammable liquids to prevent fires and explosions.

  • Question 3: How is high-purity this compound typically purified at scale?

  • Answer: The purification method depends on the synthesis route and the required purity. For the high-yielding mandelonitrile process, the resulting this compound is often of sufficient purity after workup and can be further refined by vacuum distillation.[2] For products from esterification or enzymatic routes, which may contain more byproducts or unreacted starting materials, purification may involve:

    • Vacuum Distillation: Effective for separating the product from less volatile impurities.[2]

    • Recrystallization: A common technique for solid products to achieve high purity.

    • Column Chromatography: While common in the lab, it can be costly and complex to scale. Techniques like Medium Pressure Liquid Chromatography (MPLC) can be used for larger quantities when very high purity is required.[7]

  • Question 4: What is "Process Analytical Technology (PAT)" and how can it help in scaling up production?

  • Answer: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[8] In this compound production, PAT can involve using in-situ probes (like FTIR or Raman spectroscopy) to monitor reactant consumption and product formation in real-time. This allows for precise control over reaction endpoints, minimizes byproduct formation, and ensures process consistency between batches, which is a significant challenge during scale-up.[8]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

MethodStarting MaterialsKey ConditionsTypical YieldKey AdvantagesScale-Up Considerations
Acid-Catalyzed Esterification Mandelic Acid, MethanolH₂SO₄ catalyst, Reflux (65-78°C), Continuous water removal70–80%[1]Simple setup, Readily available materialsEquilibrium-limited, requires efficient water removal, moderate yield.
One-Step Synthesis Mandelonitrile, Methanol, HClExcess HCl (2-3 moles), 40–60°C>90%[1][2]High yield, high purity, avoids equilibrium limitationsHandling of corrosive HCl, requires precise temperature control.
Enzymatic Resolution Racemic this compoundLipase/Esterase, pH ~7.5, Temp ~40°C~49% conversion, >99% ee[4]High enantioselectivity, mild conditionsRequires precise pH and temperature control, enzyme stability/cost.
Asymmetric Biocatalysis Methyl BenzoylformateWhole-cell catalyst (S. cerevisiae)~86%High enantiomeric excess (~95% ee), green approachBiocatalyst preparation and stability, downstream purification.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification with Dean-Stark Trap

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging Reagents: Charge the reactor with mandelic acid (1.0 eq), methanol (5-10 eq, acting as reactant and solvent), and a suitable solvent to fill the Dean-Stark trap (e.g., toluene).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1-2 wt% of mandelic acid) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approx. 65-78°C). Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by observing the amount of water collected and by analyzing samples via TLC or HPLC until the mandelic acid is consumed (typically 6-8 hours).[1]

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: One-Step Synthesis from Mandelonitrile

  • Reactor Setup: Use a corrosion-resistant reactor (e.g., glass-lined or Hastelloy) equipped with a robust stirring mechanism, a cooling/heating jacket, a gas inlet for HCl, and a temperature control system. The system must be sealed and vented through a scrubber.

  • Charging Reagents: Charge the reactor with mandelonitrile (1.0 eq) and an excess of anhydrous methanol (e.g., 3-20 moles per mole of mandelonitrile).[3]

  • HCl Addition: Cool the mixture and begin bubbling anhydrous hydrogen chloride gas into the solution while maintaining the temperature between 40-60°C.[1] A total of 2-3 moles of HCl per mole of mandelonitrile should be added.

  • Reaction: Maintain the reaction temperature at 40-60°C for 3-10 hours until the reaction is complete, as determined by in-process controls (e.g., HPLC).[3]

  • Workup & Isolation: Cool the reaction mixture. Neutralize the excess HCl by bubbling gaseous ammonia through the solution, which will precipitate ammonium chloride. The solid ammonium chloride is removed by filtration and washed with an organic solvent (e.g., toluene).[2][3]

  • Purification: The filtrate, containing the this compound, is concentrated. The final product is isolated and purified by vacuum distillation, which typically yields a product of high purity.[2][3]

Visualizations

G General Workflow for this compound Production cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Reactants Starting Materials (e.g., Mandelic Acid or Mandelonitrile) Reaction Chemical or Enzymatic Reaction (Scale-Up Reactor) Reactants->Reaction Monitoring In-Process Monitoring (TLC, HPLC, PAT) Reaction->Monitoring Quench Reaction Quenching & Neutralization Reaction->Quench Extraction Extraction / Filtration Quench->Extraction Crude Crude Product Isolation (Solvent Removal) Extraction->Crude Purify Purification (Vacuum Distillation / Recrystallization) Crude->Purify Analysis Final Product Analysis (GC, NMR, Purity Check) Purify->Analysis Final High-Purity This compound Analysis->Final G Key Chemical Synthesis Pathways to this compound cluster_esterification Route 1: Esterification cluster_mandelonitrile Route 2: One-Step Synthesis MA Mandelic Acid MM This compound MA->MM Yield: 70-80% MN Mandelonitrile MN->MM Yield: >90% MeOH Methanol MeOH->MA MeOH->MN HCl Hydrogen Chloride HCl->MN H2SO4 H₂SO₄ (cat.) H2SO4->MA H2O Water (byproduct) MM->H2O + NH4Cl Ammonium Chloride (byproduct) MM->NH4Cl + G Troubleshooting Logic for Low Product Yield Start Problem: Low Product Yield CheckReaction Is the reaction going to completion? Start->CheckReaction CheckPurity Is the starting material pure? CheckReaction->CheckPurity Yes Sol_Monitor Solution: Monitor reaction via TLC/HPLC. Adjust reaction time. CheckReaction->Sol_Monitor No CheckConditions Are reaction conditions (temp, pressure, pH) optimal? CheckPurity->CheckConditions Yes Sol_Purify Solution: Purify starting materials. Check for inhibitors. CheckPurity->Sol_Purify No CheckByproducts Are byproducts being formed? CheckConditions->CheckByproducts Yes Sol_Optimize Solution: Re-optimize conditions for scale. Ensure uniform mixing & heat transfer. CheckConditions->Sol_Optimize No Sol_Stoichiometry Solution: Adjust stoichiometry. Modify conditions to improve selectivity. CheckByproducts->Sol_Stoichiometry Yes

References

Technical Support Center: Purification of Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of residual mandelic acid from methyl mandelate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample after synthesis?

The most common impurities found in crude this compound after synthesis, typically via Fischer esterification of mandelic acid and methanol, are unreacted mandelic acid and the alcohol (methanol) used in the reaction.[1][2] If an acid catalyst such as sulfuric acid is used, it will also be present as an impurity.[3]

Q2: How can I effectively remove residual mandelic acid from my this compound sample?

Several methods can be employed to remove residual mandelic acid. The most common and straightforward method is a liquid-liquid extraction using a mild aqueous base.[1][3][4] Other effective techniques include column chromatography and vacuum distillation. The choice of method depends on the scale of your experiment, the desired purity, and the available equipment.

Q3: I performed a basic wash (liquid-liquid extraction), but I still see traces of mandelic acid in my NMR spectrum. What could be the issue?

There are several potential reasons for incomplete removal of mandelic acid after a basic wash:

  • Insufficient amount of base: You may not have used enough of the basic solution to neutralize all the residual mandelic acid.

  • Inadequate mixing: The two liquid phases (organic and aqueous) may not have been mixed thoroughly enough for the acid-base reaction to go to completion.[4]

  • Emulsion formation: An emulsion between the organic and aqueous layers can trap impurities and prevent efficient separation.

  • pH of the aqueous layer: The pH of the aqueous layer after extraction should be basic to ensure the mandelic acid has been converted to its water-soluble salt form.

Q4: Can I use a strong base like sodium hydroxide to wash my this compound?

While a dilute solution of sodium hydroxide (e.g., 0.2N) can be used, there is a risk of hydrolyzing the ester (this compound) back to mandelic acid and methanol, especially with prolonged contact time or higher concentrations.[1] A milder base like sodium bicarbonate or sodium carbonate is generally recommended to avoid this side reaction.[3][4]

Q5: My this compound is a solid at room temperature. Can I still use liquid-liquid extraction?

If your this compound is a solid, you will need to dissolve it in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) before performing the liquid-liquid extraction.[5] After the extraction and drying of the organic layer, you can remove the solvent under reduced pressure to recover your purified solid this compound.

Troubleshooting Guides

Issue 1: Persistent Mandelic Acid Impurity After Extraction

Symptoms:

  • A broad peak corresponding to the carboxylic acid proton of mandelic acid is observed in the 1H NMR spectrum.

  • The TLC analysis shows a spot with a lower Rf value corresponding to mandelic acid.

Possible Causes and Solutions:

CauseSolution
Insufficient Base Increase the volume or concentration of the aqueous basic solution used for washing. It is good practice to check the pH of the aqueous layer after extraction to ensure it is basic.
Poor Mixing Shake the separatory funnel vigorously for a sufficient amount of time to ensure thorough mixing of the two phases.[4] Periodically vent the funnel to release any pressure buildup, especially when using sodium bicarbonate.
Emulsion Formation To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or allowing it to stand for an extended period. In some cases, filtration through a pad of Celite can help.
Incorrect Workup Ensure you are separating the layers correctly. After the basic wash, a final wash with water or brine is recommended to remove any remaining base or dissolved salts from the organic layer.
Issue 2: Low Yield After Purification

Symptoms:

  • The final mass of the purified this compound is significantly lower than the theoretical yield.

Possible Causes and Solutions:

CauseSolution
Ester Hydrolysis If a strong base was used for an extended period, some of the this compound may have been hydrolyzed. Use a milder base like sodium bicarbonate and minimize the contact time.[1][3]
Loss During Extraction Ensure complete separation of the organic and aqueous layers. Some product may be lost if part of the organic layer is discarded with the aqueous layer. Back-extracting the aqueous layer with a fresh portion of the organic solvent can help recover dissolved product.
Incomplete Reaction If the initial esterification reaction did not go to completion, the yield will be inherently low. Consider optimizing the reaction conditions (e.g., reaction time, temperature, catalyst amount).
Loss During Solvent Removal If using a rotary evaporator, be mindful of the bath temperature and pressure to avoid co-distillation of your product with the solvent.

Data Presentation

CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 166.17123.5 - 124 at 13.4 mbar[6]56-58[7]Soluble in polar organic solvents.
Mandelic Acid 152.15321.8119Soluble in water and polar organic solvents.[8]

Experimental Protocols

Protocol 1: Removal of Mandelic Acid by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. A typical concentration is 5-10% w/v.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO3) solution to the separatory funnel.[5]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and opening the stopcock to vent the pressure from the evolved CO2 gas.[4]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the washing step (steps 2-4) with fresh sodium bicarbonate solution until no more gas evolution is observed. This indicates that all the acidic impurity has been neutralized.[4]

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water and dissolved salts.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a more polar solvent. Adsorb this mixture onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane). The polarity of the eluent should be low enough to allow for good separation.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. This compound is less polar than mandelic acid and will elute first.[2]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow_extraction cluster_dissolution Dissolution cluster_extraction Liquid-Liquid Extraction cluster_workup Workup crude_product Crude this compound dissolve Dissolve in Organic Solvent crude_product->dissolve add_base Add Aqueous NaHCO3 Solution dissolve->add_base shake_vent Shake & Vent add_base->shake_vent separate_layers Separate Layers shake_vent->separate_layers repeat_wash Repeat Wash separate_layers->repeat_wash Aqueous Layer (contains mandelate salt) brine_wash Wash with Brine separate_layers->brine_wash Organic Layer repeat_wash->separate_layers dry_organic Dry Organic Layer (e.g., Na2SO4) brine_wash->dry_organic filter_concentrate Filter & Concentrate dry_organic->filter_concentrate pure_product Purified this compound filter_concentrate->pure_product

Caption: Workflow for the purification of this compound via liquid-liquid extraction.

experimental_workflow_chromatography cluster_preparation Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound adsorb_silica Adsorb onto Silica Gel crude_product->adsorb_silica load_sample Load Sample adsorb_silica->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute_column Elute with Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure concentrate Concentrate combine_pure->concentrate pure_product Purified this compound concentrate->pure_product

Caption: Workflow for the purification of this compound using column chromatography.

References

Stability and storage conditions for methyl mandelate enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of methyl mandelate enantiomers. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound enantiomers?

A1: For long-term stability, solid this compound enantiomers should be stored in tightly sealed containers in a dry, cool, and well-ventilated place.[1][2] To minimize the potential for degradation, storage at or below room temperature is recommended.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are hydrolysis and racemization.[4]

  • Hydrolysis: The ester bond can be hydrolyzed, typically catalyzed by acids or bases, to yield mandelic acid and methanol.[4]

  • Racemization: The chiral center can undergo inversion, leading to a loss of enantiomeric purity and the formation of a racemic mixture. This can be accelerated by factors such as temperature and pH.[5]

Q3: How stable are this compound enantiomers in solution?

A3: The stability of this compound enantiomers in solution is highly dependent on the solvent, pH, and temperature. Polar solvents, especially protic ones, can facilitate hydrolysis. Both acidic and basic conditions can catalyze hydrolysis and potentially racemization.[5][6][7] For optimal stability in solution, it is advisable to use a neutral, aprotic solvent and maintain a low temperature.

Q4: What are the signs of degradation in a this compound sample?

A4: Signs of degradation can include:

  • A decrease in enantiomeric excess (%ee) as determined by chiral chromatography.

  • The appearance of new peaks in a chromatogram, such as mandelic acid, indicating hydrolysis.

  • A change in the physical appearance of the sample, such as discoloration or clumping of the solid.

  • A shift in the pH of a solution containing the compound.

Stability Data

The following tables provide illustrative data on the factors affecting the stability of this compound enantiomers. Note that these values are representative and actual degradation rates should be determined experimentally under your specific conditions.

Table 1: Illustrative Effect of Temperature on Racemization in a Neutral Aprotic Solvent

Temperature (°C)Half-life for Racemization (t½) (Illustrative)
4> 2 years
25 (Room Temp)Months to years
40Weeks to months
60Days to weeks

Table 2: Illustrative Effect of pH on Hydrolysis Rate at 25°C

pHRelative Hydrolysis Rate (Illustrative)
2High (Acid-catalyzed)
4Moderate
7 (Neutral)Low
10High (Base-catalyzed)
12Very High (Base-catalyzed)

Table 3: Illustrative Effect of Solvent Polarity on Stability

SolventPolarityExpected StabilityPrimary Degradation Pathway
HexaneNon-polarHighMinimal
TolueneNon-polarHighMinimal
DichloromethanePolar aproticModerateMinimal hydrolysis
AcetonitrilePolar aproticModerateMinimal hydrolysis
MethanolPolar proticLowHydrolysis
WaterPolar proticVery LowHydrolysis

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity in a Stored Sample

If you observe a decrease in the enantiomeric excess (%ee) of your this compound sample, consider the following troubleshooting steps.

G start Loss of Enantiomeric Purity Detected storage_cond Review Storage Conditions start->storage_cond solid_or_solution Solid or Solution? storage_cond->solid_or_solution solid Solid Sample solid_or_solution->solid Solid solution Solution Sample solid_or_solution->solution Solution check_temp_solid Temperature too high? Exposed to humidity? solid->check_temp_solid check_solvent What is the solvent? Is it protic? solution->check_solvent check_ph What is the pH of the solution? solution->check_ph modify_storage Store at lower temp in desiccator check_temp_solid->modify_storage use_aprotic Switch to a neutral, aprotic solvent check_solvent->use_aprotic buffer_solution Buffer solution to neutral pH check_ph->buffer_solution retest Retest a fresh sample end Problem Resolved retest->end modify_storage->retest use_aprotic->retest buffer_solution->retest

Caption: Troubleshooting workflow for loss of enantiomeric purity.

Issue 2: Analytical Problems During Chiral GC/HPLC Analysis

Common issues during chromatographic analysis include poor resolution, peak splitting, and baseline noise.

Q: My enantiomer peaks are not well-resolved. What should I do?

A: Poor resolution can be addressed by:

  • Optimizing the mobile/carrier gas flow rate: Slower flow rates can sometimes improve resolution.[8]

  • Adjusting the temperature: Lowering the column temperature often enhances enantioselectivity.

  • Verifying the chiral stationary phase (CSP): Ensure you are using a suitable column for mandelate esters. For GC, a β-cyclodextrin based column can be effective. For HPLC, polysaccharide-based CSPs are a good starting point.[9]

Q: I am observing split peaks for my enantiomers in GC analysis. What could be the cause?

A: Peak splitting in GC is often related to the injection technique or inlet conditions.[10]

  • Improper injection: Ensure a smooth and consistent injection. Using an autosampler can improve reproducibility.[10]

  • Inlet issues: A dirty liner or incorrect column installation depth can cause peak splitting. Regular inlet maintenance is crucial.[10]

  • Solvent mismatch: If the sample solvent is very different in polarity from the stationary phase, it can cause peak distortion. Dissolve the sample in the mobile phase or a compatible solvent.[11]

Q: My HPLC baseline is noisy, making it difficult to integrate the peaks. How can I fix this?

A: Baseline noise in HPLC can originate from several sources:

  • Mobile phase: Ensure high-purity solvents are used and that the mobile phase is properly degassed. Contaminants in the mobile phase can create "ghost peaks".[12][13]

  • Detector: A deteriorating lamp in a UV detector is a common cause of noise.[14]

  • Pump: Faulty check valves or pump seals can cause pressure fluctuations that manifest as a pulsating baseline.[13]

  • Column: Contaminants from previous injections can leach off the column, contributing to baseline noise.[13][15]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

This protocol is based on established methods for the analysis of this compound enantiomers.

G prep Sample Preparation: Dissolve this compound in a suitable solvent (e.g., ethyl acetate) to a concentration of ~1 mg/mL. gc_setup GC System Setup: - Column: Astec CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm - Carrier Gas: Helium at 30 psi - Injector Temp: 250°C - Detector (FID) Temp: 250°C prep->gc_setup oven_program Oven Program: Isothermal at 140°C gc_setup->oven_program injection Injection: Inject 1 µL of the sample solution. oven_program->injection analysis Data Analysis: - Identify peaks for (S)-(+)-methyl mandelate and (R)-(-)-methyl mandelate. - Calculate the area of each peak. - Determine enantiomeric excess (%ee) using the formula: %ee = |(Area1 - Area2) / (Area1 + Area2)| * 100 injection->analysis

Caption: Workflow for chiral GC analysis of this compound.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, in line with ICH guidelines.[16][17][18][19]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile:water).

  • Stress Conditions: Subject the samples to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid sample at a high temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the sample to UV light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., the chiral GC method described above or a developed chiral HPLC method) to quantify the remaining this compound and detect any degradation products.

  • Data Evaluation: The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively detect impurities.

This technical support guide provides a foundational understanding of the stability and handling of this compound enantiomers. For specific applications, it is crucial to perform your own stability studies to ensure the integrity of your results.

References

Technical Support Center: Optimizing Methyl Mandelate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the efficiency of methyl mandelate hydrolysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the hydrolysis of this compound in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction

  • Question: My hydrolysis reaction is not going to completion, or is proceeding very slowly. What are the possible causes and solutions?

  • Answer: Incomplete or slow hydrolysis can be attributed to several factors depending on the method used.

    • Acid-Catalyzed Hydrolysis: This reaction is reversible.[1] To drive the equilibrium towards the products, use a large excess of water.[1][2] If the reaction is still slow, you can try increasing the reaction temperature, although this may lead to side reactions.[3] Another strategy is to remove the methanol byproduct as it forms, if feasible under your reaction conditions.

    • Base-Catalyzed Hydrolysis (Saponification): While generally irreversible, slow reactions can occur due to insufficient base, low temperature, or steric hindrance.[4] Ensure you are using at least a stoichiometric amount of base (typically 1.1 to 2 equivalents). Increasing the temperature will also increase the reaction rate. For sterically hindered esters, a stronger base or more forcing conditions may be necessary.

    • Enzyme-Catalyzed Hydrolysis: Low enzyme activity is a common culprit. Ensure the enzyme is not denatured and is being used under its optimal pH and temperature conditions.[5] Substrate or product inhibition can also slow down the reaction. Consider adding fresh enzyme or using a biphasic system to remove the product from the enzymatic phase.

Issue 2: Low Yield of Mandelic Acid

  • Question: I'm observing a low yield of the desired mandelic acid. What could be the reasons?

  • Answer: Low yields can result from incomplete reaction, side reactions, or issues during workup and purification.

    • Side Reactions: In the case of chiral this compound, epimerization (racemization) of the stereocenter can occur, especially under harsh basic or acidic conditions, leading to a loss of the desired enantiomer.[6] Consider using milder conditions, such as enzymatic hydrolysis, if enantiopurity is critical.

    • Workup Issues: During the workup of base-catalyzed hydrolysis, ensure complete acidification to protonate the carboxylate salt and precipitate the mandelic acid. Insufficient acidification will result in the loss of product in the aqueous layer. Perform extractions with an appropriate organic solvent to recover the mandelic acid. A brine wash can help to "salt out" the product from the aqueous phase.

    • Purification Problems: Mandelic acid can sometimes be challenging to purify. It may co-precipitate with inorganic salts.[3][7] Washing the crude product with cold water can help remove these salts. Recrystallization from a suitable solvent system is often necessary to obtain high-purity mandelic acid.[8][9]

Issue 3: Presence of Unexpected Byproducts

  • Question: My final product contains unexpected impurities. What are the likely side reactions?

  • Answer: The formation of byproducts is dependent on the reaction conditions.

    • Transesterification: If an alcohol other than methanol is used as a solvent or is present as an impurity, transesterification can occur, leading to the formation of a different ester of mandelic acid. This is particularly relevant in base-catalyzed reactions.[4]

    • Degradation: At high temperatures or under strongly acidic or basic conditions, mandelic acid itself can undergo degradation.

    • Dimerization: Under certain conditions, mandelic acid can form dimers through intermolecular esterification.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for hydrolyzing this compound? A1: The "best" method depends on your specific requirements.

  • For speed and irreversibility, base-catalyzed hydrolysis (saponification) is often preferred.[10]

  • For mild conditions and high enantioselectivity in the case of chiral mandelate, enzymatic hydrolysis using a lipase is the method of choice.[5][11]

  • Acid-catalyzed hydrolysis is a viable option but is reversible and may require more forcing conditions to achieve high conversion.[1]

Q2: How can I monitor the progress of the hydrolysis reaction? A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. The starting material (this compound) is more nonpolar than the product (mandelic acid). Therefore, the starting material will have a higher Rf value on the TLC plate. The reaction is complete when the spot corresponding to the starting material is no longer visible. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the key considerations for scaling up the hydrolysis of this compound in a drug development setting? A3: Scalability, safety, cost, and purity are paramount.

  • Reagent Cost and Safety: Consider the cost and handling safety of large quantities of acids, bases, or enzymes.

  • Reaction Control: Ensure adequate temperature control, as hydrolysis can be exothermic.

  • Workup and Purification: Develop a robust and scalable workup and purification protocol to ensure the final mandelic acid meets the required purity specifications for pharmaceutical use. This may involve crystallization and filtration steps that are efficient on a large scale.[8][9]

  • Regulatory Compliance: Ensure all reagents and procedures comply with relevant regulatory guidelines.

Q4: Can I use other bases besides NaOH or KOH for saponification? A4: Yes, other bases like lithium hydroxide (LiOH) are also commonly used and can sometimes offer advantages in terms of solubility and reactivity.[4][6] The choice of base may depend on the specific substrate and desired reaction conditions.

Q5: How does the solvent system affect the hydrolysis reaction? A5: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

  • In base-catalyzed hydrolysis , a co-solvent like methanol, ethanol, or THF is often used to ensure the miscibility of the aqueous base and the organic ester.[4]

  • In acid-catalyzed hydrolysis , an excess of water is used, and a co-solvent may be added to increase the solubility of the ester.

  • In enzymatic hydrolysis , the reaction is typically carried out in an aqueous buffer, but organic co-solvents can sometimes be used to improve substrate solubility.

Data Presentation

Table 1: Comparison of Hydrolysis Methods for this compound and Related Esters

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)Enzyme-Catalyzed Hydrolysis
Catalyst Strong acid (e.g., HCl, H₂SO₄)Strong base (e.g., NaOH, KOH, LiOH)Lipase (e.g., from Candida antarctica)
Reversibility ReversibleIrreversibleGenerally irreversible under reaction conditions
Typical Temperature RefluxRoom temperature to reflux30-50°C
Reaction Time Several hours30 minutes to several hours4 to 36 hours
Yield Moderate to high (dependent on conditions)High to quantitativeHigh
Enantioselectivity Not selectiveNot selective (can cause racemization)High
Key Advantage Inexpensive reagentsFast and irreversibleHigh selectivity, mild conditions
Key Disadvantage Reversible, can require harsh conditionsCan cause epimerization of chiral centersSlower reaction times, enzyme cost

Table 2: Quantitative Data for Enzymatic Hydrolysis of Racemic this compound

Enzyme SystemReaction Time (h)Optical Purity (ee) of ProductReference
Cell surface-displayed lipase3699% (S)-mandelic acid[5]
Novozym 4352478% R(-)-methyl mandelate[11]
Novozym 435 with microwave484.2%[11]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of dilute aqueous acid (e.g., 1 M HCl or H₂SO₄). A co-solvent such as dioxane or acetone can be used to improve solubility.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude mandelic acid.

  • Purification: Purify the crude product by recrystallization.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or THF in a round-bottom flask.

  • Base Addition: Add an aqueous solution of a strong base (e.g., 1 M NaOH or KOH, 1.1-2.0 eq) to the ester solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with a strong acid (e.g., 1 M HCl) to a pH of ~2. This will precipitate the mandelic acid.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Alternatively, extract the acidified aqueous solution with an organic solvent.

  • Drying and Purification: Dry the solid product under vacuum. If necessary, purify by recrystallization.

Protocol 3: Enzyme-Catalyzed Hydrolysis of this compound

  • Reaction Setup: Prepare a buffered aqueous solution at the optimal pH for the chosen lipase (e.g., phosphate buffer, pH 7).

  • Substrate Addition: Disperse this compound (1.0 eq) in the buffer solution. A co-solvent may be necessary to improve solubility, but care must be taken as it can affect enzyme activity.

  • Enzyme Addition: Add the lipase (e.g., from Candida antarctica) to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.

  • Reaction Monitoring: Monitor the reaction progress by HPLC to determine both conversion and enantiomeric excess.

  • Workup:

    • Once the desired conversion is reached, denature the enzyme by heating or by adding a water-miscible organic solvent like acetone and filter it off.

    • Acidify the aqueous solution to pH ~2 with a dilute strong acid.

    • Extract the mandelic acid with an appropriate organic solvent.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product.

  • Purification: Purify the product as needed, typically by recrystallization.

Visualizations

Hydrolysis_Workflows Experimental Workflows for this compound Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_enzyme Enzyme-Catalyzed Hydrolysis A1 Dissolve this compound in aq. Acid A2 Heat to Reflux A1->A2 A3 Monitor by TLC A2->A3 A4 Workup: Cool, Extract, Dry A3->A4 A5 Purify: Recrystallization A4->A5 B1 Dissolve this compound in Solvent B2 Add aq. Base B1->B2 B3 Stir at RT or Reflux B2->B3 B4 Monitor by TLC B3->B4 B5 Workup: Acidify, Filter/Extract B4->B5 B6 Purify: Recrystallization B5->B6 E1 Disperse this compound in Buffer E2 Add Lipase E1->E2 E3 Incubate at Optimal T E2->E3 E4 Monitor by HPLC E3->E4 E5 Workup: Denature Enzyme, Acidify, Extract E4->E5 E6 Purify: Recrystallization E5->E6

Caption: Experimental workflows for different methods of this compound hydrolysis.

Troubleshooting_Hydrolysis Troubleshooting Low Yield in this compound Hydrolysis start Low Yield of Mandelic Acid q1 Is the reaction complete (by TLC/HPLC)? start->q1 incomplete Incomplete Reaction q1->incomplete No workup_issue Potential Workup/ Purification Issue q1->workup_issue Yes check_conditions Check Reaction Conditions: - Reaction Time - Temperature - Reagent Stoichiometry - Catalyst Activity incomplete->check_conditions q2 Is starting material present in crude product? workup_issue->q2 side_reactions Side Reactions Likely q2->side_reactions No purification_loss Loss During Purification q2->purification_loss Yes check_side_products Analyze for Byproducts: - Epimerization (chiral HPLC) - Transesterification (NMR, GC-MS) - Degradation Products side_reactions->check_side_products optimize_purification Optimize Purification: - Check pH during extraction - Use brine wash - Optimize recrystallization solvent - Check for product in aqueous layers purification_loss->optimize_purification

Caption: A decision tree for troubleshooting low yields in this compound hydrolysis.

References

Validation & Comparative

A Comparative Guide to Methyl Mandelate and Ethyl Mandelate as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity. Mandelate esters, derived from readily available and inexpensive mandelic acid, present a valuable class of chiral auxiliaries. This guide provides a detailed comparison of two common mandelate-based auxiliaries, methyl mandelate and ethyl mandelate, to assist researchers in making informed decisions for their synthetic strategies.

While direct, head-to-head comparative studies of methyl and ethyl mandelate as chiral auxiliaries in the same synthetic reaction are scarce in the scientific literature, this guide consolidates available experimental data and provides a framework for their application.[1] The choice between these two auxiliaries may hinge on subtle differences in steric hindrance and reaction conditions, which can influence diastereoselectivity and overall yield.[1]

Performance Data

The effectiveness of a chiral auxiliary is primarily determined by the level of diastereoselectivity it induces in a prochiral substrate, the yield of the desired product, and the ease of its subsequent removal. The following table summarizes available data for reactions employing methyl and ethyl mandelate derivatives as chiral auxiliaries. It is important to note that the reaction conditions and substrates are not identical, and therefore the data should be interpreted as indicative of their potential performance rather than a direct comparison.

AuxiliaryReaction TypeSubstrate/ElectrophileDiastereomeric Ratio (d.r.) / Anomeric Ratio (α:β)Enantiomeric Excess (e.e.)Yield (%)Reference Context
Methyl (R)-Mandelate Derivative Nucleophilic AdditionVariesHighNot ReportedNot ReportedUsed to create new chiral auxiliaries that direct nucleophilic additions with high diastereoselectivity.[1]
Ethyl (R)- or (S)-Mandelate GlycosylationGlycosyl donorHigh (e.g., >95:5 α:β)Not ApplicableNot ReportedThe choice of (R) or (S) enantiomer dictates the formation of the α or β anomeric linkage with high selectivity.[1]
This compound Chromatographic SeparationRacemic analytesSelectivity factor (α) = 1.24 (at 100°C)Not ApplicableNot ApplicableShows good chiral recognition in gas chromatography.[2]
Ethyl Mandelate Chromatographic SeparationRacemic analytesSelectivity factor (α) = 1.27 (at 100°C)Not ApplicableNot ApplicableExhibits slightly better chiral selectivity than this compound at 100°C in gas chromatography.[2]

Note: The chromatographic selectivity data suggests that ethyl mandelate may offer slightly better chiral recognition at lower temperatures, while this compound's selectivity improves at higher temperatures (above 140°C).[2] This temperature-dependent difference could be a factor in selecting an auxiliary for a temperature-sensitive reaction.

Logical Relationships and Experimental Workflows

The effective use of a chiral auxiliary in asymmetric synthesis follows a well-defined logical workflow. This process involves the attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction to create the new stereocenter, and the final cleavage of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate Attachment Attachment (Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary Methyl or Ethyl Mandelate Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage (Hydrolysis/Reduction) Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Mandelic Acid Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a mandelate chiral auxiliary.

Experimental Protocols

The following are generalized experimental protocols for the key steps in using methyl or ethyl mandelate as a chiral auxiliary. Researchers should optimize these protocols for their specific substrates and reactions.

Protocol 1: Attachment of the Mandelate Auxiliary (Esterification)

This procedure describes the formation of the ester linkage between the prochiral substrate (containing a carboxylic acid) and the mandelate auxiliary.

Materials:

  • Prochiral carboxylic acid substrate

  • (R)- or (S)-Methyl mandelate or (R)- or (S)-Ethyl mandelate

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the prochiral carboxylic acid substrate (1.0 eq.), the chosen mandelate ester (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting substrate-auxiliary adduct by column chromatography.

Protocol 2: Diastereoselective Reaction (Example: Asymmetric Alkylation)

This protocol provides a general method for the diastereoselective alkylation of an enolate derived from the substrate-auxiliary adduct.

Materials:

  • Substrate-mandelate adduct

  • Lithium diisopropylamide (LDA) or other strong base

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the substrate-mandelate adduct (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.1 eq.) and stir for 30-60 minutes to form the enolate.

  • Add the alkylating agent (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for the time required for completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, and purify the diastereomerically enriched product by column chromatography.

Protocol 3: Cleavage of the Mandelate Auxiliary

This protocol describes the removal of the mandelate auxiliary to yield the chiral product and allow for the recovery of the mandelic acid.

Method A: Basic Hydrolysis (Saponification) This method is suitable for products that are stable to basic conditions.

Materials:

  • Diastereomerically enriched product

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water mixture (e.g., 3:1)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the substrate-auxiliary adduct (1.0 eq.) in a THF/water mixture.

  • Add LiOH (2.0-4.0 eq.) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to protonate the carboxylic acid product.

  • Extract the chiral product with a suitable organic solvent. The aqueous layer can be further extracted to recover the mandelic acid auxiliary.[1]

Method B: Reductive Cleavage This method cleaves the ester to an alcohol and is suitable for products sensitive to basic conditions.

Materials:

  • Diastereomerically enriched product

  • Lithium aluminum hydride (LiAlH₄) or other reducing agent

  • Anhydrous diethyl ether or THF

Procedure:

  • Dissolve the substrate-auxiliary adduct (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a suspension of LiAlH₄ (1.5-2.0 eq.) in the same solvent.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water (Fieser work-up).

  • Filter the resulting aluminum salts and wash thoroughly with the organic solvent.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral alcohol product.

Signaling Pathway and Logical Relationship Visualization

The decision-making process for choosing between methyl and ethyl mandelate as a chiral auxiliary can be visualized as follows.

G Start Select Chiral Auxiliary Consider_Sterics Consider Steric Hindrance Start->Consider_Sterics Methyl_Mandelate This compound (Less Sterically Bulky) Consider_Sterics->Methyl_Mandelate Substrate is sterically demanding Ethyl_Mandelate Ethyl Mandelate (More Sterically Bulky) Consider_Sterics->Ethyl_Mandelate Substrate is not sterically demanding Consider_Temp Consider Reaction Temperature Low_Temp Low Temperature (<140°C) Consider_Temp->Low_Temp Reaction at lower temp High_Temp High Temperature (>140°C) Consider_Temp->High_Temp Reaction at higher temp Methyl_Mandelate->Consider_Temp Ethyl_Mandelate->Consider_Temp Select_Ethyl Select Ethyl Mandelate (Potentially Higher Selectivity) Low_Temp->Select_Ethyl Select_Methyl Select this compound (Potentially Higher Selectivity) High_Temp->Select_Methyl

Caption: Decision logic for selecting between methyl and ethyl mandelate.

References

Methyl Mandelate: A Tale of Two Enzymes - Why It's Not a Substrate for Mandelate Racemase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding enzyme specificity is paramount for designing effective biocatalytic processes. This guide provides a comparative analysis of why methyl mandelate, a methyl ester of mandelic acid, is not a validated substrate for mandelate racemase, contrasting its enzymatic processing with that of lipases, which are known to act on such ester compounds.

While mandelate racemase is highly proficient at interconverting the enantiomers of mandelic acid, there is no scientific literature validating this compound as a substrate for this enzyme.[1] The structural and electronic properties of this compound's ester group are incompatible with the active site of mandelate racemase, which is specifically tailored to bind and act upon the free carboxylate of mandelic acid. In contrast, lipases and esterases are the appropriate biocatalysts for reactions involving mandelate esters.

Substrate Specificity: Mandelate Racemase vs. Lipases

The substrate specificity of an enzyme is determined by the precise three-dimensional arrangement of amino acids in its active site. This site is exquisitely shaped to recognize and bind to a specific substrate, facilitating a particular chemical reaction.

Mandelate Racemase: The active site of mandelate racemase from Pseudomonas putida features a hydrophobic cavity that accommodates the phenyl ring of mandelate.[2] Crucially, it possesses specific residues that interact with the carboxylate and hydroxyl groups of mandelic acid. This interaction is vital for stabilizing the transition state of the racemization reaction. The presence of a methyl group in place of the carboxylate proton in this compound would lead to steric hindrance and the loss of critical electrostatic interactions, thus preventing effective binding and catalysis.

Lipases and Esterases: These enzymes, on the other hand, are specialized for the hydrolysis of ester bonds.[3][4] Their active sites contain a catalytic triad (typically serine, histidine, and an acidic residue) that is perfectly poised to attack the carbonyl carbon of an ester. Some lipases have demonstrated the ability to catalyze the enantioselective hydrolysis of racemic this compound. This highlights that while mandelate racemase is inert towards this compound, other enzymes are well-suited for its transformation.

The following table summarizes the key differences in the substrate preferences of mandelate racemase and lipases/esterases.

FeatureMandelate RacemaseLipases / Esterases
Primary Substrate Mandelic AcidCarboxylic Esters (e.g., triglycerides, this compound)
Functional Group Acted Upon Carboxylic Acid and α-hydroxylEster
Key Active Site Feature Hydrophobic pocket for phenyl ring, specific interactions with carboxylate and hydroxyl groups.[2]Catalytic triad for hydrolysis of ester bonds.[3][4]
Activity on this compound Not a validated substrate.Can be a substrate for hydrolysis.

Experimental Protocols

To experimentally verify the lack of activity of mandelate racemase on this compound and to compare it with the activity of a lipase, the following protocols can be employed.

Protocol 1: Mandelate Racemase Activity Assay

This protocol is for a standard assay using the known substrate, (R)-mandelic acid. To test for activity on this compound, (R)-mandelic acid would be replaced with this compound.

Materials:

  • Purified mandelate racemase

  • (R)-mandelic acid solution (or this compound solution)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl2)

  • Quenching solution (e.g., 1 M HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the substrate ((R)-mandelic acid or this compound).

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of mandelate racemase.

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the quenched samples by chiral HPLC to separate and quantify the enantiomers of mandelic acid (or this compound).

  • Calculate the rate of racemization by monitoring the decrease in the concentration of the starting enantiomer and the increase in the concentration of the product enantiomer over time.

Protocol 2: Lipase-catalyzed Hydrolysis of this compound

Materials:

  • Commercial lipase preparation (e.g., from Candida rugosa)

  • Racemic this compound solution

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a chiral column

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and racemic this compound.

  • Initiate the reaction by adding the lipase.

  • At specific time intervals, withdraw aliquots and quench the reaction.

  • Analyze the samples by chiral HPLC to monitor the decrease in the concentration of the this compound enantiomers and the appearance of the corresponding mandelic acid enantiomers.

  • Calculate the rate of hydrolysis and the enantioselectivity of the lipase.

Visualizing the Workflow

The general workflow for testing a potential new substrate for an enzyme can be visualized as follows:

experimental_workflow Experimental Workflow for Substrate Validation cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_conclusion Conclusion prep_enzyme Prepare Enzyme Solution initiate Initiate Reaction with Enzyme prep_enzyme->initiate prep_substrate Prepare Substrate Solution (this compound) mix Mix Substrate and Buffer prep_substrate->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix mix->initiate incubate Incubate at Controlled Temperature and Time initiate->incubate quench Quench Reaction incubate->quench hplc Chiral HPLC Analysis quench->hplc data Data Analysis: Determine Substrate Conversion and Product Formation hplc->data conclusion Validate (or Invalidate) as a Substrate data->conclusion

Caption: Workflow for testing a potential enzyme substrate.

Signaling Pathway of Mandelate Racemase Catalysis

The catalytic mechanism of mandelate racemase involves a two-base mechanism where two key residues in the active site act as a general base and a general acid to abstract and donate a proton, respectively.

mandelate_racemase_pathway Mandelate Racemase Catalytic Cycle S_Mandelate (S)-Mandelate Enzyme_S Enzyme-(S)-Mandelate Complex S_Mandelate->Enzyme_S Binding Enzyme_S->S_Mandelate Release Transition_State Enolate Intermediate (Transition State) Enzyme_S->Transition_State Proton Abstraction (General Base) Transition_State->Enzyme_S Proton Donation Enzyme_R Enzyme-(R)-Mandelate Complex Transition_State->Enzyme_R Proton Donation (General Acid) Enzyme_R->Transition_State Proton Abstraction R_Mandelate (R)-Mandelate Enzyme_R->R_Mandelate Release Enzyme Free Enzyme Enzyme_R->Enzyme R_Mandelate->Enzyme_R Binding (Reverse) Enzyme->Enzyme_S

Caption: Catalytic cycle of mandelate racemase.

References

A Comparative Guide to the Synthesis of Ethyl Mandelate: Biocatalytic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules like ethyl mandelate is a critical consideration. Ethyl mandelate, a key chiral intermediate in the pharmaceutical industry, can be synthesized through various routes. This guide provides an objective comparison of biocatalytic and chemical methods for the synthesis of ethyl mandelate, supported by experimental data to inform the selection of the most suitable approach.

This comparison focuses on prominent methods for both biocatalytic and chemical synthesis. The biocatalytic approach, particularly enzymatic kinetic resolution and asymmetric reduction, offers a greener alternative with mild reaction conditions. In contrast, chemical synthesis, such as Fischer-Speier esterification and asymmetric hydrogenation, provides well-established routes with high yields, though sometimes under harsher conditions. The choice between these methodologies often involves a trade-off between environmental impact, cost, stereoselectivity, and scalability.

Data Presentation: Performance Comparison

The following table summarizes representative quantitative data for the biocatalytic and chemical synthesis of ethyl mandelate, allowing for a direct comparison of their effectiveness.

ParameterBiocatalytic Synthesis (Yeast Reduction)Chemical Synthesis (Asymmetric Hydrogenation)
Stereoselectivity High (typically >90% e.e.)Excellent (often >97% e.e.)
Reaction Conditions Mild (ambient temperature, aqueous media)Requires elevated pressure and organic solvents
Environmental Impact Generally lower, uses a renewable catalystInvolves heavy metal catalysts and organic solvents
Catalyst Whole-cell biocatalyst (Saccharomyces cerevisiae)Homogeneous metal-ligand complex (e.g., Ru-BIN

A Researcher's Guide to Enantiomeric Excess Determination of Methyl Mandelate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in pharmaceutical research, synthetic chemistry, and drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. This guide provides a comparative overview of common NMR techniques for ascertaining the enantiomeric excess of methyl mandelate, a key chiral building block. We will delve into the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs), presenting experimental data and detailed protocols to aid in methodological selection and application.

Principles of Chiral Recognition by NMR

Enantiomers, being chemically identical in an achiral environment, exhibit identical NMR spectra. To differentiate them, a chiral auxiliary is introduced to create diastereomeric interactions. These diastereomers, having distinct physical properties, produce separate and quantifiable signals in the NMR spectrum. The two primary approaches are:

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The rapid equilibrium between the free and complexed states results in observable chemical shift differences (Δδ) for the enantiomers.

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomeric molecules. This method often leads to larger and more easily resolved chemical shift differences compared to CSAs.

Comparative Analysis of Chiral Auxiliaries for this compound

The choice of chiral auxiliary is critical for achieving accurate and reliable ee determination. Below is a comparison of commonly employed agents for the analysis of chiral molecules like this compound.

Table 1: Comparison of Chiral Solvating Agents (CSAs) for this compound ee Determination

Chiral Solvating AgentAnalyte Proton(s) MonitoredTypical SolventMolar Ratio (CSA:Analyte)Observed Δδ (ppm)Remarks
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol) Methine (CH), Methoxy (OCH₃)CDCl₃1:1 to 2:10.02 - 0.05Broadly applicable for chiral esters. The large aromatic group of Pirkle's alcohol induces significant anisotropic effects, leading to good signal separation.
Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃) Methine (CH), Methoxy (OCH₃), Aromatic protonsCDCl₃0.1:1 to 0.5:1Variable, can be > 0.1As a lanthanide shift reagent, it can induce large chemical shift differences.[1] However, line broadening can be an issue, and the reagent is sensitive to moisture.[1]

Table 2: Comparison of Chiral Derivatizing Agents (CDAs) for this compound ee Determination

Chiral Derivatizing AgentResulting DiastereomerAnalyte Proton(s) Monitored in DiastereomerTypical SolventObserved Δδ (ppm)Remarks
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) Diastereomeric estersMethine (CH), Methoxy (OCH₃) of the this compound moietyCDCl₃0.05 - 0.15Forms stable diastereomeric esters.[2] The presence of the CF₃ group allows for analysis by ¹⁹F NMR, which can offer a cleaner spectrum with no background signals.[2]
(S)-Methylmandelate (as a CDA for a chiral acid analyte) Diastereomeric estersProtons adjacent to the newly formed ester linkageCDCl₃Varies with analyteWhile this compound is the analyte in this guide, it's noteworthy that (S)-methylmandelate itself can be employed as a CDA for determining the ee of chiral acids.[3]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for accurate ee determination.

Protocol 1: Enantiomeric Excess Determination using a Chiral Solvating Agent (Pirkle's Alcohol)

Materials:

  • Racemic or enantioenriched this compound

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol)

  • Deuterated chloroform (CDCl₃), dried over molecular sieves

  • NMR tube (5 mm)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of dried CDCl₃ in a clean, dry vial.

  • Initial NMR Spectrum: Transfer the solution to an NMR tube and acquire a standard ¹H NMR spectrum. This will serve as a reference.

  • Addition of CSA: Prepare a stock solution of Pirkle's alcohol in the same deuterated solvent (e.g., 20 mg/mL). Add an equimolar amount of the Pirkle's alcohol solution to the NMR tube containing the this compound. If separation is not optimal, the amount of CSA can be incrementally increased up to 2 equivalents.

  • Homogenization: Gently mix the contents of the NMR tube to ensure a homogeneous solution.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the mixture. Key parameters include:

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay (d1): A minimum of 5 seconds is recommended to ensure accurate integration of the signals.

  • Data Analysis: Process the spectrum with appropriate phasing and baseline correction. Identify a well-resolved signal corresponding to a proton near the chiral center of this compound (e.g., the methine or methoxy protons) that has split into two distinct peaks. Integrate both peaks.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100

Protocol 2: Enantiomeric Excess Determination using a Chiral Derivatizing Agent (Mosher's Acid Chloride)

Materials:

  • Racemic or enantioenriched this compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride)

  • Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

Procedure:

  • Reaction Setup: In a dry vial, dissolve approximately 10 mg of this compound in 0.5 mL of anhydrous CDCl₃. Add a small amount of anhydrous pyridine (2-3 equivalents).

  • Derivatization: To this solution, add a slight excess (1.1-1.2 equivalents) of Mosher's acid chloride. The reaction is typically rapid and can be monitored by TLC or by taking periodic NMR spectra until the starting material is consumed.

  • NMR Sample Preparation: Once the reaction is complete, the mixture can often be directly analyzed by NMR without purification. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR (and optionally a ¹⁹F NMR) spectrum. Use a sufficient relaxation delay (d1 ≥ 5s) for accurate quantification.

  • Data Analysis: Identify a well-resolved signal in the spectrum of the diastereomeric esters. The signals of protons closest to the chiral center of the original this compound are most likely to show the largest chemical shift difference.

  • Calculation of Enantiomeric Excess: Calculate the ee using the integration of the corresponding signals for the two diastereomers, as described in the CSA protocol.

Visualizing the Workflow and Interactions

To further clarify the processes, the following diagrams illustrate the logical flow of the experimental protocols and the nature of the molecular interactions.

G cluster_csa Chiral Solvating Agent (CSA) Workflow cluster_cda Chiral Derivatizing Agent (CDA) Workflow csa_start Dissolve this compound in Deuterated Solvent csa_add Add Chiral Solvating Agent (e.g., Pirkle's Alcohol) csa_start->csa_add csa_nmr Acquire 1H NMR Spectrum csa_add->csa_nmr csa_analyze Integrate Separated Signals and Calculate ee csa_nmr->csa_analyze cda_start Dissolve this compound in Anhydrous Solvent cda_react React with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) cda_start->cda_react cda_nmr Acquire 1H or 19F NMR Spectrum cda_react->cda_nmr cda_analyze Integrate Diastereomer Signals and Calculate ee cda_nmr->cda_analyze

Caption: Experimental workflows for ee determination.

G cluster_csa Interaction with Chiral Solvating Agent cluster_cda Interaction with Chiral Derivatizing Agent R_MM (R)-Methyl Mandelate Complex1 Diastereomeric Complex 1 (R-MM + S-CSA) R_MM->Complex1 Non-covalent Interaction S_MM (S)-Methyl Mandelate Complex2 Diastereomeric Complex 2 (S-MM + S-CSA) S_MM->Complex2 Non-covalent Interaction CSA Chiral Solvating Agent (S-CSA) CSA->Complex1 CSA->Complex2 R_MM2 (R)-Methyl Mandelate Diastereomer1 Diastereomer 1 R_MM2->Diastereomer1 Covalent Bond Formation S_MM2 (S)-Methyl Mandelate Diastereomer2 Diastereomer 2 S_MM2->Diastereomer2 Covalent Bond Formation CDA Chiral Derivatizing Agent (S-CDA) CDA->Diastereomer1 CDA->Diastereomer2

Caption: Molecular interaction models.

Conclusion

The determination of the enantiomeric excess of this compound by NMR spectroscopy is a powerful analytical technique. The choice between a chiral solvating agent and a chiral derivatizing agent will depend on the specific requirements of the analysis, such as the need for sample recovery (favoring CSAs) or the desire for larger signal separation (often better with CDAs). By following the detailed protocols and considering the comparative data presented, researchers can confidently and accurately determine the enantiomeric purity of their this compound samples, ensuring the quality and stereochemical integrity of their chiral products.

References

A Comparative Guide to the Cross-Reactivity of Enzymes with Mandelate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic kinetic resolution of mandelate esters is a cornerstone in the synthesis of optically pure mandelic acid and its derivatives, which are vital chiral building blocks in the pharmaceutical industry. The efficiency and enantioselectivity of this biotransformation are highly dependent on the choice of enzyme and the structure of the mandelate ester substrate. This guide provides a comparative overview of the cross-reactivity of various commercially available lipases and esterases with different mandelate esters, supported by experimental data from peer-reviewed literature.

Performance Comparison of Enzymes in the Hydrolysis of Mandelate Esters

The following table summarizes the performance of different enzymes in the kinetic resolution of various mandelate esters. It is important to note that the data is compiled from different studies, and direct comparison may be limited due to variations in experimental conditions. However, this compilation provides valuable insights into the substrate preferences and enantioselectivity of these biocatalysts.

EnzymeSubstrateReaction TypeConversion (%)Enantiomeric Excess (ee %)Enantioselectivity (E)Reference
Cell Surface-Displayed Lipase (Bacillus sp.) Racemic Methyl MandelateHydrolysis~50>99 (for S-mandelic acid)292[1]
Burkholderia cepacia Lipase (BCL) Racemic 4-chloro-mandelic acidTransesterification47.698.7 (for product)>200
Candida antarctica Lipase B (CAL-B) Racemic Ethyl MandelateHydrolysis--High[2]
Pseudomonas fluorescens Lipase Racemic Ethyl 3-phenylbutanoateHydrolysis5098 (for acid), 99 (for ester)>200[3]
Versatile Esterase (CN1E1) (±)-Methyl-mandelateHydrolysis-(S)-preference-

Note: A higher E-value indicates greater enantioselectivity of the enzyme. An E-value >200 is generally considered excellent for preparative purposes.

Key Observations:

  • High Enantioselectivity: Several lipases, notably from Bacillus sp. and Burkholderia cepacia, exhibit excellent enantioselectivity (E > 200) in the resolution of mandelate esters, yielding products with high enantiomeric excess (>98%).[1]

  • Substrate Specificity: The structure of the ester, including the alcohol moiety (e.g., methyl, ethyl) and substitutions on the phenyl ring, can significantly influence the reaction rate and enantioselectivity.

  • Reaction Type: Both hydrolysis and transesterification reactions are effective for the kinetic resolution of mandelate esters, with the choice often depending on the desired product (chiral acid or chiral ester) and downstream processing.

Experimental Protocols

The following is a generalized experimental protocol for assessing the cross-reactivity of enzymes with different mandelate esters via hydrolysis.

Materials and Reagents:
  • Enzymes: Lyophilized powders of various lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) and esterases.

  • Substrates: Racemic mandelate esters (e.g., this compound, ethyl mandelate, butyl mandelate).

  • Buffer: Phosphate buffer (50 mM, pH 7.0).

  • Organic Solvent: e.g., isopropanol or acetonitrile (for substrate dissolution and sample preparation).

  • Quenching Solution: e.g., 0.1 M HCl.

  • Analytical Standards: Enantiomerically pure (R)- and (S)-mandelic acid and corresponding esters.

Enzyme Activity Assay (General):

A preliminary activity assay using a generic substrate like p-nitrophenyl acetate can be performed to confirm the activity of the enzyme preparations.

  • Prepare a stock solution of p-nitrophenyl acetate in isopropanol.

  • Add a small aliquot of the enzyme solution to a temperature-controlled cuvette containing phosphate buffer.

  • Initiate the reaction by adding the p-nitrophenyl acetate stock solution.

  • Monitor the increase in absorbance at 405 nm due to the release of p-nitrophenol.

  • Calculate the enzyme activity in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Enantioselective Hydrolysis of Mandelate Esters:
  • Substrate Preparation: Prepare a stock solution of the racemic mandelate ester in a minimal amount of a water-miscible organic solvent (e.g., isopropanol).

  • Reaction Setup: In a thermostatted vessel, add the phosphate buffer and the enzyme preparation (e.g., 1-10 mg/mL). Allow the mixture to equilibrate to the desired reaction temperature (e.g., 30-40 °C) with stirring.

  • Reaction Initiation: Start the reaction by adding the mandelate ester stock solution to the enzyme-buffer mixture.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in the withdrawn sample by adding a quenching solution (e.g., 0.1 M HCl) and/or a water-immiscible organic solvent (e.g., ethyl acetate) for extraction.

  • Sample Preparation: Centrifuge the quenched sample to separate the enzyme and any precipitates. Extract the substrate and product into an organic solvent if necessary. Prepare the sample for HPLC analysis by diluting it in the mobile phase.

Analytical Method (Chiral HPLC):
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., Chiralcel OD-H or equivalent) and a UV detector.

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid is commonly used. The exact composition should be optimized for the separation of the specific mandelate ester and mandelic acid enantiomers.

  • Analysis: Inject the prepared sample onto the chiral HPLC column. Monitor the elution of the (R)- and (S)-enantiomers of the mandelate ester and mandelic acid at a suitable wavelength (e.g., 254 nm).

  • Quantification: Determine the concentration of each enantiomer from the peak areas using calibration curves prepared with analytical standards.

Data Analysis:
  • Conversion (c): Calculate the conversion based on the decrease in the concentration of the racemic substrate.

  • Enantiomeric Excess (ee):

    • ee_substrate (%) = [([R-ester] - [S-ester]) / ([R-ester] + [S-ester])] * 100

    • ee_product (%) = [([S-acid] - [R-acid]) / ([S-acid] + [R-acid])] * 100

  • Enantioselectivity (E): Calculate the E-value using the following formula, which relates the conversion and the enantiomeric excess of the substrate:

    • E = ln[1 - c(1 + ee_s)] / ln[1 - c(1 - ee_s)]

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

signaling_pathway cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products racemic_ester Racemic Mandelate Ester (R/S) enzyme Lipase / Esterase racemic_ester->enzyme Enantioselective Hydrolysis unreacted_ester Unreacted Ester (e.g., R-ester) enzyme->unreacted_ester product_acid Product (e.g., S-Mandelic Acid) enzyme->product_acid

Caption: Enzymatic Kinetic Resolution of a Racemic Mandelate Ester.

experimental_workflow prep 1. Prepare Enzyme and Substrate Solutions reaction 2. Initiate Enzymatic Reaction (Controlled Temp & pH) prep->reaction sampling 3. Withdraw Samples at Time Intervals reaction->sampling quench 4. Quench Reaction sampling->quench analysis 5. Analyze by Chiral HPLC quench->analysis data 6. Calculate Conversion, ee, and E-value analysis->data

Caption: General Experimental Workflow for Enzyme Screening.

References

A Comparative Guide to the Efficacy of Methyl Mandelate and its Analogs in Resolving Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

The resolution of racemic amines into their constituent enantiomers is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic effect. The selection of an appropriate chiral resolving agent is critical for achieving high enantiomeric purity and yield. This guide provides an objective comparison of the efficacy of mandelic acid and its esters, such as methyl and ethyl mandelate, against other common resolving agents for chiral amines. The comparison is supported by experimental data, detailed protocols, and workflow diagrams to assist researchers in making informed decisions for their specific applications.

Principle of Chiral Resolution

The most prevalent methods for resolving racemic amines using mandelic acid derivatives are diastereomeric salt formation and enzymatic kinetic resolution.

  • Diastereomeric Salt Formation : This classical method involves reacting a racemic amine with an enantiomerically pure chiral acid, such as (S)-mandelic acid.[1] The resulting products are two diastereomeric salts which, unlike enantiomers, have different physical properties like solubility.[1] This difference allows for their separation via fractional crystallization.[1] The less soluble diastereomer crystallizes preferentially and can be isolated, after which the pure amine enantiomer is liberated by treatment with a base.[1][2]

  • Enzymatic Kinetic Resolution : In this method, an enzyme, typically a lipase, selectively catalyzes a reaction with one enantiomer of the racemic amine at a much faster rate than the other. Chiral esters like ethyl mandelate can be used as acyl donors in this process.[3] The enzyme acylates one amine enantiomer, allowing for the separation of the acylated product from the unreacted amine enantiomer.[3]

Performance Benchmark Data

The efficacy of a chiral resolving agent is assessed by key metrics such as the yield of the resolved product and the enantiomeric excess (ee) achieved. The following tables summarize performance data for mandelate-based resolving agents and their alternatives.

Table 1: Diastereomeric Salt Resolution of Racemic 1-Phenylethylamine

This table compares the performance of (S)-mandelic acid with other common chiral acids in the resolution of racemic 1-phenylethylamine. The data is compiled from various sources, and it is important to note that direct side-by-side comparisons under identical conditions are limited in the literature.[1]

Chiral Resolving AgentAmine Enantiomer RecoveredSolventYield (%)Enantiomeric Excess (ee) (%)Reference
(S)-Mandelic Acid (R)-1-PhenylethylamineEthanol42>98[1]
L-Tartaric Acid (S)-1-PhenylethylamineMethanol35-40>95[1][4]
(1S)-(+)-10-Camphorsulfonic Acid (R)-Amine*Isopropanol45>99[1]

*Note: Data for (1S)-(+)-10-camphorsulfonic acid is for a different amine but illustrates the high purity achievable.[1]

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine

This table summarizes the performance of various acyl donors, including a mandelate ester, in the enzymatic kinetic resolution of (±)-1-phenylethylamine. The enantioselectivity (E value) is a measure of how effectively the enzyme discriminates between the two enantiomers; a value significantly greater than 200 indicates a highly selective resolution.[3]

Chiral Resolving Agent (Acyl Donor)EnzymeConversion (%)Product ee (%) (ee_p)Substrate ee (%) (ee_s)E ValueReference
Ethyl Mandelate Lipase PS-30---up to 197.5[3]
Ethyl Acetate Candida antarctica Lipase B (CALB)2597.6--[3]
Isopropyl Acetate Candida antarctica Lipase B (CALB)->99--[3]

*Note: Direct comparative data for ethyl mandelate under the same conditions as other acyl donors for 1-phenylethylamine resolution was not available. The data for ethyl mandelate pertains to the resolution of mandelate esters themselves, indicating its potential as a chiral auxiliary.[3]

Experimental Protocols

Reproducible and detailed experimental protocols are crucial for successful chiral resolution. Below are generalized protocols for the methods discussed.

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the resolution of racemic 1-phenylethylamine using (S)-mandelic acid to yield the (R)-amine.[1]

  • Dissolution : Dissolve one equivalent of racemic 1-phenylethylamine in a suitable solvent such as ethanol with gentle heating. In a separate flask, dissolve one equivalent of (S)-mandelic acid in the same solvent, also with heating.

  • Salt Formation : Slowly add the (S)-mandelic acid solution to the amine solution with continuous stirring.

  • Crystallization : Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation : Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove impurities and the more soluble diastereomer.[1]

  • Liberation of Free Amine : Suspend the isolated salt in water and add a 10% sodium hydroxide solution until the solution is basic.[1]

  • Extraction : Extract the liberated free amine with an organic solvent (e.g., ethyl acetate). Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the resolved amine.[1]

  • Analysis : Determine the enantiomeric excess of the resolved amine using a suitable technique like chiral HPLC or NMR spectroscopy.[1][5]

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol describes a general procedure for the kinetic resolution of a racemic amine using a lipase and an acyl donor like ethyl mandelate.[3]

  • Reaction Setup : To a solution of the racemic amine (1 equivalent) in a suitable organic solvent (e.g., toluene, THF), add the acyl donor (e.g., ethyl mandelate, 0.5-1.0 equivalents).

  • Enzyme Addition : Add the lipase (e.g., Candida antarctica Lipase B) to the mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Reaction Monitoring : Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by taking aliquots and analyzing them for conversion and enantiomeric excess of the remaining substrate and product.

  • Work-up : When the desired conversion (typically around 50%) is reached, remove the enzyme by filtration.[3] Evaporate the solvent under reduced pressure.

  • Separation : Separate the resulting mixture of unreacted amine and the acylated product by column chromatography or acid-base extraction to yield the resolved enantiomers.[3]

Visualized Workflows and Logic

Diagrams created using Graphviz illustrate the general workflows and decision-making processes in chiral resolution.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs racemic_amine Racemic Amine (R/S) salt_formation 1. Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (S) chiral_acid->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization isolation 3. Isolation of Less Soluble Salt crystallization->isolation mother_liquor Mother Liquor (contains S-Amine Salt) crystallization->mother_liquor liberation 4. Liberation of Free Amine isolation->liberation resolved_amine Enantiopure Amine (R) liberation->resolved_amine

Caption: General workflow for chiral resolution by diastereomeric salt formation.

G cluster_0 Reactants cluster_1 Process cluster_2 Separated Products racemic_amine Racemic Amine (R/S) reaction 1. Selective Enzymatic Acylation racemic_amine->reaction acyl_donor Acyl Donor acyl_donor->reaction enzyme Lipase enzyme->reaction workup 2. Reaction Work-up (Enzyme Removal) reaction->workup separation 3. Product Separation workup->separation unreacted_amine Unreacted Amine (e.g., S-Enantiomer) separation->unreacted_amine acylated_product Acylated Product (e.g., R-Enantiomer) separation->acylated_product

Caption: General workflow for enzymatic kinetic resolution of a chiral amine.

G cluster_results start Define Target Amine & Purity screen_agents Screen Resolving Agents? start->screen_agents good_crystals Crystalline Diastereomer Forms screen_agents->good_crystals Yes poor_crystals No/Poor Crystallization screen_agents->poor_crystals No screen_solvents Screen Solvents? high_ee High Enantiomeric Excess screen_solvents->high_ee Optimized low_ee Low Enantiomeric Excess screen_solvents->low_ee Suboptimal screen_temp Vary Temperature? screen_temp->high_ee Optimized good_crystals->screen_solvents poor_crystals->start Select New Agent final Optimized Resolution Protocol high_ee->final low_ee->screen_temp

Caption: Decision pathway for optimizing a diastereomeric salt resolution.

Conclusion

Mandelic acid and its esters, like methyl and ethyl mandelate, are highly effective and versatile resolving agents for chiral amines. (S)-Mandelic acid frequently provides high enantiomeric excess in a single crystallization for a variety of amines.[1] While direct comparative data for methyl mandelate is not as abundant as for the parent acid, the performance of mandelic acid and ethyl mandelate suggests that mandelate derivatives are a powerful tool in chiral resolution. The choice between diastereomeric salt formation and enzymatic resolution will depend on the specific substrate, scalability requirements, and the desired enantiomer. The provided data and protocols serve as a valuable starting point for researchers designing and optimizing chiral resolution strategies.

References

A Comparative Guide to Lipase Selection for the Kinetic Resolution of Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral compounds is a cornerstone of modern drug development and fine chemical production. The kinetic resolution of racemic esters, such as methyl mandelate, using lipases is a widely adopted and environmentally benign method for obtaining enantiomerically pure molecules. The choice of lipase is critical to the success of this process, directly impacting enantioselectivity, conversion rates, and overall efficiency. This guide provides an objective comparison of three commonly used lipases—Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL)—for the kinetic resolution of this compound, supported by experimental data.

Performance Comparison of Lipases

The efficacy of a lipase in kinetic resolution is primarily evaluated based on its enantioselectivity (expressed as the enantiomeric ratio, E), the enantiomeric excess of the product (eeₚ) and the remaining substrate (eeₛ), and the conversion rate (c). The following table summarizes key performance data for CAL-B, PCL, and CRL in the kinetic resolution of this compound and structurally related esters. It is important to note that the experimental conditions in the cited studies may vary, which can influence the observed performance.

LipaseSubstrateKey Performance MetricsReaction ConditionsSource
Candida antarctica Lipase B (CAL-B) (R,S)-Methyl mandelateE: 52, ee (product - (R)-mandelic acid): 96%Immobilized on Eupergit C-amino, pH 8[1]
Pseudomonas cepacia Lipase (PCL) Racemic 4-chloro-mandelic acidc: 47.6%, ee (product): 98.7%Immobilized on MOF, vinyl acetate as acyl donor, MTBE, 55°C, 18h[2]
Candida rugosa Lipase (CRL) Racemic esters of α-halo phenylacetic acidsHigh enantioselectivity observed.pH 6.0, 50°C[3]
Cell surface-displayed lipase Racemic this compoundE: 250, ee (product - (S)-mandelic acid): 99%, ee (substrate): 33%E. coli surface display, 37°C, 36h[4]

Note: The data presented is sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Key Observations:

  • Candida antarctica Lipase B (CAL-B): This lipase is renowned for its high enantioselectivity and stability, particularly in its immobilized form (e.g., Novozym 435). The data shows that an immobilized derivative of CAL-B can achieve a high enantiomeric excess (96%) for the R-enantiomer of mandelic acid, with a good enantiomeric ratio (E=52)[1].

  • Pseudomonas cepacia Lipase (PCL): PCL is another versatile lipase that has demonstrated excellent enantioselectivity in the resolution of mandelic acid derivatives. For a related substrate, 4-chloro-mandelic acid, immobilized PCL achieved a very high enantiomeric excess of the product (98.7%) at a conversion of 47.6%[2]. This suggests its potential for high performance in the resolution of this compound as well.

  • Candida rugosa Lipase (CRL): CRL is a widely used lipase known for its broad substrate specificity. While specific quantitative data for this compound was not found in the initial searches, studies on similar substrates, such as esters of α-halo phenylacetic acids, indicate its capability for high enantioselectivity[3]. However, the performance of CRL can be highly dependent on the specific isoenzyme composition and immobilization method.

  • Novel Approaches: The use of cell surface-displayed lipase presents a promising alternative, demonstrating a very high enantiomeric ratio (E=250) and producing (S)-mandelic acid with 99% enantiomeric excess[4]. This highlights the potential of enzyme engineering and novel immobilization techniques to significantly enhance performance.

Experimental Workflow and Protocols

The successful kinetic resolution of this compound is contingent on a well-defined experimental protocol. The following sections detail a general methodology and a visual representation of the experimental workflow.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation racemic_ester Racemic this compound reaction_mixture Reaction Mixture racemic_ester->reaction_mixture lipase Lipase (e.g., CAL-B, PCL, CRL) lipase->reaction_mixture buffer Buffer Solution (e.g., phosphate buffer) buffer->reaction_mixture organic_solvent Organic Solvent (optional) organic_solvent->reaction_mixture incubation Incubation (Controlled Temperature & Agitation) reaction_mixture->incubation monitoring Reaction Monitoring (e.g., HPLC, GC) incubation->monitoring quenching Reaction Quenching monitoring->quenching extraction Extraction quenching->extraction separation Separation of Product and Unreacted Substrate extraction->separation analysis Enantiomeric Excess Determination (Chiral HPLC/GC) separation->analysis

Caption: General experimental workflow for the lipase-catalyzed kinetic resolution of this compound.

Detailed Experimental Protocol

This protocol provides a general framework for the kinetic resolution of this compound. Researchers should optimize specific parameters such as pH, temperature, enzyme loading, and reaction time for their chosen lipase and experimental setup.

1. Materials:

  • Racemic this compound

  • Lipase (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase, Candida rugosa lipase) - free or immobilized

  • Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0)

  • Organic solvent (e.g., hexane, toluene, if required)

  • Quenching agent (e.g., ethanol, acetone)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

2. Enzyme Preparation:

  • If using a commercial immobilized lipase, it may be used directly.

  • For free lipase, a solution of a specific concentration is typically prepared in the buffer.

  • For in-house immobilization, follow a specific protocol for covalent attachment or adsorption onto a support material.

3. Reaction Setup:

  • In a temperature-controlled vessel, add the buffer solution and, if applicable, the organic solvent.

  • Add the racemic this compound to the desired concentration.

  • Initiate the reaction by adding the lipase (free or immobilized). The enzyme-to-substrate ratio is a critical parameter to be optimized.

4. Reaction Conditions:

  • Temperature: Typically maintained between 30°C and 50°C. The optimal temperature depends on the specific lipase's thermal stability and activity profile.

  • pH: The pH of the aqueous phase is maintained using a buffer, usually in the range of 6.0 to 8.0.

  • Agitation: The reaction mixture is agitated (e.g., using a magnetic stirrer or orbital shaker) to ensure proper mixing and mass transfer, especially in biphasic systems.

5. Reaction Monitoring:

  • The progress of the reaction (conversion and enantiomeric excess) is monitored by taking aliquots at regular intervals.

  • The reaction in the aliquots is quenched by adding a suitable solvent like ethanol or acetone to denature the enzyme.

  • The samples are then analyzed by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentrations of the substrate and product enantiomers.

6. Work-up and Product Isolation:

  • Once the desired conversion (typically around 50% for optimal resolution) is reached, the reaction is stopped.

  • If an immobilized enzyme is used, it can be easily removed by filtration for reuse.

  • The aqueous phase is typically extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

  • The resulting mixture of the unreacted substrate and the product can be separated by techniques such as column chromatography.

7. Calculation of Performance Metrics:

  • Conversion (c): Calculated based on the amount of substrate consumed or product formed. For a reaction where the ester is hydrolyzed, it can be calculated as: c = eeₛ / (eeₛ + eeₚ)

  • Enantiomeric Excess (ee): Determined from the peak areas of the two enantiomers in the chiral chromatogram: ee (%) = [([R] - [S]) / ([R] + [S])] * 100

  • Enantiomeric Ratio (E): A measure of the lipase's enantioselectivity, calculated from the conversion and enantiomeric excesses of the substrate and product. A common formula is: E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)] or E = ln[(1 - c)(1 - eeₛ)] / ln[(1 - c)(1 + eeₛ)]

Signaling Pathways and Logical Relationships

The kinetic resolution process is based on the differential reaction rates of the two enantiomers of the racemic substrate with the lipase.

G cluster_input Racemic Substrate cluster_output Products & Unreacted Substrate S_enantiomer (S)-Methyl Mandelate Lipase Lipase Active Site S_enantiomer->Lipase Fast Reaction (k_fast) R_enantiomer (R)-Methyl Mandelate R_enantiomer->Lipase Slow Reaction (k_slow) R_unreacted Unreacted (R)-Methyl Mandelate R_enantiomer->R_unreacted S_product (S)-Mandelic Acid Lipase->S_product Hydrolysis

Caption: Logical relationship in the kinetic resolution of this compound, where the lipase preferentially hydrolyzes one enantiomer.

This diagram illustrates that the lipase's active site has a stereochemical preference, leading to a faster reaction with one enantiomer ((S)-methyl mandelate in the case of many lipases) to produce the corresponding acid. The other enantiomer ((R)-methyl mandelate) reacts much slower, resulting in its enrichment in the remaining substrate.

Conclusion

The selection of an appropriate lipase is a critical step in developing an efficient process for the kinetic resolution of this compound. While CAL-B often stands out for its high enantioselectivity and robustness, PCL also demonstrates excellent performance and CRL offers a versatile and cost-effective option. The optimal choice will depend on the specific requirements of the process, including the desired enantiomer, target purity, and economic considerations. Furthermore, the use of immobilization techniques and the exploration of novel enzyme sources, such as engineered surface-displayed lipases, can significantly enhance the efficiency and sustainability of the kinetic resolution process. The provided experimental framework serves as a starting point for researchers to develop and optimize their own protocols for producing enantiomerically pure mandelic acid and its derivatives.

References

A Comparative Guide to the ¹H NMR Spectrum Analysis of Methyl DL-Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl DL-mandelate, a common chiral derivatizing agent precursor. For professionals in pharmaceutical research and development, accurate spectral analysis is paramount for structural elucidation and quality control. This document presents a comparison of methyl DL-mandelate's ¹H NMR data with that of two common alternatives, ethyl DL-mandelate and (R)-(-)-O-acetylmandelic acid, supported by experimental data and protocols.

Performance Comparison: ¹H NMR Spectral Data

The following table summarizes the key ¹H NMR spectral data for methyl DL-mandelate and two alternative compounds, facilitating a direct comparison of their proton environments. The data was obtained in deuterated chloroform (CDCl₃) at 400 MHz.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Methyl DL-Mandelate Aromatic (C₆H₅)7.43-7.33multiplet-5H
Methine (CH-OH)5.18doublet5.21H
Methyl (O-CH₃)3.76singlet-3H
Hydroxyl (OH)3.45doublet5.61H
Ethyl DL-Mandelate Aromatic (C₆H₅)7.41, 7.32, 7.29multiplet-5H
Methine (CH-OH)5.14singlet-1H
Methylene (O-CH₂)4.20, 4.12quartet7.12H
Methyl (CH₃)1.17triplet7.13H
(R)-(-)-O-Acetylmandelic Acid Carboxylic Acid (COOH)10.4 (broad)singlet-1H
Aromatic (C₆H₅)7.47, 7.39multiplet-5H
Methine (CH-OAc)5.93singlet-1H
Acetyl Methyl (CO-CH₃)2.18singlet-3H

Visualizing Molecular Structure and Experimental Workflow

To aid in the interpretation of the spectral data, the following diagrams illustrate the chemical structure of methyl DL-mandelate with its distinct proton environments and a general workflow for ¹H NMR analysis.

Caption: Chemical structure of methyl DL-mandelate highlighting distinct proton groups.

SamplePrep Sample Preparation (5-25 mg in 0.6-0.7 mL CDCl₃) NMRTube Transfer to NMR Tube (Filter if necessary) SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (Set parameters, run experiment) Spectrometer->Acquisition Processing Data Processing (Fourier transform, phase correction, baseline correction) Acquisition->Processing Analysis Spectral Analysis (Integration, chemical shift, coupling constants) Processing->Analysis Structure Structure Elucidation/Confirmation Analysis->Structure

Caption: General experimental workflow for ¹H NMR spectrum analysis.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the analyte (e.g., methyl DL-mandelate).[1]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1] The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's signals.[2]

  • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.[1] Suspended particles can negatively affect the magnetic field homogeneity, leading to broadened spectral lines.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.[1]

2. NMR Data Acquisition:

  • Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • The instrument used for the presented data was a 400 MHz spectrometer.

  • Standard acquisition parameters for a ¹H NMR experiment are set, including the number of scans, pulse width, and relaxation delay.

  • The spectrum is acquired, and the free induction decay (FID) signal is recorded.

3. Data Processing:

  • The raw FID data is processed using appropriate software.

  • A Fourier transform is applied to convert the time-domain signal (FID) into a frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected to ensure accurate integration and peak identification.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

References

A Researcher's Guide to Verifying the Absolute Configuration of Synthesized Methyl Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of established analytical techniques for verifying the absolute configuration of synthesized methyl mandelate, a common chiral building block.

The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its biological activity.[1][2] Regulatory bodies worldwide mandate stringent stereochemical characterization of pharmaceutical compounds. This guide details and contrasts the primary methods available for this purpose, supported by experimental data and protocols.

Comparative Analysis of Analytical Methods

Several powerful techniques can be employed to determine the absolute configuration of this compound. The choice of method often depends on the sample's physical state, purity, and the availability of instrumentation. The table below summarizes the key techniques and their defining characteristics.

Technique Principle Sample Requirements Key Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[3][4]High-quality single crystal.Unambiguous determination of absolute configuration.[3][4]Crystal growth can be challenging and time-consuming.[5] Not suitable for non-crystalline materials.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7]Solution or neat liquid.Applicable to a wide range of molecules in solution.[7] Highly sensitive to stereochemical differences.Requires specialized instrumentation and can be complex to interpret without computational modeling.[8]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[9][10]Solution.Excellent for determining enantiomeric purity and can be used for preparative separation.Does not directly provide the absolute configuration without a known standard for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents Reaction of the analyte with a chiral derivatizing agent to form diastereomers, which have distinct NMR spectra.[8][11]Solution.Widely available instrumentation. Can provide structural information in addition to stereochemistry.Requires chemical modification of the analyte, which may not always be straightforward.
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral sample.[12][13]Solution.Simple and rapid measurement.The direction of rotation is not always directly predictable from the absolute configuration (R/S notation).[13][14] Requires a known standard for comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to assist researchers in their implementation.

1. X-ray Crystallography

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The absolute configuration is typically determined using anomalous dispersion effects, often quantified by the Flack parameter.[15]

2. Vibrational Circular Dichroism (VCD) Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., deuterated chloroform, carbon tetrachloride) at a concentration that provides an adequate signal-to-noise ratio.

  • Data Acquisition: The VCD and infrared absorption spectra are recorded simultaneously using a VCD spectrometer.

  • Data Analysis: The experimental VCD spectrum is compared with the computationally predicted spectrum for a known absolute configuration (e.g., (R)-methyl mandelate). A good match between the experimental and calculated spectra confirms the absolute configuration.

3. Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase known to be effective for separating mandelic acid derivatives is chosen. For this compound, a common choice is a cellulose- or amylose-based column.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol), is selected and optimized to achieve baseline separation of the enantiomers.

  • Analysis: The synthesized this compound is dissolved in the mobile phase and injected into the HPLC system. The retention times of the enantiomers are compared to those of authentic standards of (R)- and (S)-methyl mandelate to determine the absolute configuration and enantiomeric excess.

4. NMR Spectroscopy with a Chiral Derivatizing Agent (e.g., Mosher's Acid)

  • Derivatization: The synthesized this compound is reacted with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form diastereomeric esters.

  • NMR Analysis: The ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture is recorded.

  • Spectral Interpretation: The chemical shifts of specific protons or fluorine atoms in the two diastereomers will differ. By analyzing the differences in these chemical shifts (the Δδ values), and comparing them to established models for Mosher's esters, the absolute configuration of the original this compound can be determined.

Visualizing the Workflow and Method Comparison

To further clarify the decision-making process and the relationships between these techniques, the following diagrams are provided.

Verification_Workflow cluster_Synthesis Synthesis cluster_Primary_Methods Primary Verification Methods cluster_Secondary_Methods Comparative/Confirmatory Methods cluster_Confirmation Confirmation Synthesized_MM Synthesized This compound Xray X-ray Crystallography Synthesized_MM->Xray Single Crystal Available VCD Vibrational Circular Dichroism (VCD) Synthesized_MM->VCD In Solution Chiral_HPLC Chiral HPLC Synthesized_MM->Chiral_HPLC Standard Available NMR_CDA NMR with Chiral Derivatizing Agent Synthesized_MM->NMR_CDA Optical_Rotation Optical Rotation Synthesized_MM->Optical_Rotation Standard Available Absolute_Config Absolute Configuration Confirmed Xray->Absolute_Config VCD->Absolute_Config Chiral_HPLC->Absolute_Config NMR_CDA->Absolute_Config Optical_Rotation->Absolute_Config

Figure 1. Workflow for verifying the absolute configuration of synthesized this compound.

Method_Comparison center This compound Absolute Configuration Xray X-ray Crystallography (Unambiguous) center->Xray Requires Crystal VCD VCD (Solution Phase) center->VCD Requires Spectrometer Chiral_HPLC Chiral HPLC (Purity & Comparison) center->Chiral_HPLC Requires Standard NMR_CDA NMR with CDA (Structural Confirmation) center->NMR_CDA Requires Derivatization Optical_Rotation Optical Rotation (Bulk Property) center->Optical_Rotation Requires Standard

Figure 2. Comparison of analytical methods for determining absolute configuration.

References

Safety Operating Guide

Proper Disposal of Methyl Mandelate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is paramount in any research setting. This guide provides essential safety and logistical information for the proper disposal of methyl mandelate, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, prudent laboratory practices should always be observed.[1] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.[2] In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[2]
Eye Contact Rinse eyes with water as a precautionary measure.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]

For spills, avoid dust formation. Sweep up the solid material and place it into a suitable, closed container for disposal.[1][2][3]

Step-by-Step Disposal Procedure

The recommended method for disposing of this compound is through a licensed chemical waste disposal company.[2] Do not dispose of this compound in the regular trash or down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][5]

  • Waste Identification and Collection :

    • Collect waste this compound, including any contaminated materials (e.g., absorbent paper from spills), in a designated and compatible waste container.[2][6] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4]

    • Since this compound is an ester, it can be collected with other non-halogenated organic solvents. Do not mix with incompatible waste streams.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[4]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (department and room number), and the Principal Investigator's name and contact information.[4] Abbreviations and chemical formulas are not permissible.[4]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.[1][2]

    • Ensure the container is kept closed except when adding waste.[6]

  • Arranging for Disposal :

    • Contact your institution's EHS office or the designated hazardous waste program to arrange for pickup and disposal.[4][7]

    • Provide them with a completed Hazardous Waste Information Form, detailing the contents of the container.[4]

  • Disposal of Empty Containers :

    • Empty containers that held this compound should be managed according to your institution's policy. For containers that held non-acutely hazardous waste, once all the material has been removed, the container can often be disposed of as regular trash after defacing the label.[7]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Methyl mandelate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Mandelate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles or a face shield.NIOSH (US), EN 166 (EU)
Skin Protection - Gloves: Butyl rubber gloves are recommended for handling esters. Nitrile gloves offer poor resistance to esters and should be avoided for prolonged contact. Always inspect gloves for degradation or punctures before use. - Lab Coat: A fire-resistant lab coat or coveralls.EN 374 (EU)
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended if working outside of a fume hood or if there is a risk of generating aerosols or dust. A full-face supplied-air respirator is necessary if it's the sole means of protection.NIOSH (US)

Glove Selection Guidance:

Operational Plan: Handling this compound in a Laboratory Setting

This section provides a step-by-step guide for the safe handling of this compound during a typical laboratory procedure, such as hydrolysis.

Pre-Operational Checks
  • Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.

  • Prepare Spill Kit: Have a chemical spill kit readily available. The kit should contain absorbent materials, neutralizing agents (for acidic or basic conditions if applicable), and appropriate waste disposal bags.

  • Check Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Experimental Protocol: Hydrolysis of this compound

This protocol is an example of a common laboratory procedure involving this compound.

  • Reaction Setup:

    • In a chemical fume hood, place a round-bottom flask equipped with a magnetic stir bar.

    • Carefully weigh and add the desired amount of this compound to the flask.

    • Add the appropriate solvent (e.g., methanol) and aqueous base (e.g., sodium hydroxide solution) to the flask.[7]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Begin stirring the mixture at a moderate speed.

    • Gently heat the reaction mixture to reflux using a heating mantle.

    • Monitor the reaction periodically for any unexpected changes.

  • Work-up and Product Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by slowly adding an acid (e.g., hydrochloric acid) until the solution is acidic.

    • Transfer the mixture to a separatory funnel for extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Post-Handling Decontamination
  • Equipment Decontamination:

    • All glassware and equipment that came into contact with this compound should be decontaminated.

    • Rinse glassware with an appropriate solvent (e.g., acetone or ethanol) to remove residual organic compounds. This rinsate should be collected as hazardous waste.

    • Wash the rinsed glassware with soap and water.[8][9][10]

  • Work Area Decontamination:

    • Wipe down the work surface inside the fume hood and any other potentially contaminated areas with a suitable cleaning agent.

  • PPE Removal and Disposal:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.

    • Dispose of used gloves and any other contaminated disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection
  • Identify Waste Streams: Segregate waste into the following categories:

    • Solid Chemical Waste: Unused or expired this compound, and any contaminated solids (e.g., filter paper, drying agent).

    • Liquid Chemical Waste: Leftover reaction mixtures, and solvent rinsates from cleaning glassware.

    • Contaminated PPE: Used gloves, disposable lab coats, etc.

  • Use Appropriate Containers:

    • Use clearly labeled, leak-proof, and chemically compatible containers for each waste stream.[11][12][13]

    • Label containers with "Hazardous Waste" and the specific contents, including the full chemical name "this compound".[11][12]

Step-by-Step Disposal Procedure
  • Solid Waste:

    • Place solid this compound waste in a designated, sealed container.

    • Ensure the container is properly labeled.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed container. Do not mix with incompatible waste streams.

    • The container should be kept closed except when adding waste.

  • Contaminated PPE:

    • Place all contaminated disposable PPE in a designated hazardous waste bag or container.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through a licensed hazardous material disposal company.[11][12][14][15] Follow all local, state, and federal regulations for hazardous waste disposal.

Safety Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_checks Pre-Operational Checks (Emergency Equipment, Spill Kit, Fume Hood) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_checks->don_ppe exp_protocol Execute Experimental Protocol (e.g., Hydrolysis) don_ppe->exp_protocol decon_equip Decontaminate Equipment exp_protocol->decon_equip decon_area Decontaminate Work Area decon_equip->decon_area remove_ppe Remove and Dispose of PPE decon_area->remove_ppe segregate_waste Segregate Waste Streams (Solid, Liquid, PPE) remove_ppe->segregate_waste collect_waste Collect in Labeled Containers segregate_waste->collect_waste final_disposal Dispose via Licensed Contractor collect_waste->final_disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl mandelate
Reactant of Route 2
Reactant of Route 2
Methyl mandelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.